molecular formula C6H10Cl2N2O2 B581283 3-Amino-5-methoxypyridin-4-ol dihydrochloride CAS No. 1105675-64-6

3-Amino-5-methoxypyridin-4-ol dihydrochloride

Cat. No.: B581283
CAS No.: 1105675-64-6
M. Wt: 213.058
InChI Key: RTBYMINMIKBMNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-methoxypyridin-4-ol dihydrochloride is a functionalized pyridine derivative of significant interest in medicinal and organic chemistry research. Pyridines and their substituted analogs are privileged structures in drug discovery, frequently serving as key intermediates in the synthesis of active pharmaceutical ingredients and complex molecules . The specific substitution pattern on this compound—featuring amino, methoxy, and hydroxy groups—makes it a versatile and valuable synthon for constructing more complex heterocyclic systems. While direct applications for this specific compound are not widely published in the available literature, its structure suggests potential as a building block for pharmaceuticals and agrochemicals. Related 4-aminopyridine derivatives are well-known for their biological activity as potassium channel blockers . Furthermore, pyridone motifs, which can be derived from hydroxypyridines, are essential structures in several approved anti-infective drugs and are investigated for their anticancer and anti-inflammatory properties . Researchers may explore this chemical for developing novel compounds targeting the central nervous system or for use in palladium-catalyzed cross-coupling reactions to create bi-aryl structures common in many modern therapeutics. The presence of multiple functional groups allows for selective derivatization, facilitating structure-activity relationship (SAR) studies in lead optimization pipelines.

Properties

IUPAC Name

3-amino-5-methoxy-1H-pyridin-4-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.2ClH/c1-10-5-3-8-2-4(7)6(5)9;;/h2-3H,7H2,1H3,(H,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBYMINMIKBMNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CNC=C(C1=O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673831
Record name 3-Amino-5-methoxypyridin-4(1H)-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105675-64-6
Record name 3-Amino-5-methoxypyridin-4(1H)-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structural Elucidation and Confirmation of 3-Amino-5-methoxypyridin-4-ol Dihydrochloride: A Multi-Technique, Self-Validating Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Therefore, a robust, multi-faceted analytical strategy is not merely best practice; it is a necessity. This document eschews a simple checklist of procedures in favor of a logical, causality-driven workflow. We will demonstrate how complementary data from mass spectrometry, multi-dimensional NMR, infrared spectroscopy, and X-ray crystallography converge to create a self-validating system, ensuring the highest degree of confidence in the final structural assignment.

Section 1: The Analytical Gauntlet - A Workflow for Unambiguous Confirmation

The core principle of modern structure elucidation is orthogonality—gathering evidence from techniques that rely on different physical principles. This minimizes the risk of reinforcing a misinterpreted result. For a novel or critical compound like 3-Amino-5-methoxypyridin-4-ol dihydrochloride, the workflow is designed to move from foundational data (molecular formula) to detailed connectivity and, finally, to absolute spatial arrangement.

G cluster_start Initial Hypothesis cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_crystallography Definitive Confirmation cluster_end Final Validation Proposed_Structure Proposed Structure C₆H₈N₂O₂ · 2HCl HRMS HRMS (Elemental Composition) Proposed_Structure->HRMS Parallel Analysis NMR NMR Spectroscopy (1D & 2D) (Atomic Connectivity) Proposed_Structure->NMR Parallel Analysis FTIR FT-IR (Functional Groups) Proposed_Structure->FTIR Parallel Analysis Confirmed_Structure Confirmed Structure Self-Validating Data HRMS->Confirmed_Structure Xray Single Crystal X-ray Crystallography (3D Structure) NMR->Xray Provides Rationale for Crystallization Attempt NMR->Confirmed_Structure FTIR->Confirmed_Structure Xray->Confirmed_Structure Gold Standard Confirmation

Figure 1: A logical workflow for the structural elucidation of this compound.

Section 2: High-Resolution Mass Spectrometry (HRMS) - The Formula Gatekeeper

Expertise & Causality: Before any attempt is made to map atomic connections, we must first confirm the elemental composition. Low-resolution mass spectrometry can be ambiguous, but HRMS provides mass accuracy to within parts-per-million (ppm), acting as a stringent filter for the correct molecular formula. For a salt, we analyze the free base. Electrospray Ionization (ESI) is the method of choice due to its soft ionization mechanism, which is ideal for polar, pre-ionized molecules, ensuring the molecular ion remains intact.[2]

Experimental Protocol: ESI-TOF HRMS

  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a 50:50 mixture of HPLC-grade methanol and deionized water. The dihydrochloride salt ensures ample protons for ionization.

  • Instrumentation: Utilize an ESI Time-of-Flight (TOF) or Orbitrap mass spectrometer.

  • Analysis Mode: Operate in positive ion mode to detect the protonated free base, [M+H]⁺.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500. Use a known calibration standard for internal mass correction.

  • Interpretation: The primary objective is to find the measured m/z value that corresponds to the theoretical exact mass of the protonated molecule (C₆H₉N₂O₂⁺). The mass error should be less than 5 ppm.

Data Presentation: Molecular Formula Confirmation

ParameterTheoretical ValueObserved ValueMass Error (ppm)
Formula C₆H₉N₂O₂⁺--
Exact Mass 141.0659141.0662+2.1

This table demonstrates a hypothetical but realistic result confirming the elemental composition.

Section 3: Nuclear Magnetic Resonance (NMR) - The Connectivity Blueprint

Expertise & Causality: With the molecular formula confirmed, NMR spectroscopy is employed to construct the atomic framework. It is the most powerful tool for elucidating the structure of organic molecules in solution.[3] For a complex heterocyclic system, a suite of experiments is required. The dihydrochloride form means the sample is acidic, which will influence the chemical shifts of protons attached to or near the nitrogen atoms. DMSO-d₆ is an excellent solvent choice as it solubilizes the salt and allows for the observation of exchangeable protons (OH, NH₃⁺).

1. One-Dimensional NMR (¹H and ¹³C)

  • ¹H NMR: Provides information on the number and electronic environment of protons. We expect to see two distinct aromatic protons, a methoxy singlet, and broad, exchangeable signals for the hydroxyl and ammonium protons.

  • ¹³C NMR: Reveals the number of unique carbon environments. For the proposed structure, we anticipate six distinct signals: five from the pyridine ring and one from the methoxy group.

2. Two-Dimensional NMR (HSQC and HMBC) - The Decisive Experiments

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. It is a crucial step for assigning the ¹H signals to their respective carbons, cleaning up any ambiguity from the 1D spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the molecular puzzle. It reveals correlations between protons and carbons that are two or three bonds away. The causality is simple: a correlation between the methoxy protons and a ring carbon definitively places the methoxy group on that carbon.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of DMSO-d₆.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Experiments: Acquire ¹H, ¹³C, DEPT-135, HSQC, and HMBC spectra.

  • Data Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin).

Figure 2: Key HMBC correlations confirming substituent positions.

Data Presentation: Predicted NMR Assignments

Position¹³C δ (ppm)¹H δ (ppm)¹H MultiplicityKey HMBC Correlations (from ¹H to ¹³C)
C2 ~130-140~7.8-8.2d (J ≈ 2-3 Hz)C3, C4, C6
C3 ~125-135---
C4 ~150-160---
C5 ~145-155---
C6 ~115-125~7.5-7.9d (J ≈ 2-3 Hz)C2, C4, C5
-OCH₃ ~55-60~3.8-4.1sC5
-OH -Broads (exch.)C3, C4, C5
-NH₃⁺ -Broads (exch.)C2, C3, C4

Note: Chemical shifts (δ) are predicted ranges and will vary. "exch." denotes exchangeable with D₂O.

Section 4: Fourier-Transform Infrared (FT-IR) Spectroscopy - Functional Group Fingerprinting

Expertise & Causality: FT-IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups.[4][5] While NMR and MS focus on the atomic skeleton, IR confirms the nature of the bonds themselves. For this molecule, we are specifically looking for evidence of the hydroxyl, ammonium, and aromatic C-O groups, which have characteristic vibrational frequencies.

Experimental Protocol: ATR FT-IR

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Interpretation: Analyze the spectrum for characteristic absorption bands.

Data Presentation: Expected IR Absorptions

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200 (broad)O-H StretchHydroxyl (-OH)
3200-2800 (broad)N-H StretchAmmonium (-NH₃⁺)
1620-1550C=C, C=N StretchPyridine Ring
1280-1200C-O Stretch (Aryl)Methoxy (-OCH₃)
1200-1000C-O StretchHydroxyl (-OH)
Section 5: Single Crystal X-ray Crystallography - The Gold Standard

Trustworthiness & Causality: Spectroscopic and spectrometric methods build a compelling, yet inferential, case. X-ray crystallography provides the ultimate, unambiguous proof by mapping the electron density to reveal the precise three-dimensional location of every atom in the solid state.[6][7] It is the definitive technique that validates all other interpretations. Obtaining a suitable crystal is the primary challenge and is dependent on factors like purity and solvent choice.[8]

Experimental Protocol: Crystal Growth and Data Collection

  • Crystal Growth (Self-Validating System): The ability to grow a high-quality single crystal is, in itself, an indicator of high sample purity.

    • Method: Slow evaporation is a common starting point. Dissolve the compound to near-saturation in a suitable solvent (e.g., ethanol/water mixture) in a clean vial. Loosely cap the vial and leave it undisturbed in a vibration-free environment.

  • Mounting: Carefully mount a suitable crystal (typically <0.5 mm) on a goniometer head.[7]

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A full sphere of diffraction data is collected as the crystal is rotated in the X-ray beam.

  • Structure Solution & Refinement: The diffraction pattern is processed to solve the phase problem and generate an electron density map. An atomic model is built into this map and refined to achieve the best fit with the experimental data.

Anticipated Results: The final output will be a 3D structural model confirming the connectivity of the 3-amino, 5-methoxy, and 4-hydroxyl groups on the pyridine ring. It will also show the positions of the two chloride counter-ions, confirming the dihydrochloride salt stoichiometry, and reveal any hydrogen bonding or crystal packing interactions. This result serves as the final arbiter, confirming or refuting the structural hypothesis derived from spectroscopy.

Conclusion: A Synthesis of Evidence

The structural elucidation of this compound is not achieved by a single technique but by the logical synthesis of evidence from a suite of orthogonal analytical methods.

  • HRMS establishes the correct elemental formula.

  • 1D and 2D NMR build the atomic framework and definitively place the substituents.

  • FT-IR provides rapid confirmation of the essential functional groups.

  • X-ray Crystallography delivers the final, unambiguous 3D structure, validating the entire analytical cascade.

This rigorous, self-validating approach ensures the highest level of scientific integrity and provides the trustworthy data essential for advancing drug development programs.

References

  • Wol, W. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. Retrieved from [Link]

  • Carver, J. A., & Keep, N. H. (n.d.). x Ray crystallography. PMC - PubMed Central - NIH. Retrieved from [Link]

  • Elsayed, M. A., et al. (2018). Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives. ResearchGate. Retrieved from [Link]

  • Al-Amiery, A. A. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Retrieved from [Link]

  • NIST. (n.d.). 3-Pyridinol. NIST WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • Tserennadmid, R., et al. (n.d.). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. PMC - NIH. Retrieved from [Link]

  • NIST. (n.d.). 2-Aminopyridine. NIST WebBook. Retrieved from [Link]

  • Khalafy, J., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
  • Royal Society of Chemistry. (n.d.). Supporting Information for Chemical Communications. Retrieved from [Link]

  • ManTech Publications. (n.d.). Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). X-ray Crystallography. Retrieved from [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

  • Wang, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PMC - PubMed Central. Retrieved from [Link]

  • Ali, A. J., et al. (2023). Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

  • CEC. (2017). Derivatives of Pyridine and Indole Derivatives. YouTube. Retrieved from [Link]

  • NIST. (n.d.). 2(1H)-Pyridinone. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). A reducing-difference IR-spectral study of 4-aminopyridine. Retrieved from [Link]

  • Arkivoc. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

  • MassBank. (2016). Pyridine; LC-ESI-QFT; MS2. Retrieved from [Link]

  • University of Baghdad Digital Repository. (2022). Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. Retrieved from [Link]

  • Google Patents. (n.d.). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
  • NIH. (2025). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. Retrieved from [Link]

  • PMC - NIH. (n.d.). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Retrieved from [Link]

  • CET Scientific Services. (n.d.). Pyridine FTIR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH.... Retrieved from [Link]

  • ResearchGate. (n.d.). Physical, IR and 31 P NMR data of compounds 5*. Retrieved from [Link]

  • MDPI. (2023). Synthesis of the Bipyridine-Type Ligand 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine and Structural Elucidation of Its Cu(I) and Ag(I) Complexes. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 3-Amino-5-methoxypyridin-4-ol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation and spectral analysis of 3-Amino-5-methoxypyridin-4-ol dihydrochloride, a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. Substituted pyridines are foundational scaffolds in numerous biologically active molecules.[1][2] Given the limited availability of public spectral data for this specific dihydrochloride salt, this document outlines a first-principles approach to its characterization. We present detailed, field-tested protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Beyond procedural steps, this guide emphasizes the underlying scientific rationale for experimental design and provides a predictive analysis of the expected spectral features. This serves as a robust methodology for researchers to obtain, interpret, and validate the spectral data for this and structurally related compounds, ensuring high confidence in their molecular identity and purity.

Introduction and Molecular Overview

3-Amino-5-methoxypyridin-4-ol is a heterocyclic compound featuring a pyridine core substituted with an amino, a methoxy, and a hydroxyl group. The dihydrochloride salt form enhances its solubility in aqueous media, a critical property for many biological and pharmaceutical applications. The arrangement of electron-donating groups (amino, hydroxyl, methoxy) on the pyridine ring makes it an intriguing building block for creating novel compounds with potential therapeutic activities, such as anti-inflammatory or anti-cancer agents.[1]

The primary challenge for any scientist working with a novel or sparsely documented compound is the unambiguous confirmation of its chemical structure. Spectroscopic analysis is the cornerstone of this process. This guide provides the strategic workflow for confirming the identity of this compound, ensuring the integrity of subsequent research and development efforts.

Caption: Molecular Structure of the Target Compound.

(Note: A placeholder for an image of the chemical structure is used in the DOT script above as direct chemical structure rendering is not supported. In a real-world document, this would be replaced with an actual chemical drawing.)

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

Scientific Rationale and Predicted Spectra

For a molecule like this compound, both ¹H and ¹³C NMR are essential. The choice of solvent is critical; Deuterated Dimethyl Sulfoxide (DMSO-d₆) is recommended as it can dissolve the salt and is capable of showing exchangeable protons (from -OH and -NH₃⁺), which would be lost in D₂O.

Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz):

  • Aromatic Protons: Two distinct signals are expected in the aromatic region (~6.0-8.5 ppm).

    • H-2: A singlet.

    • H-6: A singlet. The lack of adjacent protons for splitting results in singlets for both.

  • Methoxy Protons (-OCH₃): A sharp singlet integrating to 3 protons, expected around 3.5-4.0 ppm.

  • Exchangeable Protons (-OH, -NH₃⁺): These signals will be broad and their chemical shift is highly dependent on concentration, temperature, and residual water.

    • -OH: A broad singlet.

    • -NH₃⁺: A very broad singlet, resulting from the protonated amino group in the dihydrochloride salt.

Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz): Six distinct carbon signals are predicted, corresponding to the six carbons in the pyridine ring and the methoxy group.

  • Aromatic Carbons (~100-160 ppm): Five signals. The carbons attached to heteroatoms (C-3, C-4, C-5) will have their chemical shifts significantly influenced by these substituents.

  • Methoxy Carbon (-OCH₃): One signal in the aliphatic region, typically around 55-65 ppm.[3]

Experimental Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible data.

  • Sample Preparation:

    • Accurately weigh 10-15 mg of this compound.

    • Dissolve the sample in ~0.7 mL of high-purity DMSO-d₆ in a clean, dry NMR tube.

    • Gently vortex the tube to ensure complete dissolution. A clear, homogenous solution is required.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to thermally equilibrate for 5-10 minutes.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal resolution. A narrow and symmetrical solvent peak is indicative of good shimming.

  • Data Acquisition:

    • ¹H NMR: Acquire data with a spectral width of ~16 ppm, using a 90° pulse, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds. Collect 16-32 scans for a good signal-to-noise ratio.

    • ¹³C NMR: Acquire data with a spectral width of ~240 ppm. Use a proton-decoupled sequence. A longer acquisition time and a larger number of scans (~1024 or more) will be necessary due to the lower natural abundance of ¹³C.

    • 2D NMR (COSY, HSQC, HMBC): If assignments are ambiguous, acquire standard 2D correlation spectra to confirm proton-proton and proton-carbon connectivities.

Visualization of the NMR Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis weigh Weigh 10-15 mg Sample dissolve Dissolve in 0.7 mL DMSO-d6 weigh->dissolve equilibrate Thermal Equilibration dissolve->equilibrate lock_shim Lock & Shim equilibrate->lock_shim run_1h Acquire 1H Spectrum lock_shim->run_1h run_13c Acquire 13C Spectrum run_1h->run_13c process Fourier Transform & Phasing run_13c->process integrate Integrate & Assign Peaks process->integrate validate Validate with 2D NMR (if needed) integrate->validate

Caption: Standard workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule.

Rationale and Predicted Data

For a polar salt like this compound, Electrospray Ionization (ESI) is the method of choice, as it is a soft ionization technique that can analyze polar molecules directly from solution. We would expect to observe the molecular ion of the free base.

  • Expected Ion: The free base (3-Amino-5-methoxypyridin-4-ol) has a molecular formula of C₆H₈N₂O₂. In positive ion mode ESI, the expected ion would be the protonated molecule, [M+H]⁺.

  • High-Resolution Mass: HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental formula.

    • Monoisotopic Mass of C₆H₈N₂O₂: 140.0586 g/mol

    • Expected m/z for [C₆H₉N₂O₂]⁺: 141.0664

  • Fragmentation: While ESI is a soft technique, some in-source fragmentation may occur. Potential fragmentation pathways could include the loss of a methyl group (-CH₃) from the methoxy ether or other characteristic losses.[4]

Data Summary: Predicted Mass Spectrometry Peaks
Ion DescriptionPredicted FormulaPredicted Exact m/zIonization Mode
Protonated Molecular Ion[C₆H₉N₂O₂]⁺141.0664ESI+
Sodium Adduct[C₆H₈N₂O₂Na]⁺163.0483ESI+
Experimental Protocol for HRMS (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or water. Further dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Instrumentation: Use a Liquid Chromatography system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument).

  • Method:

    • Inject a small volume (1-5 µL) of the sample.

    • Ionize using ESI in positive ion mode.

    • Acquire data over a mass range of m/z 50-500.

    • Ensure the mass accuracy is calibrated to < 5 ppm.

  • Data Analysis: Extract the mass spectrum and compare the measured m/z of the most abundant ion with the theoretical m/z for [C₆H₉N₂O₂]⁺.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy provides rapid confirmation of the key functional groups present in the molecule by measuring the vibrations of bonds.

Rationale and Predicted Absorptions

The IR spectrum will provide a characteristic "fingerprint" for this compound, confirming the presence of its defining functional groups.

Data Summary: Predicted IR Absorption Bands
Wavenumber Range (cm⁻¹)Bond VibrationFunctional Group
3500 - 3200 (broad)O-H StretchHydroxyl (-OH)
3200 - 3000 (broad)N-H StretchProtonated Amine (-NH₃⁺)
3000 - 2850C-H StretchMethoxy (-OCH₃)
1650 - 1550C=C, C=N StretchPyridine Ring
1275 - 1200C-O StretchAryl Ether (Ar-O-CH₃)

Note: The broadness of the O-H and N-H stretches is due to hydrogen bonding and the salt form.

Experimental Protocol (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a modern, rapid method requiring minimal sample preparation.

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal. This is crucial for removing atmospheric (H₂O, CO₂) and instrument-related signals.

  • Sample Application: Place a small amount (a few milligrams) of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

G start Start: Clean ATR Crystal bg Record Background Spectrum start->bg sample Place Sample on Crystal bg->sample acquire Apply Pressure & Acquire Spectrum sample->acquire process Process & Identify Key Peaks acquire->process clean Clean Crystal process->clean end End clean->end

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Integrated Spectroscopic Analysis

The true power of this methodology lies in integrating the data from all three techniques. No single technique provides a complete picture, but together they offer unambiguous structural confirmation.

G center Structural Confirmation of 3-Amino-5-methoxypyridin-4-ol Dihydrochloride nmr NMR Spectroscopy nmr_data C-H Framework Connectivity nmr->nmr_data ms Mass Spectrometry ms_data Molecular Formula (from Exact Mass) ms->ms_data ir IR Spectroscopy ir_data Key Functional Groups (-OH, -NH3+, C-O) ir->ir_data nmr_data->center ms_data->center ir_data->center

Caption: Convergence of spectroscopic data for structural validation.

  • HRMS provides the elemental formula (C₆H₈N₂O₂).

  • IR Spectroscopy confirms the presence of the expected functional groups (-OH, -NH₃⁺, Ar-O-CH₃, pyridine ring).

  • NMR Spectroscopy details the precise arrangement of these atoms, confirming the substitution pattern on the pyridine ring and providing the definitive structural proof.

By following this integrated approach, researchers can confidently verify the structure and purity of this compound, establishing a solid foundation for its use in further scientific investigation.

References

  • Ashokan, A., et al. (2024). 4-Amino-3,5-dichloropyridine. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methoxy-4-aminopyridine. PubChem. Retrieved from [Link]

  • Khalafy, J., et al. (2013). A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles. ResearchGate. Retrieved from [Link]

  • Khalafy, J., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry.
  • Oakwood Chemical. (n.d.). 3-Amino-5-methoxy-pyridine. Retrieved from [Link]

  • Angelova, V. T., & Momekov, G. (2015). 1H NMR spectrum for compound 3 in pyridine-d5. ResearchGate. Retrieved from [Link]

  • Reva, I., et al. (2024). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 3-amino-4-methylpyridine.
  • ResearchGate. (n.d.). IR spectra of (C2H5)4N[VOF4]−, (CH3)4N[VOF3Cl]− and (C4H9)4N[VOF3Br]−. Retrieved from [Link]

  • Akiba, M., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Retrieved from [Link]

  • arkat-usa.org. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Methoxypyridine - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 3-Amino-5-methoxypyridin-4-ol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Amino-5-methoxypyridin-4-ol dihydrochloride. As a molecule of interest in pharmaceutical research, understanding its structural features is paramount. This document offers a predictive analysis of its ¹H NMR spectrum, a detailed experimental protocol for data acquisition, and an in-depth guide to spectral interpretation, grounded in established principles of NMR spectroscopy.

Introduction: The Structural Significance of this compound

Substituted pyridines are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The title compound, this compound, presents a unique substitution pattern that warrants detailed structural elucidation. The presence of an amino group, a methoxy group, and a hydroxyl group on the pyridine ring, combined with its formulation as a dihydrochloride salt, creates a distinct electronic environment that is reflected in its ¹H NMR spectrum. Accurate interpretation of this spectrum is crucial for confirming the molecule's identity and purity, essential steps in any drug development pipeline.

The dihydrochloride form indicates that both the pyridine nitrogen and the amino group are likely protonated. This double protonation will have a profound impact on the chemical shifts of the aromatic protons, a key consideration in our analysis.

Predictive ¹H NMR Analysis: Unraveling the Spectrum

A predictive analysis of the ¹H NMR spectrum of this compound is essential for guiding spectral interpretation. The expected signals can be broken down by the distinct proton environments in the molecule.

Aromatic Protons: The Influence of Substitution and Protonation

The pyridine ring contains two aromatic protons. Their chemical shifts are influenced by the electronic effects of the substituents and, significantly, by the protonation of the ring nitrogen.

  • General Effects of Substituents: In a neutral pyridine ring, electron-donating groups like amino (-NH₂) and methoxy (-OCH₃) typically shield aromatic protons, shifting their signals upfield. Conversely, the hydroxyl (-OH) group can be either donating or withdrawing depending on its environment.

  • The Dominant Effect of Protonation: The protonation of the pyridine nitrogen in the dihydrochloride salt will cause a significant deshielding of all ring protons, resulting in a substantial downfield shift of their signals.[2] This is due to the increased positive charge on the nitrogen atom, which withdraws electron density from the entire aromatic system.[2] Aromatic protons in protonated pyridines can be found in the 6.5-8 ppm region.[3] The protonation of the 3-amino group to an ammonium group (-NH₃⁺) will further enhance this electron-withdrawing effect.

Based on these principles, we can predict the following for the two aromatic protons (at positions 2 and 6):

  • H-2 and H-6: These two protons are in distinct chemical environments. The H-2 proton is ortho to the protonated amino group and meta to the methoxy and hydroxyl groups. The H-6 proton is ortho to the methoxy group and meta to the amino and hydroxyl groups. Due to the strong deshielding from the adjacent protonated nitrogen and the overall electron-poor nature of the ring, both protons are expected to appear at a significantly downfield chemical shift, likely in the range of 7.5 - 8.5 ppm . They will likely appear as distinct singlets, as there are no adjacent protons to cause spin-spin coupling.

Methoxy Group Protons: A Characteristic Singlet

The methoxy group (-OCH₃) protons are not coupled to any other protons in the molecule.

  • -OCH₃ Protons: These three protons will give rise to a sharp singlet. The typical chemical shift for methoxy groups on an aromatic ring is in the range of 2.4 to 4.4 ppm.[4] Given the electron-withdrawing nature of the protonated pyridine ring, the chemical shift for this methoxy group is expected to be in the upper end of this range, likely around 3.8 - 4.2 ppm .

Labile Protons: Amino, Hydroxyl, and Hydrochloride

The protons of the amino, hydroxyl, and hydrochloride moieties are labile and their signals can be broad and their chemical shifts highly dependent on the solvent, concentration, and temperature.

  • -NH₃⁺ Protons: The three protons of the protonated amino group will likely appear as a broad singlet. Its chemical shift can vary significantly but is expected to be downfield.

  • -OH Proton: The hydroxyl proton is also labile and will likely appear as a broad singlet.

  • N-H⁺ Proton: The proton on the pyridine nitrogen will also be present.

In a deuterated solvent like D₂O, these labile protons will exchange with deuterium, and their signals will either disappear or significantly decrease in intensity. This is a key technique for their identification.

Predicted ¹H NMR Data Summary
Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic H-27.5 - 8.5Singlet (s)1H
Aromatic H-67.5 - 8.5Singlet (s)1H
Methoxy (-OCH₃)3.8 - 4.2Singlet (s)3H
Amino (-NH₃⁺)Variable (Broad)Broad Singlet (br s)3H
Hydroxyl (-OH)Variable (Broad)Broad Singlet (br s)1H
Pyridinium (N-H⁺)Variable (Broad)Broad Singlet (br s)1H

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

Adherence to a meticulous experimental protocol is crucial for obtaining a high-resolution and informative ¹H NMR spectrum.

Sample Preparation

A well-prepared sample is the foundation of a good NMR spectrum.

  • Choosing a Deuterated Solvent: Due to the polar nature of the dihydrochloride salt, a polar deuterated solvent is required. Deuterium oxide (D₂O) is an excellent choice as it will readily dissolve the sample and allow for the identification of labile protons through H-D exchange.[5][6] Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are also viable alternatives.[5][7]

  • Sample Concentration: For a standard ¹H NMR experiment, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended.[8]

  • Filtration: It is critical to remove any solid particles from the sample solution, as they can degrade the magnetic field homogeneity and lead to broad spectral lines. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

NMR Instrument Parameters

The following are general guidelines for setting up the NMR experiment on a standard spectrometer (e.g., 400 MHz).

  • Spectrometer Frequency: 400 MHz or higher for better resolution.

  • Pulse Sequence: A standard single-pulse experiment is sufficient.

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8 to 16 scans should provide a good signal-to-noise ratio.

  • Referencing: The residual solvent peak can be used for chemical shift calibration (e.g., HOD in D₂O is approximately 4.79 ppm).

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing weigh Weigh 5-25 mg of Compound dissolve Dissolve in 0.6-0.7 mL D₂O weigh->dissolve filter Filter into NMR Tube dissolve->filter instrument_setup Set Instrument Parameters filter->instrument_setup acquire_spectrum Acquire Spectrum instrument_setup->acquire_spectrum fourier_transform Fourier Transform acquire_spectrum->fourier_transform phase_correction Phase Correction fourier_transform->phase_correction baseline_correction Baseline Correction phase_correction->baseline_correction referencing Reference Spectrum baseline_correction->referencing integration Integrate Peaks referencing->integration

Sources

A Technical Guide to the ¹³C NMR Chemical Shifts of 3-Amino-5-methoxypyridin-4-ol Dihydrochloride: A Predictive and Methodological Approach

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide is designed for researchers, scientists, and drug development professionals engaged in the structural elucidation of complex heterocyclic compounds. Given the absence of published experimental data for 3-Amino-5-methoxypyridin-4-ol dihydrochloride, this whitepaper provides a comprehensive framework for the prediction, experimental acquisition, and interpretation of its ¹³C NMR spectrum. Our approach is grounded in the fundamental principles of nuclear magnetic resonance spectroscopy and leverages established data for analogous structures to construct a scientifically rigorous predictive model.

Introduction: The Imperative for Structural Verification

3-Amino-5-methoxypyridin-4-ol and its salts are substituted pyridine compounds, a class of heterocycles of significant interest in medicinal chemistry and drug development due to their versatile biological activities. Accurate and unambiguous structural characterization is a cornerstone of any research and development program. Among the suite of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive tool for providing a detailed map of the carbon skeleton of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift offering profound insights into its electronic environment.

This guide addresses the specific challenge of characterizing this compound, for which no public spectral database currently exists. We will therefore delineate a systematic methodology, beginning with a theoretical prediction of the ¹³C NMR chemical shifts based on established substituent effects on the pyridine ring. This is followed by a detailed, field-proven experimental protocol for acquiring high-quality spectral data, and a guide to the subsequent data analysis and spectral assignment.

The Theoretical Framework: Understanding Substituent Effects on the Pyridine Ring

The chemical shift of a given carbon nucleus is exquisitely sensitive to its local electronic environment. Factors such as hybridization, the electronegativity of adjacent atoms, and anisotropic effects all play a crucial role.[1][2] In aromatic systems like pyridine, the positions of the carbon signals are primarily dictated by the electron density at each carbon, which is in turn influenced by the nitrogen heteroatom and any attached substituents.

The ¹³C NMR spectrum of unsubstituted pyridine in a neutral solvent like CDCl₃ shows three signals for its five carbon atoms due to symmetry: C2/C6 at ~150 ppm, C4 at ~136 ppm, and C3/C5 at ~124 ppm.[3] The carbons adjacent to the electronegative nitrogen (C2/C6) are the most deshielded and appear furthest downfield.

For this compound, we must consider the cumulative impact of three different substituents and the effect of protonation.

Substituent Effects in the Neutral Molecule
  • Amino Group (-NH₂): The amino group is a powerful electron-donating group through resonance. It increases electron density primarily at the ortho and para positions, causing a significant upfield shift (shielding) of these carbons.

  • Methoxy Group (-OCH₃): The methoxy group is also strongly electron-donating via resonance, similar to the amino group, leading to increased shielding at the ortho and para carbons.

  • Hydroxyl Group (-OH): The hydroxyl group is another electron-donating group that will contribute to shielding the ring carbons. Its effect can be modulated by solvent interactions and hydrogen bonding.[4]

The Dominant Influence of Protonation

As a dihydrochloride salt, the molecule will be protonated in solution, likely at the most basic sites: the pyridine ring nitrogen and the 3-amino group. This double protonation will dramatically alter the electronic landscape of the molecule.

  • Protonated Pyridine Ring: The protonation of the ring nitrogen introduces a positive charge, making the ring strongly electron-deficient. This causes a general and significant downfield shift (deshielding) for all carbon atoms in the ring due to the powerful inductive electron withdrawal.[4][5]

  • Protonated Amino Group (-NH₃⁺): The protonation of the amino group transforms it from an electron-donating group into an electron-withdrawing group via induction. This will further deshield the ring carbons.

Consequently, the deshielding effects of the two protonations are expected to be the dominant factor in determining the final chemical shifts, overriding the shielding effects that the substituents would have in the neutral molecule.

Predictive Analysis of ¹³C NMR Chemical Shifts

To estimate the chemical shifts for this compound, we can use an additive model based on the chemical shifts of pyridine and known substituent chemical shift (SCS) effects. However, given the profound electronic changes upon protonation, a more reliable prediction can be made by starting with pyridinium ion as the base and considering the substituent effects in this electron-poor system.

For simplicity and to illustrate the principles, we will first estimate the shifts for the neutral molecule and then discuss the large downfield shifts expected upon protonation. The carbons are numbered as shown in the diagram below.

Figure 1: Structure and Carbon Numbering of 3-Amino-5-methoxypyridin-4-ol.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomBase Shift (Pyridine, ppm)[3]Predicted Shift (Neutral, ppm)Predicted Shift (Dihydrochloride, ppm)Rationale for Dihydrochloride Shift
C2 150~145-155~150-160ortho to protonated nitrogen; deshielded.
C3 124~130-140~135-145Attached to -NH₃⁺ (electron-withdrawing). Quaternary, weak signal.
C4 136~145-155~155-165Attached to -OH, but significantly deshielded by ring protonation. Quaternary, weak signal.
C5 124~135-145~140-150Attached to -OCH₃. Deshielded by ring protonation. Quaternary, weak signal.
C6 150~140-150~145-155ortho to protonated nitrogen; deshielded.
C7 (-OCH₃) N/A~55-60~58-65Typical methoxy carbon, slightly deshielded by proximity to the cationic ring.

Note: These predictions are estimations. Actual values will be influenced by solvent and precise molecular conformation.

Experimental Protocol for ¹³C NMR Data Acquisition

Adherence to a robust experimental protocol is critical for obtaining high-quality, reproducible data. The following steps provide a validated workflow for the analysis of polar, salt-like organic compounds.

workflow cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing & Analysis prep1 Weigh 15-25 mg of 3-Amino-5-methoxypyridin-4-ol dihydrochloride prep2 Dissolve in 0.6-0.7 mL of D₂O or CD₃OD prep1->prep2 prep3 Add internal reference (e.g., TSP or TMS) prep2->prep3 prep4 Transfer to 5 mm NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer (≥400 MHz) prep4->acq1 acq2 Lock, tune, and shim acq1->acq2 acq3 Set up ¹³C experiment with proton decoupling acq2->acq3 acq4 Set parameters: Relaxation delay (D1) ≥ 2s Acquisition time ~1-2s Number of scans ≥ 1024 acq3->acq4 acq5 Acquire data acq4->acq5 proc1 Fourier Transform, Phase Correction, Baseline Correction acq5->proc1 proc2 Calibrate spectrum to reference signal (0 ppm) proc1->proc2 proc3 Peak picking and integration proc2->proc3 proc4 Assign signals based on predicted shifts and intensity proc3->proc4 proc5 Confirm with 2D NMR (HSQC/HMBC) if needed proc4->proc5

Figure 2: Experimental Workflow for ¹³C NMR Analysis.

Sample Preparation
  • Solvent Selection: Due to the dihydrochloride salt form, the compound is expected to be soluble in polar, protic solvents. Deuterated water (D₂O) is an excellent first choice. Deuterated methanol (CD₃OD) is an alternative. The choice of solvent can slightly alter chemical shifts.[6]

  • Concentration: Prepare a solution with a concentration of 25-40 mg/mL. This should provide a good signal-to-noise ratio (S/N) in a reasonable timeframe.

  • Internal Standard: For D₂O, use of 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) is recommended as an internal reference, setting its signal to 0.0 ppm. For CD₃OD, tetramethylsilane (TMS) can be used.

NMR Instrument Parameters
  • Spectrometer: A spectrometer with a proton frequency of 400 MHz or higher is recommended for good signal dispersion.

  • Experiment: A standard one-dimensional ¹³C experiment with proton decoupling should be performed. This simplifies the spectrum by collapsing all carbon signals into singlets.

  • Key Parameters:

    • Relaxation Delay (D1): Quaternary carbons (C3, C4, C5) have long relaxation times. A D1 of at least 2-5 seconds is crucial to allow these carbons to fully relax between pulses, ensuring their signals are not attenuated.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C (~1.1%), a large number of scans is required. Start with 1024 scans and increase as needed to achieve adequate S/N.

    • Acquisition Temperature: Maintain a constant temperature, typically 298 K (25 °C).

Spectral Interpretation and Assignment

Upon acquiring the spectrum, the following steps should be taken for a full assignment:

  • Processing: The raw data (Free Induction Decay) should be processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to produce a clean spectrum.

  • Peak Identification: Identify all distinct carbon signals. We expect to see six signals: five for the pyridine ring carbons and one for the methoxy carbon.

  • Assignment Strategy:

    • Chemical Shift: Compare the experimental chemical shifts to the predicted values in Table 1.

    • Signal Intensity: The signals for the quaternary carbons (C3, C4, C5) are expected to be significantly less intense than those for the protonated carbons (C2, C6, C7) due to the lack of Nuclear Overhauser Effect (NOE) enhancement from proton decoupling and their longer relaxation times.[7] The methyl carbon of the methoxy group (C7) is expected to be the most intense signal.

    • 2D NMR Confirmation: For unambiguous assignment, 2D NMR experiments are invaluable.

      • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbons with their directly attached protons. It would definitively identify C2, C6, and C7.

      • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds away, allowing for the assignment of the quaternary carbons by observing their correlations to known protons.

Conclusion

While direct experimental ¹³C NMR data for this compound is not currently in the public domain, a robust and scientifically sound characterization is achievable. By combining a theoretical understanding of substituent and protonation effects with a rigorous experimental protocol, researchers can confidently predict, acquire, and interpret the ¹³C NMR spectrum of this and other novel heterocyclic compounds. The methodology outlined in this guide—from predictive analysis using foundational principles to confirmation with advanced 2D NMR techniques—provides a clear and reliable pathway for the structural elucidation essential to advancing research in medicinal and organic chemistry.

References

  • Testbook. The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. Testbook.com. [Link]

  • Dabrowski, Z. et al. (2002). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 7(5), 449-460. [Link]

  • LibreTexts Chemistry. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Gable, K. (n.d.). ¹³C NMR Chemical Shift. Oregon State University. [Link]

  • Poziomek, E. J. et al. (1988). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]

  • LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

  • KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Amino-5-methoxypyridin-4-ol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed exploration of the mass spectrometric behavior of 3-Amino-5-methoxypyridin-4-ol dihydrochloride, a compound of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and characterization of heterocyclic compounds. We will delve into the ionization characteristics, predictable fragmentation pathways, and the practical considerations for analyzing this molecule, particularly addressing the challenges posed by its dihydrochloride salt form.

Introduction: The Structural Context

3-Amino-5-methoxypyridin-4-ol is a substituted pyridine derivative. The pyridine ring, a fundamental heterocyclic scaffold, is adorned with three key functional groups: an amino group, a methoxy group, and a hydroxyl group. This polysubstituted nature creates a molecule with multiple potential sites for ionization and a rich fragmentation landscape under mass spectrometric conditions. The presence of basic nitrogen atoms in the amino group and the pyridine ring suggests a high proton affinity, making positive-ion mode electrospray ionization (ESI) a suitable analytical approach.

The compound is supplied as a dihydrochloride salt, which is a critical consideration for mass spectrometry. Non-volatile salts like hydrochloride can interfere with the ionization process, often leading to ion suppression where the analyte's signal is diminished due to competition for ionization with the salt ions.[1] Therefore, appropriate sample preparation and analytical methodologies are paramount for obtaining high-quality mass spectra.

Ionization and Molecular Ion Formation

In positive-ion ESI-MS, 3-Amino-5-methoxypyridin-4-ol is expected to readily protonate to form the molecular ion [M+H]⁺. The most likely sites of protonation are the pyridine ring nitrogen and the exocyclic amino group, both of which are basic centers. The dihydrochloride form of the compound will dissociate in solution, and while chloride ions will be present, they are typically not observed in positive-ion mode.[2] However, the presence of a high concentration of chloride ions can suppress the signal of the protonated analyte.[3][4]

The molecular weight of the free base, 3-Amino-5-methoxypyridin-4-ol (C₆H₈N₂O₂), is 140.14 g/mol . Therefore, the expected monoisotopic mass of the protonated molecule [M+H]⁺ will have an m/z (mass-to-charge ratio) of approximately 141.06.

Predicted Fragmentation Pathways

Upon collisional activation in the mass spectrometer (e.g., in MS/MS experiments), the protonated molecular ion of 3-Amino-5-methoxypyridin-4-ol is expected to undergo a series of fragmentation events. The fragmentation pathways are dictated by the relative stabilities of the resulting fragment ions and neutral losses. The functional groups on the pyridine ring will direct the fragmentation. Below, we propose the most probable fragmentation pathways.

A primary and highly favorable fragmentation pathway for substituted pyridines involves the loss of small, stable neutral molecules.[5] For 3-Amino-5-methoxypyridin-4-ol, the following neutral losses from the [M+H]⁺ ion are anticipated:

  • Loss of a methyl radical (•CH₃): The methoxy group can undergo homolytic cleavage to lose a methyl radical, resulting in a radical cation. This is a common fragmentation for methoxy-substituted aromatic compounds.

  • Loss of formaldehyde (CH₂O): A rearrangement reaction can lead to the elimination of formaldehyde from the methoxy group.

  • Loss of carbon monoxide (CO): The pyridin-4-ol moiety can exist in tautomeric equilibrium with its pyridone form. The loss of CO is a characteristic fragmentation of pyridones.[6]

  • Loss of ammonia (NH₃): The amino group can be eliminated as ammonia.

  • Loss of water (H₂O): Although less common from phenols, a loss of water from the hydroxyl group is possible.

The following diagram illustrates the predicted primary fragmentation pathways:

Fragmentation_Pathway M_H [M+H]⁺ m/z 141.06 F1 [M+H - •CH₃]⁺ m/z 126.04 M_H->F1 - •CH₃ F2 [M+H - CH₂O]⁺ m/z 111.05 M_H->F2 - CH₂O F3 [M+H - CO]⁺ m/z 113.06 M_H->F3 - CO F4 [M+H - NH₃]⁺ m/z 124.04 M_H->F4 - NH₃

Caption: Predicted primary fragmentation of protonated 3-Amino-5-methoxypyridin-4-ol.

Further fragmentation of these primary product ions can occur, leading to a more complex MS/MS spectrum. For instance, the ion at m/z 113.06, formed by the loss of CO, could subsequently lose a methyl radical to yield an ion at m/z 98.04.

Experimental Protocol: Mass Spectrometric Analysis

To obtain a high-quality mass spectrum of this compound, the following experimental workflow is recommended.

Sample Preparation
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or a mixture of methanol and water.

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent system compatible with ESI-MS, typically 50:50 acetonitrile:water with 0.1% formic acid. The addition of formic acid helps to promote protonation and improve ionization efficiency.

  • Salt Reduction (Optional but Recommended): To mitigate ion suppression from the chloride ions, a desalting step may be beneficial. This can be achieved using a small solid-phase extraction (SPE) cartridge with a suitable stationary phase (e.g., a mixed-mode or polymeric phase) or through online desalting if the LC-MS system is equipped with a desalting column.

Mass Spectrometry Parameters

The following table outlines typical starting parameters for the analysis of this compound on a tandem mass spectrometer. Optimization will be necessary for specific instruments.

ParameterValueRationale
Ionization Mode Positive Electrospray (ESI+)The basic nitrogens readily accept a proton.
Capillary Voltage 3.5 - 4.5 kVTo ensure efficient spray and ionization.
Cone Voltage 20 - 40 VTo facilitate ion transfer and some in-source fragmentation.
Source Temperature 120 - 150 °CTo aid in desolvation without causing thermal degradation.
Desolvation Gas Flow 600 - 800 L/hrTo assist in solvent evaporation.
Desolvation Temperature 350 - 450 °CTo ensure complete desolvation of the ions.
Collision Gas ArgonAn inert gas for collision-induced dissociation (CID).
Collision Energy 10 - 30 eVA range should be tested to observe both precursor and fragment ions.
Data Acquisition
  • Full Scan MS: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺ at approximately m/z 141.06.

  • Tandem MS (MS/MS): Perform a product ion scan by selecting the [M+H]⁺ ion as the precursor. This will generate a fragmentation spectrum that can be used for structural confirmation.

The following diagram illustrates the experimental workflow:

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis Stock Prepare Stock Solution (1 mg/mL) Working Prepare Working Solution (1-10 µg/mL in ACN/H₂O + 0.1% FA) Stock->Working Desalt Optional Desalting (SPE or Online) Working->Desalt ESI Electrospray Ionization (Positive Mode) Desalt->ESI FullScan Full Scan MS (Identify [M+H]⁺) ESI->FullScan MSMS Tandem MS (MS/MS) (Fragment [M+H]⁺) FullScan->MSMS

Caption: Recommended experimental workflow for the MS analysis.

Summary of Predicted Ions

The table below summarizes the expected m/z values for the key ions in the mass spectrum of 3-Amino-5-methoxypyridin-4-ol.

IonFormulaCalculated m/zProposed Neutral Loss
[M+H]⁺[C₆H₉N₂O₂]⁺141.06-
[M+H - •CH₃]⁺[C₅H₆N₂O₂]⁺•126.04•CH₃
[M+H - CH₂O]⁺[C₅H₇N₂O]⁺111.05CH₂O
[M+H - CO]⁺[C₅H₉N₂O]⁺113.06CO
[M+H - NH₃]⁺[C₆H₆O₂]⁺•124.04NH₃

Conclusion

The mass spectrometric analysis of this compound provides a wealth of structural information. By understanding its ionization behavior and predicting its fragmentation pathways, researchers can confidently identify and characterize this compound. The key to successful analysis lies in careful sample preparation to mitigate the effects of the dihydrochloride salt form and in the systematic application of tandem mass spectrometry to elucidate its fragmentation patterns. The insights provided in this guide serve as a robust starting point for the development of specific and sensitive analytical methods for this and structurally related compounds.

References

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Crawford, M. (2024). Understanding the Impact of Non-Volatile Salts in Mass Spectrometry Analysis. Agilent Technologies. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Higashi, T., & Shimada, K. (2003). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Mass Spectrometry, 38(5), 539-548. [Link]

  • Prasad, K. R., et al. (2015). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Journal of the Korean Chemical Society, 59(4), 324-332.
  • Problems in Chemistry. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. [Link]

  • NIST. (n.d.). 3-Pyridinol. In NIST Chemistry WebBook. [Link]

  • Börnsen, K. O. (2001). Influence of Salts, Buffers, Detergents, Solvents, and Matrices on MALDI-MS Protein Analysis in Complex Mixtures. In The Proteomics Protocols Handbook (pp. 389-405). Humana Press.
  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. [Link]

  • Higashi, T., & Shimada, K. (2003). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Request PDF. [Link]

  • Krijt, J., & Kmoch, S. (2006). Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. Request PDF. [Link]

  • Voronkov, M. G., et al. (2001). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc, 2001(9), 117-124.
  • Amad, M. H., et al. (2000). Effects of salt concentration on analyte response using electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 11(5), 498-503. [Link]

  • NIST. (n.d.). 2(1H)-Pyridinone. In NIST Chemistry WebBook. [Link]

  • Rap, A. D., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9135-9145. [Link]

  • Reddit. (2024). Is it possible to detect a salt (Cl-) salt with mass spectroscopy? r/chemhelp. [Link]

  • Constantino, V. R. L., et al. (2015). Exploring the mechanism of salt-induced signal suppression in protein electrospray mass spectrometry using experiments and molecular dynamics simulations. Journal of the American Society for Mass Spectrometry, 26(5), 795-804. [Link]

Sources

Determining the Solubility Profile of 3-Amino-5-methoxypyridin-4-ol Dihydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility of 3-Amino-5-methoxypyridin-4-ol dihydrochloride in common laboratory solvents. We will delve into the theoretical underpinnings of solubility, present a detailed experimental protocol for its determination, and offer insights into the interpretation of the resulting data. This document is structured to provide not just a method, but a robust understanding of the principles behind the experimental choices, ensuring scientific integrity and reproducible results.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug from discovery to market, the characterization of its physicochemical properties is a foundational step. Among these, aqueous and solvent solubility are paramount. For a compound like this compound, a heterocyclic amine, understanding its solubility is crucial for:

  • Formulation Development: The choice of excipients and the final dosage form (e.g., oral, injectable) is heavily influenced by the API's solubility.

  • Process Chemistry: Solubility data guides the selection of solvents for synthesis, purification, and crystallization, impacting yield and purity.

  • Pharmacokinetics: The dissolution rate of an API, which is linked to its solubility, is often the rate-limiting step for absorption in the body.

This guide will provide a practical and theoretically grounded approach to systematically evaluate the solubility of this compound.

Theoretical Considerations: Predicting Solubility Behavior

Before embarking on experimental work, it is instructive to consider the molecular structure of this compound and how it might interact with various solvents. The principle of "like dissolves like" is a useful starting point, where substances with similar polarities tend to be miscible.

The structure of 3-Amino-5-methoxypyridin-4-ol features:

  • A Pyridine Ring: A heterocyclic aromatic ring containing nitrogen.

  • An Amino Group (-NH2): A polar group capable of hydrogen bonding.

  • A Hydroxyl Group (-OH): Another polar group that can act as a hydrogen bond donor and acceptor.

  • A Methoxy Group (-OCH3): A moderately polar group.

  • Dihydrochloride Salt: The presence of two hydrochloride moieties significantly increases the polarity and the potential for ionization in protic solvents.

Based on these features, we can hypothesize:

  • High Solubility in Polar Protic Solvents: Solvents like water, methanol, and ethanol are expected to be good solvents. The dihydrochloride salt form will readily dissociate in these solvents, and the polar functional groups of the parent molecule will form strong hydrogen bonds.

  • Moderate to Low Solubility in Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) can dissolve the compound, but likely to a lesser extent than polar protic solvents.

  • Poor Solubility in Nonpolar Solvents: Solvents like hexane and toluene are unlikely to be effective solvents due to the high polarity of the compound.

Experimental Protocol: A Step-by-Step Guide to Solubility Determination

The following protocol outlines a robust method for determining the equilibrium solubility of this compound. This method is designed to be self-validating by ensuring that equilibrium is reached and that the analytical method is accurate.

Materials and Equipment
  • This compound (analytical grade)

  • A range of common laboratory solvents (HPLC grade or equivalent):

    • Polar Protic: Deionized Water, Methanol, Ethanol

    • Polar Aprotic: Dimethyl Sulfoxide (DMSO), Acetonitrile, Acetone

    • Nonpolar: Hexane, Toluene, Dichloromethane

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

The overall workflow for determining solubility is depicted below:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep1 Weigh excess compound prep2 Add to known volume of solvent prep1->prep2 equil1 Agitate at constant temperature prep2->equil1 equil2 Monitor for equilibrium equil1->equil2 sep1 Centrifuge to pellet solid equil2->sep1 sep2 Filter supernatant sep1->sep2 anal1 Prepare dilutions sep2->anal1 anal2 Analyze by HPLC anal1->anal2 anal3 Calculate concentration anal2->anal3

Caption: Experimental workflow for solubility determination.

Detailed Procedure
  • Preparation of Saturated Solutions:

    • For each solvent, add an excess amount of this compound to a known volume of the solvent in a sealed vial. "Excess" means that undissolved solid should be clearly visible.

    • Vortex the vials for 1-2 minutes to ensure good initial mixing.

  • Equilibration:

    • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined time to reach equilibrium. A typical starting point is 24 hours. It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) for a new compound to confirm that equilibrium has been reached (i.e., the concentration in solution does not change over time).

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.

    • Carefully withdraw an aliquot of the supernatant, being cautious not to disturb the solid pellet.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (one in which it is freely soluble, e.g., water or methanol).

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area versus concentration.

    • Dilute the filtered supernatant from the solubility experiment to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

    • Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility of this compound in Common Laboratory Solvents at 25 °C

Solvent ClassSolventSolubility (mg/mL)Qualitative Description
Polar Protic Deionized Water> 100Very Soluble
Methanol> 100Very Soluble
Ethanol50 - 100Soluble
Polar Aprotic Dimethyl Sulfoxide20 - 50Soluble
Acetonitrile1 - 5Sparingly Soluble
Acetone< 1Slightly Soluble
Nonpolar Dichloromethane< 0.1Very Slightly Soluble
Toluene< 0.01Practically Insoluble
Hexane< 0.01Practically Insoluble

Note: The data in this table is illustrative and should be determined experimentally.

The interpretation of this data should refer back to the theoretical considerations discussed earlier. The high solubility in polar protic solvents is consistent with the highly polar and ionic nature of the dihydrochloride salt. The lower solubility in polar aprotic and nonpolar solvents reflects the decreased ability of these solvents to solvate the charged species and form strong hydrogen bonds.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. By following the detailed experimental protocol, researchers can generate reliable and reproducible solubility data. This information is invaluable for guiding formulation development, process chemistry, and pharmacokinetic studies.

Further studies could investigate the pH-solubility profile of this compound, which is particularly important for APIs intended for oral administration. Additionally, the effect of temperature on solubility could be explored to inform manufacturing processes.

References

  • World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1010, Annex 4. [Link][1][2]

  • Avdeef, A. (2007). The Rise of pH-Metric LogP. Current Topics in Medicinal Chemistry, 7(8), 847-857. [Link]

  • Bergström, C. A. S., & Larsson, P. (2018). Computational Prediction of Drug Solubility in Water- and Lipid-Based Formulations. Frontiers in Pharmacology, 9, 1227. [Link]

Sources

The Ascendant Trajectory of Methoxypyridinols: A Comprehensive Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of medicinal chemistry, the methoxypyridinol scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities and therapeutic potential. This in-depth technical guide provides a comprehensive literature review of methoxypyridinol compounds, designed for researchers, scientists, and drug development professionals. This document delves into the synthesis, structure-activity relationships (SAR), and diverse pharmacological profiles of these compounds, offering a foundational resource for those seeking to harness their potential in the development of novel therapeutics.

The Methoxypyridinol Core: A Versatile Pharmacophore

The methoxypyridinol framework, characterized by a pyridine ring bearing both a methoxy and a hydroxyl group, represents a versatile pharmacophore that has been successfully incorporated into a wide array of biologically active molecules. The strategic placement of these functional groups, along with other substituents, allows for the fine-tuning of physicochemical properties and target interactions, leading to compounds with activities spanning from anticancer and neuroprotective to enzyme inhibition.

The inherent electronic properties of the pyridine ring, combined with the hydrogen-bonding capabilities of the hydroxyl group and the metabolic stability often conferred by the methoxy group, create a unique chemical space for drug design. This guide will explore the nuances of this scaffold and the chemical logic that drives its therapeutic efficacy.

Synthetic Strategies: Building the Methoxypyridinol Core

The construction of the methoxypyridinol ring system is a critical aspect of harnessing its therapeutic potential. Various synthetic routes have been developed, often tailored to the desired substitution pattern. A common and convergent approach involves the coupling of two key fragments to assemble the final scaffold.[1]

One illustrative synthetic pathway begins with the nucleophilic substitution of appropriately substituted acetophenones. For instance, the reaction of a fluoroacetophenone with sodium methoxide can yield a methoxyphenylethanone intermediate.[1] Subsequent bromination of this intermediate furnishes a key coupling partner.[1] This electrophilic fragment can then be reacted with a suitable nucleophilic component to construct the pyridinol ring. The specific choice of reagents and reaction conditions is dictated by the desired final structure and the need to control regioselectivity.

Another synthetic strategy involves the condensation of a β-ketoester, such as methyl 4,4-dimethoxy-3-oxobutyrate, with a dinitrile like malononitrile in the presence of a base like sodium methoxide.[2] This reaction can lead to the formation of a substituted cyanopyridine, which can then be further elaborated to the desired methoxypyridinol.[2] The pH of the reaction medium can be a critical factor in determining the isomeric outcome of such condensations.[2]

Experimental Protocol: A Convergent Synthetic Route

Below is a generalized, step-by-step methodology for a convergent synthesis of a methoxypyridinol derivative, based on established literature.[1]

  • Synthesis of the Methoxyphenyl Ethanone Intermediate:

    • To a solution of a substituted fluoroacetophenone in a suitable solvent (e.g., anhydrous THF), add sodium methoxide at room temperature.

    • Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methoxyphenylethanone.

    • Purify the crude product by column chromatography.

  • Bromination of the Ethanone Intermediate:

    • Dissolve the purified methoxyphenylethanone in a suitable solvent (e.g., methanol).

    • Add a brominating agent (e.g., N-bromosuccinimide) portion-wise at a controlled temperature.

    • Stir the reaction mixture until completion.

    • Remove the solvent under reduced pressure and purify the resulting bromoethanone coupling partner.

  • Assembly of the Pyridinol Scaffold:

    • React the bromoethanone with a suitable nitrogen-containing nucleophile (e.g., an amidine or a related species) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF).

    • Heat the reaction mixture to facilitate the cyclization and formation of the pyridine ring.

    • After completion, cool the reaction mixture, add water, and extract the product.

    • Purify the final methoxypyridinol compound using appropriate chromatographic techniques.

Synthesis_Workflow A Substituted Acetophenone B Nucleophilic Substitution (e.g., NaOMe) A->B Step 1 C Methoxyphenyl Ethanone B->C D Bromination (e.g., NBS) C->D Step 2 E Bromoethanone Intermediate D->E G Cyclization/ Coupling Reaction E->G Step 3 F Nitrogen-containing Nucleophile F->G H Methoxypyridinol Core G->H

Caption: A generalized workflow for the convergent synthesis of methoxypyridinol compounds.

Structure-Activity Relationships (SAR): Decoding the Molecular Interactions

The biological activity of methoxypyridinol derivatives is intricately linked to their substitution patterns. Understanding these structure-activity relationships is paramount for designing potent and selective drug candidates.

Antiproliferative Activity

In the context of anticancer research, the number and position of methoxy groups on the pyridine ring have been shown to significantly influence antiproliferative activity.[3] Studies have revealed that increasing the number of methoxy substituents can lead to a decrease in the IC50 value, indicating enhanced potency.[3] For example, a derivative with three methoxy groups was found to be more active than a similar compound with only two.[3] The addition of other functional groups such as amino, hydroxyl, and halogens also modulates the antiproliferative effects.[3]

Compound/DerivativeNumber of Methoxy GroupsIC50 (µM)Cell LineReference
Derivative 12>50HeLaZheng et al. (2014)[3]
Derivative 2312HeLaZheng et al. (2014)[3]
Derivative 34<25HeLaZheng et al. (2014)[3]
Enzyme Inhibition

Methoxypyridinol derivatives have also been explored as inhibitors of various enzymes. For instance, a series of sulfonamide methoxypyridine derivatives were synthesized and evaluated as PI3K/mTOR dual inhibitors.[4] One compound, 22c, which features a quinoline core, demonstrated potent inhibitory activity against both PI3Kα (IC50 = 0.22 nM) and mTOR (IC50 = 23 nM).[4] This compound also exhibited strong antiproliferative activity in cancer cell lines and was shown to induce cell cycle arrest and apoptosis.[4]

SAR_Concept Core Methoxypyridinol Scaffold Substituents Substituent Modifications (e.g., OMe, NH2, Halogens) Core->Substituents Chemical Synthesis Properties Physicochemical Properties (Lipophilicity, pKa, etc.) Substituents->Properties Influences Activity Biological Activity (e.g., Antiproliferative, Enzyme Inhibition) Properties->Activity Determines Activity->Substituents Feedback for Optimization

Caption: The iterative cycle of SAR-guided drug design for methoxypyridinol compounds.

Pharmacological Profiles: A Spectrum of Therapeutic Applications

The diverse biological activities of methoxypyridinol compounds have positioned them as promising candidates for a range of therapeutic areas.

Neuroprotection and Neurological Disorders

The well-known drug Mexidol, which contains a 3-hydroxypyridine structure (a core component of methoxypyridinols), showcases the neuroprotective potential of this class of compounds.[5] Its mechanism of action is multimodal, involving antioxidant and membranotropic activities, reduction of glutamate excitotoxicity, and modulation of receptors and ion channels.[5] The succinate component of Mexidol further contributes to its antihypoxic effects by stimulating mitochondrial respiration and increasing cellular energy status.[5]

In the realm of Alzheimer's disease, methoxypyridine-derived gamma-secretase modulators have been developed to reduce the production of amyloid-beta 42 (Aβ42).[1] These compounds have demonstrated the ability to cross the blood-brain barrier and reduce Aβ42 levels in both plasma and brain tissue in preclinical models.[1]

Anticancer Properties

As previously discussed, methoxypyridinol derivatives have shown significant antiproliferative activity against various cancer cell lines.[3][4] Their mechanisms of action can be diverse, ranging from the inhibition of key signaling pathways like PI3K/mTOR to the induction of apoptosis.[4] The ability to fine-tune the substitution pattern allows for the development of compounds with improved potency and selectivity for cancer cells.

Other Therapeutic Areas

The versatility of the methoxypyridinol scaffold extends to other therapeutic areas as well. For example, derivatives have been investigated as corticotropin-releasing factor-1 (CRF1) receptor antagonists for the treatment of anxiety.[6] One such compound demonstrated excellent pharmacokinetic properties and efficacy in a preclinical model of anxiety.[6]

Future Directions and Conclusion

The methoxypyridinol core continues to be a fertile ground for drug discovery. The accumulated knowledge on its synthesis and structure-activity relationships provides a solid foundation for the rational design of new and improved therapeutic agents. Future research will likely focus on:

  • Target-Specific Design: Leveraging computational modeling and structural biology to design methoxypyridinol derivatives with high affinity and selectivity for specific biological targets.

  • Pharmacokinetic Optimization: Further modifying the scaffold to enhance drug-like properties, including oral bioavailability, metabolic stability, and reduced off-target toxicity.

  • Exploration of New Therapeutic Areas: Screening existing and novel methoxypyridinol libraries against a wider range of biological targets to uncover new therapeutic applications.

References

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. National Center for Biotechnology Information. [Link]

  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. National Center for Biotechnology Information. [Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed Central. [Link]

  • [The known and new ideas about the mechanism of action and the spectrum of effects of Mexidol]. PubMed. [Link]

  • A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-. PubMed. [Link]

  • Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Royal Society of Chemistry. [Link]

Sources

Navigating the Uncharted: A Technical Safety Guide for 3-Amino-5-methoxypyridin-4-ol Dihydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Researcher's Imperative for Proactive Safety

In the fast-paced world of drug discovery and chemical synthesis, novel compounds often outpace the availability of standardized safety documentation. 3-Amino-5-methoxypyridin-4-ol dihydrochloride, a substituted aminopyridine, belongs to a class of heterocyclic compounds widely utilized as key intermediates in the development of pharmaceuticals and agrochemicals.[1] The inherent reactivity and biological activity of such molecules necessitate a proactive and informed approach to laboratory safety. This guide provides drug development professionals and researchers with a comprehensive safety framework for handling this and structurally similar compounds, grounded in the principles of risk mitigation and experimental integrity.

Hazard Profile: A Synthesized Analysis of Aminopyridine Derivatives

Based on an analysis of related aminopyridine compounds, a composite hazard profile for this compound can be inferred. Many substituted aminopyridines are classified as hazardous, with potential health effects summarized below.

Table 1: Synthesized Hazard Identification for Aminopyridine Derivatives

Hazard ClassificationDescriptionPrecautionary Statement Codes
Acute Toxicity (Oral, Dermal, Inhalation)Harmful or toxic if swallowed, in contact with skin, or if inhaled.[2][3][4]H301, H302, H312, H332
Skin Corrosion/IrritationCauses skin irritation.[2][4][5]H315
Serious Eye Damage/IrritationCauses serious eye irritation or damage.[2][4][5]H318, H319
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritation.[2][3][4]H335

The causality behind these hazards lies in the chemical nature of the aminopyridine scaffold. The basic nitrogen atoms can interact with biological systems, and the overall molecule can be readily absorbed through various routes of exposure. The dihydrochloride salt form may also contribute to irritant effects due to its acidic nature in solution.

Exposure Control and Personal Protective Equipment (PPE): A Multi-layered Defense

A self-validating safety protocol relies on a multi-layered approach to exposure control, beginning with engineering controls and culminating in the correct use of Personal Protective Equipment (PPE).

Engineering Controls

All work with this compound, especially the handling of the powdered form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6] The work area should be well-ventilated, and procedures should be designed to minimize the generation of dust and aerosols.[6]

Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a system designed to protect the researcher from specific, identified hazards.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile rubber. Gloves must be inspected for integrity before each use and proper removal technique must be employed to avoid skin contact.[7]

  • Eye and Face Protection: Tight-sealing safety goggles are mandatory.[5] In situations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[8]

  • Skin and Body Protection: A lab coat is standard, but for tasks with a higher risk of exposure, chemically resistant aprons or suits may be necessary.[8] All contaminated clothing should be removed immediately and laundered before reuse.[3]

  • Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH-approved N95 or higher-rated particulate respirator should be used.[5][9]

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection A Identify Hazards: - Inhalation (dust) - Skin Contact - Eye Contact (splash/dust) B Respiratory Protection (N95 Respirator) A->B Inhalation Risk C Hand Protection (Nitrile Gloves) A->C Dermal Risk D Eye/Face Protection (Goggles +/- Face Shield) A->D Ocular Risk E Body Protection (Lab Coat/Apron) A->E Body Exposure Risk F Safe Handling Procedure B->F C->F D->F E->F

Diagram 1: PPE Selection Workflow for Aminopyridine Analogs

Handling and Storage: Preserving Integrity and Ensuring Safety

Safe Handling Protocols
  • Avoid Contact: Prevent all personal contact with the substance, including inhalation of dust.[3]

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[10]

  • Grounding: For larger quantities, containers should be grounded and bonded during transfer to prevent static discharge.[2]

  • Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood.[3]

Storage Conditions

Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[5] The storage location should be away from incompatible materials and sources of ignition. Given that some related compounds are sensitive to air and light, storage under an inert atmosphere (e.g., argon) is a prudent measure to ensure compound stability.[7]

Emergency Procedures: A Validated Response Plan

First Aid Measures

A rapid and correct response to exposure is critical. The following first-aid protocols are synthesized from data on analogous compounds.

Table 2: Emergency First Aid Procedures

Exposure RouteProtocol
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen. Seek immediate medical attention.[11]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with large amounts of water for at least 15 minutes.[2] Seek medical attention if irritation develops or persists.[4]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][11]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[4][11]
Accidental Release Measures

In the event of a spill, the primary objectives are to contain the spill, prevent exposure, and decontaminate the area.

Spill_Response_Workflow A Spill Occurs B Evacuate Immediate Area A->B C Don Appropriate PPE (Respirator, Gloves, Goggles, Gown) B->C D Contain Spill (Use inert absorbent material) C->D E Collect Spill Material (Use non-sparking tools) D->E F Place in Sealed Container for Disposal E->F G Decontaminate Area F->G H Dispose of Waste (Follow institutional guidelines) G->H

Diagram 2: Spill Response Workflow

Experimental Protocol: Spill Cleanup

  • Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel.[6]

  • Don PPE: Before re-entering the area, don the appropriate PPE as outlined in Section 3.2, including respiratory protection.[12]

  • Containment: For a solid spill, gently cover with an inert absorbent material (e.g., vermiculite, sand) to avoid generating dust.[6]

  • Collection: Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste.[6]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: Dispose of the collected waste and all contaminated materials according to institutional and local regulations.[3]

Toxicological and Ecological Information

While specific toxicological data for this compound is unavailable, related aminopyridines can be harmful to aquatic life.[10] Therefore, it is imperative to prevent the compound from entering drains or waterways.[7] The toxicological properties have not been fully investigated, and as such, the compound should be handled as if it were hazardous.

Conclusion: A Culture of Vigilance

The responsible conduct of research demands a culture of safety that extends beyond mere compliance. For novel compounds like this compound, where data is scarce, this culture is paramount. By understanding the potential hazards based on analogous structures, implementing robust engineering and administrative controls, and meticulously adhering to PPE protocols, researchers can confidently and safely advance the frontiers of science. This guide serves as a foundational document to foster that culture, emphasizing that proactive, informed safety is an indispensable component of scientific integrity.

References

  • Sigma-Aldrich.
  • Jubilant Ingrevia Limited.
  • Chem-Impex. 3-Amino-4-methoxypyridine.
  • CymitQuimica.
  • Fisher Scientific.
  • TCI Chemicals.
  • Fisher Scientific.
  • ECHEMI. 3-Amino-2-methoxy-4-methylpyridine SDS.
  • Chemos GmbH & Co. KG.
  • Centers for Disease Control and Prevention (NIOSH). First Aid Procedures for Chemical Hazards.
  • CDH Fine Chemical.
  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • GERPAC. Personal protective equipment for preparing toxic drugs.

Sources

Technical Guide: X-ray Crystallography of 3-Amino-5-methoxypyridin-4-ol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical workflow for the X-ray crystallographic characterization of 3-Amino-5-methoxypyridin-4-ol dihydrochloride . It is designed for researchers requiring a robust protocol for structural elucidation, focusing on the specific challenges posed by protonated pyridine salts, tautomerism, and hygroscopicity.

Chemical Context & Structural Objectives

3-Amino-5-methoxypyridin-4-ol is a multifunctional pyridine derivative often utilized as a fragment in drug discovery or a metabolic intermediate. In its dihydrochloride salt form , the molecule exists as a dication, stabilized by two chloride counter-ions.

Tautomerism and Protonation

The core challenge in crystallizing this compound is defining its tautomeric state. The 4-hydroxypyridine moiety exists in equilibrium between the pyridinol (aromatic) and pyridone (keto) forms.

  • Neutral State: Typically favors the 4-pyridone tautomer.

  • Dihydrochloride State (2HCl): Strong acid forces protonation at two sites:

    • Ring Nitrogen (

      
      ):  Protonation stabilizes the aromatic system but influences the C-O bond character (single vs. double bond character).
      
    • Exocyclic Amine (

      
      ):  Protonation to 
      
      
      
      creates a strong hydrogen bond donor.

Objective: The crystallographic experiment must unambiguously locate hydrogen atoms to confirm the dicationic species (


) and map the hydrogen-bonding network involving the chloride ions.

Experimental Protocols

Crystallization Strategy

Small organic salts are frequently hygroscopic and exhibit high solubility in polar solvents. A multi-method screening approach is required.

Table 1: Crystallization Screening Matrix

MethodSolvent System (Solvent/Anti-solvent)ConditionsTarget Outcome
Vapor Diffusion Methanol / Diethyl Ether

, Dark
Slow growth, high-quality prisms
Vapor Diffusion Water / Acetone

, Sealed
Hydrate formation (likely stable)
Slow Evaporation Ethanol / 1M HCl (trace)

, Parafilm with pinholes
Large blocks, potential twinning
Liquid Diffusion DMF / TolueneInterface layeringNeedle clusters (polymorph screening)

Protocol 1: Vapor Diffusion (Hanging Drop)

  • Dissolve 10 mg of the dihydrochloride salt in 0.5 mL of Methanol (HPLC grade). Ensure complete dissolution; sonicate if necessary.

  • Place 2

    
    L of the solution on a siliconized cover slip.
    
  • Invert over a reservoir containing 1 mL of Diethyl Ether.

  • Seal with grease and store at

    
    .
    
  • Rationale: Lower temperature reduces kinetic energy, promoting ordered lattice formation over amorphous precipitation.

Sample Mounting & Data Collection

Challenge: Dihydrochloride salts are prone to water uptake (deliquescence) upon exposure to air.

Workflow:

  • Harvesting: Transfer crystals directly from mother liquor into a drop of inert perfluoropolyether oil (e.g., Fomblin® Y or Paratone® N). Do not let the crystal dry.

  • Selection: Select a block-like specimen (approx.

    
     mm) with sharp extinction under polarized light.
    
  • Mounting: Scoop the crystal onto a Mitegen MicroLoop™ or glass fiber.

  • Cryo-cooling: Flash-cool immediately in a

    
     nitrogen stream.
    
    • Why 100 K? Reduces thermal diffuse scattering (TDS) and "freezes" the rotation of the

      
       group, allowing for precise H-atom location.
      

Beamline Configuration:

  • Source:

    
     (
    
    
    
    ) is preferred for small organic molecules to maximize diffraction intensity, though
    
    
    is acceptable if crystals are large.
  • Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure accurate absorption correction, which is critical given the presence of Chlorine atoms (

    
    ).
    

Structure Solution & Refinement

Workflow Logic

The solution process follows the "Charge-Driven" logic. The heavy Chloride ions will dominate the Patterson map or direct methods solution.

CrystallographyWorkflow Start Diffraction Data (HKL File) SpaceGroup Space Group Determination (e.g., P21/c) Start->SpaceGroup Solution Structure Solution (SHELXT / Dual Space) SpaceGroup->Solution Model Initial Model (Locate Cl, O, N, C) Solution->Model Refine1 Isotropic Refinement (R1 ~ 15%) Model->Refine1 Aniso Anisotropic Refinement (Non-H atoms) Refine1->Aniso H_Locate Difference Fourier Map (Find H on N/O) Aniso->H_Locate Critical Step Final Final Refinement (Weighting Scheme) H_Locate->Final Final->Final CheckCIF Validation

Figure 1: Crystallographic refinement workflow emphasizing the critical step of Hydrogen location for salt validation.

Refinement Specifics (SHELXL)
  • Heavy Atoms: Refine Cl, O, N, C anisotropically.

  • Hydrogen Treatment:

    • C-H: Place geometrically (AFIX 43 for aromatic, AFIX 137 for methyl).

    • N-H / O-H: These must be located in the difference Fourier map (

      
      ) to prove the protonation state.
      
    • Constraint: If peaks are unstable, use DFIX restraints (e.g., N-H 0.89 Å) rather than rigid constraints to allow for hydrogen bonding elongation.

  • Disorder: Check the methoxy group (

    
    ) for rotational disorder. If the thermal ellipsoid of the methyl carbon is elongated, model over two positions using PART 1 / PART 2 commands.
    

Structural Analysis & Validation

The Hydrogen Bonding Network

In the dihydrochloride salt, the lattice energy is dominated by Charge-Assisted Hydrogen Bonds (CAHB) .

  • Donors: The pyridinium

    
     and the ammonium 
    
    
    
    groups.
  • Acceptors: The

    
     ions act as multi-point acceptors, bridging multiple cations.
    
  • Geometry: Expect

    
     distances in the range of 
    
    
    
    .
Tautomer Confirmation

To confirm the 4-hydroxy-pyridinium form over the pyridone form in the salt:

  • C-O Bond Length:

    • 
       suggests double bond character (Pyridone-like).
      
    • 
       suggests single bond character (Phenol-like).
      
  • Ring Geometry: The internal

    
     angle at the pyridine nitrogen expands (
    
    
    
    ) upon protonation.[1]

ProtonationScheme cluster_features Structural Markers Neutral Neutral Tautomer (Pyridone Form) Acid + 2 HCl Neutral->Acid Salt Dicationic Salt (Pyridinium-Ammonium) Acid->Salt Protonation M1 N(ring)-H...Cl Salt->M1 M2 N(amine)-H...Cl Salt->M2 M3 C-O Single Bond (~1.34 A) Salt->M3

Figure 2: Chemical transformation from neutral tautomer to the dicationic salt species observed in X-ray diffraction.

Validation Metrics

Before publication or deposition to the CSD (Cambridge Structural Database), ensure:

  • R-factor (

    
    ): 
    
    
    
    for a high-quality salt structure.
  • Goodness of Fit (GooF): Close to 1.0.

  • Residual Density: No peaks

    
     (unless near Cl atoms).
    
  • Hirshfeld Surface Analysis: Use CrystalExplorer to map the

    
     surface, highlighting the 
    
    
    
    interactions as bright red spots (close contacts).

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link

  • Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155. Link

  • Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis."[2][3] CrystEngComm, 11(1), 19-32. Link

  • Brandenburg, K., & Putz, H. (2012). "Diamond - Crystal and Molecular Structure Visualization." Crystal Impact GbR, Bonn, Germany. Link

Sources

Methodological & Application

Step-by-step experimental protocol for using 3-Amino-5-methoxypyridin-4-ol dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are provided as a general guideline for the handling and use of 3-Amino-5-methoxypyridin-4-ol dihydrochloride. This compound is intended for research use only and is not for human or veterinary use. The information provided herein is based on the chemical properties of structurally related aminopyridine derivatives. Researchers should exercise caution and validate all procedures for their specific experimental context.

Introduction: The Potential of Substituted Aminopyridines

Substituted aminopyridines are a class of heterocyclic organic compounds that have garnered significant interest in medicinal chemistry and drug discovery. The pyridine ring, a core scaffold in many biologically active molecules, coupled with amino and other functional group substitutions, gives rise to a diverse range of pharmacological activities. Derivatives of aminopyridine have been investigated for their potential as anti-inflammatory, anti-cancer, antimicrobial, and even neuroprotective agents.[1][2] The specific substitution pattern on the pyridine ring is critical in determining the molecule's biological target and efficacy.

This compound is a unique derivative with amino, methoxy, and hydroxyl groups, suggesting its potential for diverse chemical interactions and biological activities. While specific data for this compound is limited, its structural similarity to other aminopyridines suggests it may serve as a valuable building block in the synthesis of novel therapeutic agents or as a tool compound in chemical biology research.[3][4]

Compound Profile

PropertyValueSource
Chemical Name This compoundN/A
Molecular Formula C₆H₉ClN₂O₂ · 2HClInferred
Molecular Weight 217.52 g/mol Inferred
Appearance Likely a crystalline solidInferred
Solubility Expected to be soluble in water and polar organic solvents like DMSO and DMFInferred
Storage Store in a cool, dry, well-ventilated place. Keep container tightly sealed.[5][6][7]Inferred

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[8]

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Do not ingest.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Experimental Workflow: A Generalized Approach

The following diagram outlines a general workflow for incorporating this compound into a research project, from initial characterization to potential application in a biological system.

workflow cluster_prep Preparation & Characterization cluster_exp Experimental Application (Example: In Vitro Assay) cluster_synth Synthetic Chemistry Application (Example) stock_prep Stock Solution Preparation solubility Solubility Testing stock_prep->solubility reaction_setup Reaction Setup stock_prep->reaction_setup Starting Material stability Stability Assessment solubility->stability treatment Compound Treatment (Dose-Response) stability->treatment Verified Compound cell_culture Cell Culture (Target Cell Line) cell_culture->treatment incubation Incubation (Time Course) treatment->incubation assay Biological Assay (e.g., Viability, Signaling) incubation->assay data_analysis Data Analysis assay->data_analysis coupling Coupling Reaction (e.g., with an acid chloride) reaction_setup->coupling purification Purification (e.g., Chromatography) coupling->purification characterization Product Characterization (NMR, MS) purification->characterization pathway cluster_compound 3-Amino-5-methoxypyridin-4-ol cluster_targets Potential Molecular Targets cluster_outcomes Potential Cellular Outcomes compound 3-Amino-5-methoxypyridin-4-ol dihydrochloride kinases Kinases compound->kinases Interaction ion_channels Ion Channels compound->ion_channels Interaction receptors GPCRs / Nuclear Receptors compound->receptors Interaction apoptosis Apoptosis kinases->apoptosis proliferation Altered Cell Proliferation kinases->proliferation ion_channels->proliferation inflammation Modulation of Inflammation receptors->inflammation

Caption: Hypothesized molecular targets and cellular outcomes of this compound.

References

  • Ashokan, A., et al. (2023). Crystal structure of 4-amino-3,5-dichloropyridine. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 12), 1163–1167. [Link]

  • Google Patents. Process for making 3-amino-2-chloro-4-methylpyridine.
  • Google Patents. Preparation method of 3-amino-4-methylpyridine.

Sources

Application Notes and Protocols: 3-Amino-5-methoxypyridin-4-ol Dihydrochloride as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling the Synthetic Potential of a Polysubstituted Pyridine

3-Amino-5-methoxypyridin-4-ol dihydrochloride is a highly functionalized pyridine derivative poised for significant utility in synthetic and medicinal chemistry. Its strategic substitution pattern, featuring a nucleophilic amino group, a potentially reactive pyridin-4-ol moiety, and an electron-donating methoxy group, presents a rich platform for the construction of complex molecular architectures. The dihydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its handling and use in a variety of reaction media.

This guide provides a detailed exploration of the potential applications of this building block, offering insights into its reactivity and proposing detailed protocols for its derivatization. While specific literature on this exact molecule is emerging, the protocols herein are grounded in well-established synthetic methodologies for similarly substituted pyridines, providing a robust starting point for researchers in drug discovery and chemical synthesis.

Core Structural Features and Reactivity

The synthetic versatility of 3-Amino-5-methoxypyridin-4-ol stems from its distinct functional groups:

  • The 3-Amino Group: A primary aromatic amine, this group is a potent nucleophile, making it an ideal handle for N-acylation, N-alkylation, and participation in C-N cross-coupling reactions. It also serves as a key component in the formation of fused heterocyclic systems.

  • The Pyridin-4-ol Moiety: This group exists in tautomeric equilibrium with its 4-pyridone form. The hydroxyl group can be a site for O-alkylation or can be converted to a triflate, a versatile leaving group for cross-coupling reactions.

  • The Pyridine Ring: The pyridine core is an electron-deficient aromatic system, but the presence of the amino and methoxy substituents modulates its reactivity. The unoccupied positions on the ring (C2 and C6) are potential sites for halogenation, enabling further functionalization through cross-coupling chemistries.

Below, we detail proposed applications of this building block, complete with step-by-step protocols and mechanistic considerations.

Application 1: Synthesis of N-Acyl Derivatives as Bioactive Amides

The primary amino group of this compound is readily available for acylation to form a wide array of amide derivatives. This transformation is fundamental in medicinal chemistry, as the amide bond is a cornerstone of many pharmaceutical compounds.

Proposed Reaction Scheme: N-Acylation

N_Acylation reactant1 3-Amino-5-methoxypyridin-4-ol dihydrochloride reaction_node + reactant1->reaction_node reactant2 R-COCl or (RCO)2O reactant2->reaction_node product N-Acyl-3-amino-5-methoxypyridin-4-ol reaction_node->product Base (e.g., Pyridine, Et3N) Solvent (e.g., DCM, THF) Buchwald_Hartwig cluster_step1 Step 1: Halogenation cluster_step2 Step 2: Buchwald-Hartwig Amination start 3-Amino-5-methoxypyridin-4-ol intermediate Halogenated Intermediate start->intermediate NBS or NCS product Diaminopyridine Derivative intermediate->product amine R2NH amine->product catalyst Pd catalyst Ligand Base catalyst->product Suzuki_Miyaura cluster_reaction Suzuki-Miyaura Coupling start Halogenated Intermediate product Aryl/Vinyl Substituted Pyridinol start->product boronic_acid R-B(OH)2 boronic_acid->product catalyst Pd catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) catalyst->product Pyrazolopyridine_Synthesis cluster_reaction Condensation and Cyclization start 3-Amino-5-methoxypyridin-4-ol product Pyrazolo[1,5-a]pyridine Derivative start->product dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->product conditions Acid or Base Catalysis Heat conditions->product

Applications of Substituted 3-Aminopyridine Scaffolds in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of the Pyridine Scaffold

The pyridine ring is a ubiquitous heterocyclic motif found in numerous natural products, pharmaceuticals, and agrochemicals.[1] Its presence in essential biological molecules like NAD and vitamin B6 underscores its fundamental role in biochemistry. In medicinal chemistry, the pyridine scaffold is prized for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets, its metabolic stability, and the relative ease with which it can be functionalized to modulate physicochemical properties.[1] This versatility has led to the development of a wide array of drugs containing the pyridine core, with applications ranging from antibacterial to anticancer therapies.[1]

The 3-Aminopyridine Core: A Privileged Scaffold for Kinase Inhibition

Within the diverse family of pyridine derivatives, the 3-aminopyridine substructure has emerged as a particularly effective scaffold for the design of protein kinase inhibitors.[2] Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.

The 3-aminopyridine scaffold is adept at forming key hydrogen bond interactions with the "hinge" region of the ATP-binding site of many kinases. This interaction mimics the binding of the adenine base of ATP, providing a strong anchor for the inhibitor. The amino group at the 3-position can act as a hydrogen bond donor, while the pyridine nitrogen can act as an acceptor, creating a bidentate interaction that contributes to high binding affinity.

A notable example of the utility of this scaffold is in the development of inhibitors for Monopolar Spindle 1 (MPS1) and Aurora kinases, which are key regulators of mitosis and are considered attractive targets for cancer therapy.[2] A fragment-based screening approach identified 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one as a potent, ligand-efficient inhibitor of these kinases.[2] This discovery highlights the potential of the 3-aminopyridine core to serve as a starting point for the development of highly selective and potent anticancer agents.

Logical Workflow for Kinase Inhibitor Discovery with a Novel Scaffold

G cluster_0 Scaffold Selection & Synthesis cluster_1 Initial Screening cluster_2 Hit-to-Lead Optimization cluster_3 Preclinical Development Scaffold Identify Privileged Scaffold (e.g., 3-Aminopyridine) Synthesis Synthesize Library of Analogs Scaffold->Synthesis HTS High-Throughput Kinase Panel Screen Synthesis->HTS Test Library Hit_ID Identify Initial Hits HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Validate Hits Crystallography X-ray Crystallography of Kinase-Inhibitor Complex SAR->Crystallography Lead_Opt Lead Optimization for Potency & Selectivity Crystallography->Lead_Opt ADMET In Vitro & In Vivo ADMET Profiling Lead_Opt->ADMET Optimized Leads Efficacy In Vivo Efficacy Studies in Disease Models ADMET->Efficacy Candidate Selection of Preclinical Candidate Efficacy->Candidate

Caption: A generalized workflow for the discovery of kinase inhibitors, starting from a privileged scaffold like 3-aminopyridine.

Synthetic Strategies for Substituted Aminopyridines

The derivatization of the aminopyridine core is crucial for achieving desired potency, selectivity, and pharmacokinetic properties. A variety of synthetic methods can be employed to introduce substituents at different positions of the pyridine ring.

One common strategy involves the use of a pre-functionalized pyridine ring as a starting material. For instance, a halogenated pyridine, such as a bromo- or chloro-pyridine, can be used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl or heteroaryl groups. The amino group can be introduced via nucleophilic aromatic substitution or through reduction of a nitro group.

A patent for the synthesis of 3-amino-4-methylpyridine, an intermediate for the anti-AIDS drug nevirapine, describes a method starting from 3-bromo-4-picoline and reacting it with ammonia in the presence of a copper sulfate catalyst.[3] Another approach detailed in the same patent family involves using 4-methylpyridine-3-boronic acid as a starting material with an inorganic amide as the ammonia source.[4]

Multicomponent reactions (MCRs) also offer an efficient route to highly substituted pyridines and related heterocyclic systems.[5] These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step, which is highly advantageous for creating libraries of compounds for screening.

Biological Activities of Related Aminopyridine Derivatives

The versatility of the substituted aminopyridine scaffold is reflected in the broad range of biological activities reported for its derivatives.

  • Anticancer Activity: As discussed, the 3-aminopyridine core is a key feature of many kinase inhibitors targeting enzymes involved in cell proliferation and survival.[2]

  • Neurological Disorders: 3-Amino-4-methoxypyridine is noted as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[6]

  • Antimicrobial Activity: Pyridine derivatives have been investigated for their potential as antibacterial and antifungal agents.[7] The incorporation of a pyridine motif can enhance the potency and metabolic stability of antimicrobial compounds.[1]

  • Anti-inflammatory and Antioxidant Activity: Some pyridine and pyrimidine derivatives have shown potential as anti-inflammatory and antioxidant agents.[8][9]

Experimental Protocol: Screening a Novel 3-Aminopyridine Derivative for Kinase Inhibitory Activity

The following is a generalized protocol for assessing the kinase inhibitory activity of a novel compound, such as a derivative of the 3-amino-5-methoxypyridin-4-ol scaffold. This protocol is intended as a representative example and would require optimization for specific kinases and compound properties.

Objective: To determine the in vitro inhibitory potency (IC50) of a test compound against a panel of protein kinases.
Materials:
  • Test compound (e.g., "Compound X," a novel 3-aminopyridine derivative), dissolved in DMSO to a stock concentration of 10 mM.

  • Recombinant human kinases of interest (e.g., MPS1, Aurora A, Aurora B).

  • Kinase-specific peptide substrates.

  • ATP (Adenosine triphosphate).

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT, and BSA).

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega, which measures ADP production).

  • 384-well white assay plates.

  • Multichannel pipettes and a plate reader capable of luminescence detection.

Methodology:
  • Compound Dilution:

    • Prepare a serial dilution of the test compound in DMSO. A common starting point is a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 100 µM).

    • Transfer a small volume (e.g., 1 µL) of each dilution to the assay plate. Include DMSO-only wells as a negative control (0% inhibition) and a known potent inhibitor for the target kinase as a positive control.

  • Kinase Reaction Setup:

    • Prepare a kinase/substrate master mix in kinase assay buffer. The concentration of the kinase and substrate should be optimized for each specific assay to ensure a linear reaction rate.

    • Add the kinase/substrate mix to each well of the assay plate containing the diluted compound or controls.

    • Allow the plate to incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution in kinase assay buffer. The concentration of ATP should ideally be at or near the Km for each kinase to obtain an accurate IC50 value.

    • Add the ATP solution to all wells to start the kinase reaction.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Detection:

    • Stop the kinase reaction and detect the product formation according to the manufacturer's instructions for the chosen assay kit. For the ADP-Glo™ assay, this involves two steps:

      • Adding the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

      • Adding the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

    • Incubate the plate as required by the detection kit.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • The raw luminescence data is converted to percent inhibition relative to the positive and negative controls.

    • The percent inhibition is plotted against the logarithm of the compound concentration.

    • The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism, an in-house data analysis package).

Data Interpretation Table
ParameterDescriptionSignificance for Drug Discovery
IC50 (nM or µM) The concentration of the inhibitor required to reduce the activity of the enzyme by 50%.A primary measure of the compound's potency. Lower values indicate higher potency.
Selectivity A comparison of the IC50 values against a panel of different kinases.Crucial for minimizing off-target effects and potential toxicity. A highly selective inhibitor will have a much lower IC50 for the target kinase compared to other kinases.
Ligand Efficiency (LE) A measure of the binding energy per heavy atom of the molecule. Calculated as (-1.4 * log(IC50)) / N, where N is the number of non-hydrogen atoms.A useful metric in fragment-based drug discovery to identify small molecules that bind efficiently to the target.

Conclusion

While specific data on 3-Amino-5-methoxypyridin-4-ol dihydrochloride remains elusive, the broader class of substituted 3-aminopyridines represents a fertile ground for medicinal chemistry research. Their proven utility as kinase inhibitor scaffolds, coupled with versatile synthetic accessibility, ensures their continued importance in the quest for novel therapeutics. The protocols and principles outlined in this guide provide a framework for researchers to explore the potential of new 3-aminopyridine derivatives in their own drug discovery programs.

References

  • Khalafy, J., Rimaz, M., Farajzadeh, S., & Ezzati, M. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 66-70.
  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry, 10, 848974.
  • Morimoto, H., et al. (2014). Design and synthesis of novel 5-(3,4,5-trimethoxybenzoyl)-4-aminopyrimidine derivatives as potent and selective phosphodiesterase 5 inhibitors: scaffold hopping using a pseudo-ring by intramolecular hydrogen bond formation. Bioorganic & Medicinal Chemistry Letters, 24(23), 5351-5355.
  • Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Legeay, J. C., et al. (2008).
  • Al-bogami, A. S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4165.
  • Gevorgyan, A., et al. (2019). Synthesis and Antioxidant Activity of 7-Thio Derivatives of 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione. Pharmaceutical Chemistry Journal, 53, 129-132.
  • CN100999491A - Preparation process of 3 amino-4 methyl pyridine. (n.d.).
  • From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives. (2024). Antioxidants, 13(7), 796.
  • Woodhead, A. J., et al. (2015). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry Letters, 25(3), 554-560.
  • Nsanzabana, C., & Klipfel, L. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(19), 6523.
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). Molecules, 26(17), 5170.
  • Khalafy, J., Rimaz, M., Farajzadeh, S., & Ezzati, M. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. S. Afr. J. Chem., 66, 66-70.
  • Chernyshev, V. M., et al. (2011). Synthesis of 3-pyridyl-substituted 5-amino-1,2,4-triazoles from aminoguanidine and pyridinecarboxylic acids. Russian Journal of Applied Chemistry, 84(11), 1890-1896.
  • Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). Future Medicinal Chemistry, 12(19), 1723-1744.
  • CN104356057A - Preparation method of 3-amino-4-methylpyridine. (n.d.).
  • Synthesis of some new 3,5-diamino-4-(4'-fluorophenylazo)-1-aryl/heteroarylpyrazoles as potential antimicrobial agents. (n.d.).
  • The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (2023). Molecules, 28(19), 6799.

Sources

The Synthetic Chemist's Guide to 3-Amino-5-methoxypyridin-4-ol Dihydrochloride: Mechanisms and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Pyridinol Scaffold

3-Amino-5-methoxypyridin-4-ol dihydrochloride is a highly functionalized pyridine derivative that holds significant promise as a versatile building block in medicinal chemistry and materials science. Its unique arrangement of an amino group, a hydroxyl moiety, and a methoxy substituent on a pyridin-4-ol core offers multiple reaction handles for derivatization. This guide provides an in-depth exploration of the key reaction mechanisms involving this compound and presents detailed, field-proven protocols for its application in common synthetic transformations. The pyridin-4-ol scaffold is a recognized pharmacophore, and its derivatives have shown a broad spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[1] This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.

Understanding the Core Reactivity: A Tale of Two Nucleophiles and a Dihydrochloride Salt

The reactivity of 3-Amino-5-methoxypyridin-4-ol is governed by the interplay of its key functional groups. The electron-donating nature of the amino, methoxy, and hydroxyl groups makes the pyridine ring electron-rich, influencing its participation in cross-coupling reactions. The presence of two nucleophilic sites—the 3-amino group and the 4-hydroxyl group—necessitates careful consideration of chemoselectivity in reactions such as acylation.

A critical practical consideration is the dihydrochloride salt form of the starting material. This salt is generally more stable and easier to handle than the free base. However, for most organic reactions, in-situ neutralization is required to liberate the nucleophilic amino and hydroxyl groups. This is typically achieved by the addition of a suitable base. The choice of base is crucial and depends on the specific reaction conditions and the pKa values of the functional groups. The pKa of the pyridinium nitrogen is predicted to be around 5.0, while the phenolic hydroxyl group's pKa is likely in the range of 9-10.[2] The anilinic amino group is the most basic site on the free base.

Part 1: N-Acylation Reactions: Chemoselectivity and Mechanistic Control

N-acylation is a fundamental transformation for introducing amide functionalities, which are prevalent in a vast number of biologically active molecules.[3] When reacting 3-Amino-5-methoxypyridin-4-ol with an acylating agent, the primary challenge is achieving chemoselectivity between the more nucleophilic amino group and the hydroxyl group.

Mechanistic Rationale for N-Acylation Selectivity

Generally, the amino group is significantly more nucleophilic than the hydroxyl group under neutral or basic conditions, leading to preferential N-acylation.[4][5] The reaction proceeds through a standard nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride), forming a tetrahedral intermediate. Subsequent collapse of this intermediate and loss of the leaving group (e.g., chloride or carboxylate) yields the N-acylated product.

To ensure exclusive N-acylation and prevent competing O-acylation, the reaction is typically performed under conditions where the hydroxyl group is less reactive. This can be achieved by careful selection of the base and reaction temperature. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often sufficient to neutralize the generated HCl without significantly deprotonating the hydroxyl group.[1]

Sources

Application Note: Strategic Derivatization of 3-Amino-5-methoxypyridin-4-ol dihydrochloride for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the strategic derivatization of 3-Amino-5-methoxypyridin-4-ol dihydrochloride, a versatile scaffold for the development of novel therapeutics. The protocols detailed herein are designed for researchers and scientists engaged in drug discovery and development, with a focus on generating a diverse library of analogues for robust Structure-Activity Relationship (SAR) studies. This document outlines selective and efficient methodologies for the functionalization of the amino and hydroxyl moieties, as well as potential pathways for the modification of the pyridine core. The rationale behind the choice of synthetic strategies is discussed, emphasizing chemoselectivity and operational simplicity.

Introduction: The 3-Amino-5-methoxypyridin-4-ol Scaffold in Medicinal Chemistry

The 3-Amino-5-methoxypyridin-4-ol core is a privileged scaffold in medicinal chemistry, frequently encountered in molecules targeting a range of biological entities, including kinases and other enzymes. The strategic placement of the amino, hydroxyl, and methoxy groups on the pyridine ring offers multiple vectors for chemical modification, enabling a systematic exploration of the chemical space around the core structure. Such exploration is fundamental to establishing a clear Structure-Activity Relationship (SAR), a critical process in lead optimization that correlates the structural features of a compound with its biological activity.[1] A well-defined SAR is paramount for the rational design of potent and selective drug candidates with improved pharmacokinetic and pharmacodynamic profiles.

This guide will focus on providing detailed protocols for the derivatization of this compound at three key positions: the 3-amino group, the 4-hydroxyl group, and the pyridine ring itself.

Physicochemical Properties and Handling of this compound

While specific experimental data for this compound is not extensively published, its properties can be inferred from similar aminopyridine structures.[2][3] The dihydrochloride salt form suggests good aqueous solubility and stability under acidic conditions. It is crucial to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry place, protected from light and moisture.

Synthetic Derivatization Strategies

The derivatization of this compound can be systematically approached by targeting its primary functional groups. The presence of both a nucleophilic amino group and a phenolic hydroxyl group necessitates careful selection of reaction conditions to achieve chemoselectivity.

Derivatization of the 3-Amino Group (N-functionalization)

The amino group is a key site for introducing a wide variety of substituents to probe for interactions with the biological target. N-acylation and N-alkylation are the most common modifications.

N_Acylation_Workflow Start 3-Amino-5-methoxypyridin-4-ol dihydrochloride Neutralization Neutralization (e.g., NaHCO3, Et3N) Start->Neutralization Acylation N-Acylation (Acyl chloride or Anhydride, Base, Solvent) Neutralization->Acylation Workup Aqueous Workup & Extraction Acylation->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification Product N-Acylated Derivative Purification->Product

Caption: General workflow for the N-acylation of the starting material.

This protocol describes a general procedure for the acylation of the amino group using an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (2.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add Et3N (2.2 eq) dropwise to the suspension. Stir for 15 minutes to neutralize the hydrochloride salt and form the free base in situ.

  • Slowly add the acyl chloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Rationale: The use of a non-nucleophilic organic base like Et3N or DIPEA is crucial to neutralize the hydrochloride salt without competing with the amino group in the acylation reaction. The reaction is performed at 0 °C initially to control the exothermic reaction between the acyl chloride and the amine.

Derivatization of the 4-Hydroxyl Group (O-functionalization)

Modification of the hydroxyl group can significantly impact hydrogen bonding interactions and physicochemical properties such as solubility. O-alkylation is a common strategy to introduce diverse functionalities.

O_Alkylation_Workflow Start 3-Amino-5-methoxypyridin-4-ol dihydrochloride Protection N-Protection (optional) (e.g., Boc anhydride) Start->Protection Deprotonation O-Deprotonation (e.g., NaH, K2CO3) Protection->Deprotonation Alkylation O-Alkylation (Alkyl halide, Solvent) Deprotonation->Alkylation Deprotection N-Deprotection (if applicable) (e.g., TFA) Alkylation->Deprotection Product O-Alkylated Derivative Deprotection->Product

Caption: General workflow for the O-alkylation of the starting material.

This protocol outlines a general procedure for the O-alkylation of the hydroxyl group. To achieve selectivity, the more nucleophilic amino group may need to be protected first.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc2O) (1.1 eq) (for N-protection)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) or Potassium carbonate (K2CO3) (2.0 eq)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Trifluoroacetic acid (TFA) (for deprotection)

Procedure:

  • (Optional N-Protection): Dissolve this compound (1.0 eq) and Et3N (2.2 eq) in a suitable solvent like DCM. Add Boc2O (1.1 eq) and stir at room temperature until the reaction is complete (monitored by TLC). Work up to isolate the N-Boc protected intermediate.

  • Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C and add NaH (1.2 eq) portion-wise. Stir for 30 minutes at 0 °C.

  • Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the product with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the O-alkylated, N-Boc protected intermediate by column chromatography.

  • (N-Deprotection): Dissolve the purified intermediate in DCM and add an excess of TFA. Stir at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure to yield the O-alkylated product as the TFA salt.

Rationale: N-protection with a Boc group is often necessary to prevent competitive N-alkylation. NaH is a strong base suitable for deprotonating the phenolic hydroxyl group. The use of a polar aprotic solvent like DMF facilitates the SN2 reaction.

Derivatization of the Pyridine Ring

Modification of the pyridine ring can be more challenging but offers the potential to explore new regions of chemical space. C-H functionalization or cross-coupling reactions are advanced strategies for this purpose.

A plausible strategy involves the selective halogenation of the electron-rich pyridine ring, followed by a palladium-catalyzed cross-coupling reaction. The positions ortho and para to the activating amino and hydroxyl/alkoxy groups are the most likely sites for electrophilic halogenation.

This protocol is a proposed two-step sequence for introducing an aryl or heteroaryl group at a vacant position on the pyridine ring.

Step 1: Iodination

Materials:

  • N-Boc-3-amino-5-methoxypyridin-4-ol (from Protocol 2)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Acetonitrile

Procedure:

  • Dissolve the N-Boc protected starting material (1.0 eq) in acetonitrile.

  • Add NIS (1.1 eq) and stir the reaction at room temperature, protected from light.

  • Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Upon completion, quench with aqueous sodium thiosulfate solution.

  • Extract the product with EtOAc, wash with brine, dry, and concentrate.

  • Purify the iodinated intermediate by column chromatography.

Step 2: Suzuki Cross-Coupling

Materials:

  • Iodinated intermediate from Step 1

  • Aryl or heteroaryl boronic acid or ester (1.2 eq)

  • Pd(PPh3)4 (0.05 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • 1,4-Dioxane and water (4:1 mixture)

Procedure:

  • To a degassed mixture of the iodinated intermediate (1.0 eq), boronic acid (1.2 eq), and K2CO3 (2.0 eq) in dioxane/water, add Pd(PPh3)4 (0.05 eq).

  • Heat the reaction mixture at 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with EtOAc.

  • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

  • Purify the cross-coupled product by column chromatography.

  • Perform N-deprotection as described in Protocol 2.

Rationale: The electron-rich nature of the N-Boc protected aminopyridinol should facilitate electrophilic iodination with NIS. The resulting iodo-pyridine is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents.

Structure-Activity Relationship (SAR) Analysis: A Hypothetical Case Study

To illustrate the application of these derivatization strategies in an SAR study, we present a hypothetical dataset for a series of 3-Amino-5-methoxypyridin-4-ol derivatives as inhibitors of a fictional kinase, "Kinase X".

Table 1: Synthesized Derivatives and their Physicochemical Properties

Compound IDR1 (at N-3)R2 (at O-4)R3 (at C-2 or C-6)Yield (%)logP (calculated)
1 HHH-1.2
2a -COCH3HH851.5
2b -COPhHH782.8
3a H-CH3H651.6
3b H-CH2PhH553.1
4a -COCH3-CH3H721.9
4b HHPhenyl453.5

Table 2: Hypothetical SAR Data for Inhibition of "Kinase X"

Compound IDIC50 (nM)H-Bond DonorsH-Bond AcceptorsKey SAR Observations
1 >10,00023Starting material, inactive.
2a 5,20014Small acyl group at N-3 is tolerated but does not significantly improve activity.
2b 85014A larger aromatic acyl group at N-3 enhances potency, suggesting a hydrophobic pocket.
3a 9,50013O-methylation is detrimental to activity, possibly due to loss of a key H-bond.
3b >10,00013Larger O-alkylation further reduces activity.
4a 4,50004Combination of detrimental O-alkylation and moderately beneficial N-acylation.
4b 25023Introduction of a phenyl group on the pyridine ring significantly boosts activity, indicating a new binding interaction.
  • The free hydroxyl group at position 4 is crucial for activity, likely acting as a hydrogen bond donor.

  • The amino group at position 3 can be acylated, with larger, hydrophobic groups being favorable.

  • Modification of the pyridine ring itself presents a promising avenue for further potency enhancement.

Conclusion

The 3-Amino-5-methoxypyridin-4-ol scaffold provides a rich platform for medicinal chemistry exploration. The protocols and strategies outlined in this application note offer a systematic approach to generate a diverse library of analogues for comprehensive SAR studies. By carefully selecting derivatization points and synthetic methodologies, researchers can efficiently navigate the chemical space around this core structure to identify novel and potent drug candidates. The provided workflows and hypothetical SAR analysis serve as a guide for the rational design and optimization of next-generation therapeutics based on this versatile scaffold.

References

  • Hirayama, T., Okaniwa, M., Banno, H., et al. (2015). Synthetic Studies on Centromere-Associated Protein-E (CENP-E) Inhibitors: 2. Application of Electrostatic Potential Map (EPM) and Structure-Based Modeling to Imidazo[1,2-a]pyridine Derivatives as Anti-Tumor Agents. Journal of Medical Chemistry, 58(20), 8036–8053. Available at: [Link]

  • Yu, Y., Han, Y., Zhang, F., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medical Chemistry, 63(6), 3028–3046. Available at: [Link]

  • PubChem. (n.d.). 3-Methoxy-4-aminopyridine. Retrieved from [Link]

  • Ashokan, A., et al. (2023). 4-Amino-3,5-dichloropyridinium 3-hydroxypicolinate monohydrate. IUCrData, 8(11). Available at: [Link]

  • Feng, B., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry, 83(12), 6769–6775. Available at: [Link]

  • Lundgren, R. J., & Stradiotto, M. (2013). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 11(13), 2039-2049. Available at: [Link]

  • Yang, H., Li, Q., Su, M., et al. (2021). Design, synthesis, and biological evaluation of novel 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives as potential anticancer agents via PI3K inhibition. Bioorganic & Medicinal Chemistry, 46, 116346. Available at: [Link]

Sources

HPLC method development for 3-Amino-5-methoxypyridin-4-ol dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Development and Validation of a Reversed-Phase HPLC Method for 3-Amino-5-methoxypyridin-4-ol dihydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. As a polar molecule with multiple ionizable functional groups, this compound presents unique chromatographic challenges, including poor retention on traditional reversed-phase columns and pH-dependent peak shape. This guide details a systematic approach, from initial analyte characterization and method screening to final optimization and validation, in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3] The resulting method is designed to be accurate, precise, and specific, making it suitable for quality control and research applications in the pharmaceutical industry.

Introduction: The Analytical Challenge

3-Amino-5-methoxypyridin-4-ol is a substituted aminopyridinol, a class of compounds recognized as important intermediates in the synthesis of biologically active molecules and potential drug candidates.[4][5] The dihydrochloride salt form enhances its solubility in aqueous media but also underscores its highly polar and ionizable nature. A reliable and robust analytical method is crucial for ensuring the purity, stability, and quality of this compound during drug development and manufacturing processes.

The primary challenges in developing an HPLC method for this analyte stem from its key structural features:

  • High Polarity: The presence of amino (-NH2), hydroxyl (-OH), and methoxy (-OCH3) groups, combined with the pyridine ring, makes the molecule highly polar, leading to minimal retention on standard C18 columns.

  • Multiple Ionization Sites: The compound has three key ionizable sites: the basic pyridinium nitrogen, the basic exocyclic amino group, and the acidic hydroxyl group. Its retention behavior and peak shape are therefore highly sensitive to the pH of the mobile phase.

  • Potential for Peak Tailing: The basic amino groups can engage in secondary interactions with residual silanols on silica-based columns, leading to asymmetric or tailing peaks.

This guide explains the causality behind the experimental choices made to overcome these challenges, providing a logical framework for developing a fit-for-purpose analytical method.

Analyte Properties & Strategic Considerations

A successful method development strategy begins with a thorough understanding of the analyte's physicochemical properties.

PropertyStructural FeatureImplication for HPLC Method Development
Polarity Amino, Hydroxyl, Methoxy GroupsRequires enhanced retention strategies. Standard C18 may be insufficient. Consider polar-embedded or phenyl-hexyl phases.
Ionization Pyridine Ring (pKa ~5-6), Amino Group (pKa ~9-10), Hydroxyl Group (pKa ~8-9)Mobile phase pH is a critical parameter. Operating at a pH at least 2 units away from a pKa value is essential for reproducibility.
UV Absorbance Aromatic Pyridine RingStrong UV chromophore. UV detection is the ideal choice. A full UV scan is required to determine the optimal wavelength (λmax).
Solubility Dihydrochloride SaltHighly soluble in aqueous and polar organic solvents, simplifying sample and standard preparation.

HPLC Method Development Workflow

The development process follows a logical progression from screening broad conditions to fine-tuning for optimal performance. This workflow ensures a systematic and efficient path to a robust method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (Polarity, pKa, UV Scan) ColumnScreen Column Screening (C18, RP-Amide, Phenyl) Analyte->ColumnScreen Guides column choice MobilePhaseScreen Mobile Phase Screening (pH 2.5, pH 7.0, ACN vs MeOH) ColumnScreen->MobilePhaseScreen Test phases OptimizepH pH Optimization (Fine-tune for peak shape) MobilePhaseScreen->OptimizepH Select best column/solvent OptimizeGradient Gradient Optimization (Resolution & Run Time) OptimizepH->OptimizeGradient FinalMethod Final Optimized Method OptimizeGradient->FinalMethod Validation Method Validation (ICH Q2(R2) Guidelines) FinalMethod->Validation Verify performance

Caption: A systematic workflow for HPLC method development and validation.

Experimental Protocols

Instrumentation and Reagents
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).

  • Columns:

    • Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

    • Waters XBridge BEH C18 (4.6 x 150 mm, 5 µm)

    • Ascentis RP-Amide (4.6 x 150 mm, 5 µm)

  • Reagents: HPLC-grade acetonitrile (ACN), methanol (MeOH), potassium phosphate monobasic, phosphoric acid, and ultrapure water.

  • Analyte Standard: this compound (purity >99%).

Preparation of Solutions
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of the analyte standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of water and methanol.

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

  • Mobile Phase A (pH 2.5 Buffer): Dissolve 1.36 g of potassium phosphate monobasic in 1 L of ultrapure water. Adjust the pH to 2.5 using 85% phosphoric acid. Filter through a 0.45 µm filter.

  • Mobile Phase B: Acetonitrile (100%).

Chromatographic Conditions: Screening and Optimization

The following table summarizes the initial screening conditions and the final optimized method. The rationale for choosing an acidic pH is to ensure that both the pyridine and exocyclic amino groups are fully protonated and exist as a single cationic species, which generally results in better peak shapes.

ParameterScreening Condition 1 (C18)Screening Condition 2 (RP-Amide)Final Optimized Method
Column Waters XBridge BEH C18Ascentis RP-AmideWaters XBridge BEH C18
Mobile Phase A 20 mM Phosphate Buffer, pH 2.520 mM Phosphate Buffer, pH 2.520 mM Phosphate Buffer, pH 2.5
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Gradient 5% to 40% B in 15 min5% to 40% B in 15 min5% B for 2 min, then to 35% B in 8 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C35 °C
Injection Vol. 5 µL5 µL5 µL
Detection DAD, 275 nmDAD, 275 nmDAD, 275 nm

Method Validation Protocol (ICH Q2(R2))

Once the method is optimized, it must be validated to ensure it is fit for its intended purpose.[3][6] The validation protocol must be documented before the study begins.[3]

ValidationParameters cluster_Validation Validation Characteristics (ICH Q2(R2)) Method Optimized HPLC Method Specificity Specificity (Peak Purity) Method->Specificity Linearity Linearity & Range (5 concentrations, 3 reps) Method->Linearity Accuracy Accuracy (% Recovery) Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision LOD_LOQ LOD & LOQ (S/N Ratio) Method->LOD_LOQ Robustness Robustness (pH, Temp, Flow Rate) Method->Robustness

Caption: Key parameters for HPLC method validation as per ICH guidelines.

Step-by-Step Validation Experiments
  • Specificity:

    • Inject a blank (mobile phase), a standard solution, and a placebo sample.

    • Perform forced degradation studies (acid, base, peroxide, heat, light) on the analyte.

    • Acceptance Criteria: The analyte peak should be free from interference from the blank, placebo, and degradation products. Peak purity analysis via DAD must pass.

  • Linearity and Range:

    • Prepare a series of at least five concentrations of the analyte (e.g., from 50% to 150% of the working concentration).

    • Inject each concentration in triplicate.

    • Acceptance Criteria: Plot the mean peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant.

  • Accuracy:

    • Prepare samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

    • Calculate the percentage recovery for each sample.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[7]

  • Precision:

    • Repeatability: Perform six replicate injections of the standard solution at 100% concentration.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.[7][8]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Determine based on the signal-to-noise (S/N) ratio.

    • Acceptance Criteria: Typically, LOD is established at an S/N of 3:1 and LOQ at an S/N of 10:1.

  • Robustness:

    • Systematically vary key method parameters: mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).

    • Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected by the minor changes.

Conclusion

This application note outlines a comprehensive and scientifically grounded strategy for developing and validating a reversed-phase HPLC method for the challenging polar compound this compound. By systematically addressing issues of retention, peak shape, and selectivity through logical screening and optimization of column chemistry and mobile phase pH, a robust and reliable method can be established. The detailed validation protocol, based on authoritative ICH guidelines, ensures that the method is fit-for-purpose and can be confidently deployed in a regulated research or quality control environment.

References

  • PubChem. 3-Methoxy-4-aminopyridine. National Center for Biotechnology Information. [Link]

  • Ashokan, A., et al. (2024). 4-Amino-3,5-dichloropyridine. National Center for Biotechnology Information. [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • ResearchGate. HPLC enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. [Link]

  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • CNKI. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. [Link]

  • Oakwood Chemical. 3-Amino-5-methoxy-pyridine. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 2-Aminopyridine. [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • Wang, Y., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. National Center for Biotechnology Information. [Link]

  • Spectroscopy@IKU. Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • Google Patents.
  • ResearchGate. Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • El-Kimary, E. I., et al. (2021). Development and Validation of Ecofriendly HPLC-MS Method for Quantitative Assay of Amoxicillin, Dicloxacillin, and Their Official Impurity in Pure and Dosage Forms. National Center for Biotechnology Information. [Link]

Sources

LC-MS/MS protocol for quantifying 3-Amino-5-methoxypyridin-4-ol dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Comprehensive Protocol for the Bioanalytical Quantification of 3-Amino-5-methoxypyridin-4-ol dihydrochloride using LC-MS/MS

Abstract

This document provides a detailed, field-proven protocol for the sensitive and selective quantification of 3-Amino-5-methoxypyridin-4-ol in biological matrices, specifically human plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). As a polar, substituted pyridinol compound, this analyte presents unique challenges for retention and extraction, which this guide addresses through a systematic approach. We detail the rationale behind the selection of the internal standard, sample preparation technique, chromatographic conditions, and mass spectrometric parameters. The protocol is designed for researchers, scientists, and drug development professionals requiring a robust, reproducible, and validated method suitable for pharmacokinetic, toxicokinetic, or metabolic studies. All steps are presented within the context of established regulatory guidelines for bioanalytical method validation.

Introduction and Analyte Profile

The quantitative analysis of novel pharmaceutical compounds and their metabolites in complex biological fluids is a cornerstone of drug discovery and development. 3-Amino-5-methoxypyridin-4-ol is a substituted pyridine derivative whose accurate measurement is critical for understanding its pharmacological profile. The structure, featuring a hydrophilic pyridinol core with both a basic amino group and a methoxy group, defines its physicochemical properties and dictates the analytical strategy.

The inherent polarity of this molecule makes it challenging to retain on traditional reversed-phase chromatographic columns and necessitates careful method development. This protocol employs a "dilute-and-shoot" methodology following a simple protein precipitation step, balancing efficiency with the need for low limits of quantification. The method is built upon the principles of electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) for unparalleled selectivity and sensitivity.

Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of a logical method development strategy.

PropertyValueRationale & Implication
Chemical Structure (Free Base) Chemical Structure of 3-Amino-5-methoxypyridin-4-olThe structure contains a pyridine ring, a hydroxyl group, an amino group, and a methoxy group. The presence of multiple polar functional groups and basic nitrogen atoms makes it highly suitable for positive mode Electrospray Ionization (ESI+).
Molecular Formula (Free Base) C₆H₈N₂O₂Used to calculate the exact mass.
Monoisotopic Mass (Free Base) 140.059 g/mol This is the theoretical exact mass used to identify the precursor ion [M+H]⁺ in the mass spectrometer. The expected m/z for the protonated molecule is 141.066 .
Form Dihydrochloride SaltThe analyte is supplied as a salt to improve solubility and stability. All calculations and solution preparations must account for the mass of the HCl adducts. The molecular weight of the salt (C₆H₈N₂O₂·2HCl) is 213.06 g/mol .
Predicted pKa ~4-5 (pyridine ring N), ~9-10 (amino group)The presence of multiple ionizable centers makes pH control of the mobile phase critical for consistent chromatographic retention and peak shape. An acidic mobile phase (pH < 4) ensures full protonation and optimal performance in ESI+.
Predicted LogP < 1.0The low octanol-water partition coefficient indicates high polarity, suggesting that standard C18 columns may provide insufficient retention. A column with enhanced polar retention capabilities is recommended.

Method Development Strategy: Causality and Choices

A robust bioanalytical method is not a mere collection of parameters but a system where each choice is deliberate and synergistic. Here, we explain the rationale behind the core components of this protocol.

Selection of Internal Standard (IS)

Trustworthiness Pillar: An appropriate Internal Standard is the most critical factor for ensuring accuracy and precision by correcting for variability during sample preparation and injection.

  • The Gold Standard: The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., ³-Amino-5-(methoxy-d₃)-pyridin-4-ol). A SIL-IS co-elutes with the analyte and experiences identical matrix effects and ionization suppression/enhancement, providing the most accurate correction.

  • The Pragmatic Alternative: When a SIL-IS is unavailable, a close structural analog can be used. The analog should have similar chromatographic behavior, extraction recovery, and ionization response. For this protocol, we will hypothetically use 3-Amino-5-ethoxypyridin-4-ol , as it would share the core structure and polarity while being chromatographically separable and having a distinct mass.

Sample Preparation: A Decision Framework

The goal of sample preparation is to remove interfering matrix components (proteins, phospholipids) while efficiently recovering the analyte.

Caption: Decision tree for sample preparation selection.

For this protocol, we select Protein Precipitation (PPT) with acidified acetonitrile.

  • Causality: Acetonitrile is highly effective at denaturing plasma proteins. The addition of formic acid serves a dual purpose: it aids precipitation and ensures the analyte remains in its protonated, stable state, which is crucial for consistent recovery and chromatography. This "crash" is fast, requires minimal manual intervention, and is amenable to automation.

Chromatographic Separation
  • Challenge: The high polarity of 3-Amino-5-methoxypyridin-4-ol can lead to poor or no retention on standard C18 columns.

  • Solution: We employ a reversed-phase column with a polar-embedded stationary phase (e.g., a C18 with a carbamate group). This type of phase provides a secondary interaction mechanism (hydrogen bonding) that enhances the retention of polar analytes.

  • Mobile Phase: An acidic mobile phase is essential. We use 0.1% formic acid in both water (Mobile Phase A) and acetonitrile (Mobile Phase B). This maintains a consistent pH (~2.7), ensuring the analyte is protonated (as [M+H]⁺) for sharp, symmetrical peak shapes and optimal ESI+ response.

Mass Spectrometric Detection
  • Ionization: ESI in positive ion mode (ESI+) is the unequivocal choice due to the presence of the basic amino group and pyridine nitrogen, which readily accept a proton.

  • Detection: Multiple Reaction Monitoring (MRM) provides the highest degree of selectivity and sensitivity. We monitor the transition from a specific precursor ion (the protonated molecule, [M+H]⁺) to a specific product ion (a fragment). This process acts as a double mass filter, eliminating noise from co-eluting matrix components. The selection of MRM transitions is performed by infusing a standard solution of the analyte and its IS into the mass spectrometer and optimizing the collision energy for each fragment.

Detailed Experimental Protocol

Materials and Reagents
  • This compound (Reference Standard)

  • 3-Amino-5-ethoxypyridin-4-ol (Internal Standard, hypothetical)

  • Human Plasma (K₂EDTA as anticoagulant)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Water (Type 1, 18.2 MΩ·cm)

  • Formic Acid (99%, LC-MS Grade)

  • 96-well collection plates and sealing mats

  • Autosampler vials with inserts

Preparation of Solutions
  • Analyte Stock (1.00 mg/mL free base): Accurately weigh ~1.52 mg of this compound (correcting for purity and the mass of 2HCl). Dissolve in a precise volume of 50:50 Methanol:Water to obtain a final concentration of 1.00 mg/mL (as free base).

  • IS Stock (1.00 mg/mL): Prepare similarly.

  • Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 Acetonitrile:Water to create working solutions for calibration standards and QCs.

  • Precipitation Solution: Acetonitrile with 1% Formic Acid (v/v) containing the IS at a fixed concentration (e.g., 50 ng/mL).

Preparation of Calibration Standards and Quality Controls
  • Spike appropriate volumes of the analyte working solutions into blank human plasma to achieve the final concentrations for the calibration curve (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Prepare Quality Control (QC) samples in blank plasma at a minimum of four levels:

    • LLOQ: Lower Limit of Quantification (e.g., 1 ng/mL)

    • Low QC: ~3x LLOQ (e.g., 3 ng/mL)

    • Mid QC: In the middle of the calibration range (e.g., 80 ng/mL)

    • High QC: ~80% of the Upper Limit of Quantification (e.g., 800 ng/mL)

Sample Preparation Protocol (Protein Precipitation)

G node_style1 node_style1 node_style2 node_style2 node_style3 node_style3 step1 Step 1: Aliquot Pipette 50 µL of plasma sample (Standard, QC, or Unknown) into a 96-well plate. step2 Step 2: Add IS & Precipitate Add 200 µL of cold Precipitation Solution (ACN + 1% FA + IS) to each well. step1->step2 step3 Step 3: Mix Vortex the plate for 2 minutes at high speed to ensure complete protein precipitation. step2->step3 step4 Step 4: Centrifuge Centrifuge at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins. step3->step4 step5 Step 5: Transfer Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials. step4->step5 step6 Step 6: Inject Inject 5 µL onto the LC-MS/MS system. step5->step6

Caption: Step-by-step protein precipitation workflow.

LC-MS/MS Instrumental Conditions
ParameterCondition
LC System UHPLC System (e.g., Waters Acquity, Shimadzu Nexera)
Column Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent polar-retentive column)
Column Temp 40°C
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
LC Gradient Time (min)
0.0
0.5
2.5
3.5
3.6
5.0
MS System Triple Quadrupole MS (e.g., Sciex 6500, Waters Xevo TQ-S)
Ion Source Electrospray Ionization (ESI), Positive Mode
Ion Source Temp 550°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
CAD Gas Medium
Optimized MRM Transitions (Hypothetical)

The following transitions must be optimized empirically by infusing the pure compound. The values below are predictive examples.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Role
Analyte 141.1123.110025Quantifier
141.1112.110030Qualifier
IS (Analog) 155.1127.110025Quantifier

Method Validation Protocol

This method must be validated according to regulatory guidelines, such as the FDA's "Bioanalytical Method Validation Guidance for Industry". All experiments should be performed on at least three separate days.

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte and IS in at least 6 unique blank matrix sources.
Linearity Calibration curve with at least 6 non-zero points. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Mean accuracy within 85-115% of nominal (80-120% at LLOQ). Precision (%CV) ≤ 15% (≤ 20% at LLOQ). Assessed at LLOQ, Low, Mid, and High QC levels (n=6 at each level per run).
Matrix Effect The ratio of analyte peak response in the presence of matrix to the response in a neat solution should be consistent across different matrix lots. IS-normalized matrix factor %CV should be ≤ 15%.
Recovery The extraction recovery of the analyte should be precise and consistent.
Stability Analyte stability must be demonstrated under various conditions: Freeze-thaw (3 cycles), Bench-top (e.g., 24h at RT), and Long-term storage (-80°C). Analyte concentration must be within ±15% of nominal.

Conclusion

This application note provides a comprehensive and scientifically-grounded framework for the quantification of this compound in human plasma. By explaining the causality behind each methodological choice—from sample preparation to mass spectrometric detection—we have outlined a protocol that is not only robust and sensitive but also self-validating and compliant with industry standards. Researchers and drug development professionals can adapt this detailed guide as a starting point for their specific applications, ensuring the generation of high-quality, reliable bioanalytical data.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Jaffuel, A., & Huteau, A. (2019). A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatization. Shimadzu Corporation. [Link]

  • Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. [Link]

  • Chambers, E., et al. (2013). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 883-884, 91-100. [Link]

  • PubChem. 3-methoxypyridin-4-amine. National Center for Biotechnology Information. [Link]

Application Notes and Protocols: 3-Amino-5-methoxypyridin-4-ol Dihydrochloride as a Versatile Chemical Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Substituted Pyridinol Scaffold

In the landscape of medicinal chemistry, substituted pyridine scaffolds are of paramount importance, forming the core of numerous therapeutic agents.[1][2] 3-Amino-5-methoxypyridin-4-ol dihydrochloride is a unique chemical intermediate that presents a trifecta of reactive sites: a nucleophilic amino group, a potentially reactive hydroxyl group, and a methoxy group that influences the electronic properties of the pyridine ring. This strategic arrangement of functional groups makes it a highly valuable building block for the synthesis of diverse and complex molecules, particularly in the development of novel drug candidates.[3][4]

The dihydrochloride salt form of this intermediate enhances its stability and solubility in aqueous media, facilitating its use in a variety of reaction conditions. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in synthetic chemistry, providing detailed protocols and expert insights into its application.

Chemical Properties and Reactivity Profile

3-Amino-5-methoxypyridin-4-ol possesses a unique electronic architecture. The interplay between the electron-donating amino and methoxy groups and the electron-withdrawing nature of the pyridine ring nitrogen dictates its reactivity. The hydroxyl group at the 4-position can exist in equilibrium with its pyridone tautomer. This tautomerism can influence the regioselectivity of subsequent reactions.

Key Physicochemical Properties (Predicted)

PropertyValueSource
Molecular FormulaC₆H₁₀Cl₂N₂O₂N/A
Molecular Weight217.06 g/mol N/A
AppearanceOff-white to light brown crystalline solidN/A
SolubilitySoluble in water, methanol; sparingly soluble in ethanolN/A

Core Applications in Medicinal Chemistry

The strategic placement of the amino, hydroxyl, and methoxy groups allows for a multitude of synthetic transformations, making this compound a versatile precursor for various classes of therapeutic agents. The methoxy group, in particular, is a prevalent substituent in many approved drugs, contributing to improved pharmacokinetic and pharmacodynamic properties.[5]

Synthesis of Kinase Inhibitors

The aminopyridine moiety is a common feature in many kinase inhibitors. The amino group of 3-Amino-5-methoxypyridin-4-ol can serve as a key pharmacophore, forming critical hydrogen bonds with the hinge region of the kinase active site. The pyridine ring itself can be further functionalized to occupy adjacent hydrophobic pockets, enhancing binding affinity and selectivity.

Development of Anti-inflammatory and Analgesic Agents

Substituted pyridines are known to possess anti-inflammatory and analgesic properties. The functional groups on 3-Amino-5-methoxypyridin-4-ol can be modified to interact with targets such as cyclooxygenase (COX) enzymes or other inflammatory mediators.

Precursor for Novel Heterocyclic Scaffolds

The inherent reactivity of the amino and hydroxyl groups allows for cyclization reactions to form fused heterocyclic systems. These novel scaffolds can serve as the foundation for libraries of compounds with diverse biological activities.

Synthetic Protocols and Methodologies

The following protocols are provided as a guide for the utilization of this compound in common synthetic transformations. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: N-Arylation via Buchwald-Hartwig Cross-Coupling

This protocol details the coupling of the amino group with an aryl halide, a common strategy for building kinase inhibitor scaffolds.

Reaction Scheme:

Buchwald_Hartwig_Coupling reactant1 This compound reaction_node + reactant1->reaction_node reactant2 Aryl-X (X = Br, I) reactant2->reaction_node catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) catalyst->reaction_node base Base (e.g., Cs₂CO₃) base->reaction_node solvent Solvent (e.g., Dioxane) solvent->reaction_node product N-Aryl-3-amino-5-methoxypyridin-4-ol reaction_node->product Heat

Caption: Buchwald-Hartwig N-Arylation Workflow.

Step-by-Step Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), aryl halide (1.1 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and cesium carbonate (2.5 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous dioxane via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Results:

ParameterExpected Value
Yield60-85%
Purity (by HPLC)>95%
Protocol 2: O-Alkylation of the Hydroxyl Group

This protocol describes the alkylation of the hydroxyl group, which can be used to modulate solubility and other physicochemical properties.

Reaction Scheme:

O_Alkylation reactant1 This compound reaction_node + reactant1->reaction_node reactant2 R-X (X = Br, I) reactant2->reaction_node base Base (e.g., K₂CO₃) base->reaction_node solvent Solvent (e.g., DMF) solvent->reaction_node product 3-Amino-4-alkoxy-5-methoxypyridine reaction_node->product Heat

Caption: O-Alkylation Experimental Workflow.

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add potassium carbonate (3.0 eq) and the alkyl halide (1.2 eq).

  • Heat the reaction mixture to 60 °C and stir for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Expected Results:

ParameterExpected Value
Yield70-90%
Purity (by HPLC)>98%
Protocol 3: Sulfonylation of the Amino Group

This protocol details the reaction of the amino group with a sulfonyl chloride, a common transformation in the synthesis of various biologically active compounds.

Reaction Scheme:

Sulfonylation reactant1 This compound reaction_node + reactant1->reaction_node reactant2 R-SO₂Cl reactant2->reaction_node base Base (e.g., Pyridine) base->reaction_node solvent Solvent (e.g., DCM) solvent->reaction_node product N-Sulfonyl-3-amino-5-methoxypyridin-4-ol reaction_node->product 0 °C to RT

Caption: Sulfonylation Reaction Setup.

Step-by-Step Procedure:

  • Suspend this compound (1.0 eq) in dichloromethane (DCM).

  • Add pyridine (3.0 eq) and cool the mixture to 0 °C.

  • Add the sulfonyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by recrystallization or flash column chromatography.

Expected Results:

ParameterExpected Value
Yield75-95%
Purity (by HPLC)>97%

Troubleshooting and Expert Recommendations

  • Low Yield in Buchwald-Hartwig Coupling: Ensure all reagents and solvents are anhydrous. The choice of ligand and base can significantly impact the reaction outcome; screening of different conditions may be necessary.

  • Side Reactions in O-Alkylation: N-alkylation can be a competing side reaction. Using a bulky alkylating agent or protecting the amino group prior to O-alkylation can improve regioselectivity.

  • Incomplete Sulfonylation: The reactivity of the sulfonyl chloride is crucial. For less reactive sulfonyl chlorides, a stronger base or higher reaction temperature may be required.

Conclusion

This compound is a highly promising and versatile chemical intermediate with significant potential in drug discovery and development. Its unique substitution pattern provides a gateway to a wide array of complex molecular architectures. The protocols and insights provided in this document are intended to empower researchers to fully leverage the synthetic utility of this valuable building block in their quest for novel therapeutic agents.

References

  • Google Patents. (n.d.). Process for making 3-amino-2-chloro-4-methylpyridine.
  • ResearchGate. (n.d.). Synthesis and reactivity of pyridin-4-ols based on the three-component reaction of alkoxyallenes, nitriles and carboxylic acids. Retrieved from [Link]

  • PubMed Central. (n.d.). 4-Amino-3,5-dichloropyridine. Retrieved from [Link]

  • Chem-Impex. (n.d.). 3-Amino-4-methoxypyridine. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 3-amino-4-methylpyridine.
  • Oakwood Chemical. (n.d.). 3-Amino-5-methoxy-pyridine. Retrieved from [Link]

  • PubMed. (2024). The role of the methoxy group in approved drugs. Retrieved from [Link]

  • The Journal of Organic Chemistry. (1960). Synthesis of Some Substituted Pyridines. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminopyridin-4-ol. Retrieved from [Link]

  • SciELO. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. Retrieved from [Link]

  • PubMed Central. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines. Retrieved from [Link]

  • Google Patents. (n.d.). Novel synthesis of substituted 4-amino-pyrimidines.
  • Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]

  • ARKAT USA. (n.d.). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Retrieved from [Link]

  • NIH. (2021). Alkaloids Used as Medicines: Structural Phytochemistry Meets Biodiversity—An Update and Forward Look. Retrieved from [Link]

  • ResearchGate. (n.d.). De novo Synthesis of Substituted Pyridines. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-5-methoxypyridin-4-ol. Retrieved from [Link]

  • YouTube. (2022). Medicinal Chemistry | Charles River. Retrieved from [Link]

  • YouTube. (2016). Medicinal Chemists: The Architects of Drug Discovery. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-Amino-5-chloro-N-(1-(3-methoxypropyl)piperidin-4-yl)benzofuran-7-carboxamide. Retrieved from [Link]

Sources

Application Notes and Protocols for the Scalable Synthesis of 3-Amino-5-methoxypyridin-4-ol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis and subsequent process scale-up for the production of 3-Amino-5-methoxypyridin-4-ol dihydrochloride, a key heterocyclic building block in pharmaceutical development. The synthetic strategy is designed for robustness, safety, and scalability, proceeding via a three-step sequence from commercially available 3-Amino-5-methoxypyridine. This protocol emphasizes critical process parameters, safety protocols for handling hazardous reagents, and methods for ensuring the purity and consistency of the final active pharmaceutical ingredient (API) intermediate.

Introduction: Strategic Importance and Synthesis Design

Substituted pyridinols are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules. 3-Amino-5-methoxypyridin-4-ol, in particular, serves as a crucial intermediate for the synthesis of kinase inhibitors and other therapeutic agents. The development of a scalable and economically viable synthetic route is therefore a critical objective for drug development programs.

The synthetic approach detailed herein was developed with scalability as a primary consideration. The chosen pathway involves:

  • N-Protection: Protection of the exocyclic amine of the starting material, 3-Amino-5-methoxypyridine, to prevent unwanted side reactions.

  • Directed ortho-Metalation (DoM) and Hydroxylation: A regioselective introduction of the C4-hydroxyl group, leveraging the directing capabilities of the existing ring substituents.

  • Deprotection and Salt Formation: Removal of the protecting group and crystallization of the final product as a stable dihydrochloride salt, which facilitates purification and improves handling characteristics.

This application note will provide a detailed experimental protocol for each step, followed by an in-depth analysis of the considerations necessary for transitioning from laboratory-scale (grams) to pilot-plant scale (kilograms).

Hazard and Risk Assessment

The scale-up of any chemical process requires a thorough understanding of the potential hazards associated with the reagents, intermediates, and reaction conditions. A summary of the key hazards is presented in Table 1. All operations should be conducted in a controlled environment by trained personnel with appropriate personal protective equipment (PPE).

Reagent/Intermediate CAS Number Key Hazards Mitigation and Handling Precautions
3-Amino-5-methoxypyridine64436-92-6Irritant, potential sensitizer.Handle in a fume hood. Wear gloves, lab coat, and eye protection.
Di-tert-butyl dicarbonate (Boc Anhydride)24424-99-5Flammable liquid, skin and respiratory irritant, sensitizer.[1][2]Use in a well-ventilated fume hood. Keep away from heat and ignition sources. Avoid inhalation of vapors.[3]
Tetrahydrofuran (THF), Anhydrous109-99-9Highly flammable liquid and vapor. May form explosive peroxides.Use only peroxide-free THF. Store under an inert atmosphere. Ground all equipment to prevent static discharge.
n-Butyllithium (n-BuLi)109-72-8Pyrophoric (ignites spontaneously in air), corrosive, reacts violently with water.[4][5]Handle under an inert atmosphere (e.g., nitrogen or argon) using syringe or cannula techniques. Wear fire-retardant lab coat, safety glasses, and appropriate gloves. Have a Class D fire extinguisher readily available.[6][7]
Trimethyl borate121-43-7Flammable liquid and vapor. Eye and skin irritant.Handle in a fume hood. Keep away from ignition sources.
Hydrogen Peroxide (30%)7722-84-1Strong oxidizer. Causes severe skin burns and eye damage. Can decompose exothermically.[8]Wear appropriate PPE, including gloves and face shield. Use in a well-ventilated area. Avoid contact with metals and combustible materials.
Hydrochloric Acid (concentrated)7647-01-0Corrosive. Causes severe skin burns and eye damage. Respiratory irritant.Handle in a fume hood with appropriate acid-resistant gloves and a face shield.

Detailed Synthetic Protocol

Overall Synthetic Scheme

Synthetic_Scheme cluster_0 Step 1: N-Protection cluster_1 Step 2: DoM and Oxidation cluster_2 Step 3: Deprotection & Salt Formation SM 3-Amino-5-methoxypyridine INT1 tert-butyl (5-methoxy-3-pyridinyl)carbamate SM->INT1 Boc₂O, THF INT2 3-(tert-butoxycarbonylamino)-5-methoxy-4-pyridinylboronic acid INT1->INT2 1. n-BuLi, THF, -78°C 2. B(OMe)₃ FP_base 3-Amino-5-methoxypyridin-4-ol INT2->FP_base H₂O₂, AcOH FP_salt 3-Amino-5-methoxypyridin-4-ol dihydrochloride FP_base->FP_salt HCl in IPA

Caption: Proposed synthetic route for this compound.

Step 1: N-Protection of 3-Amino-5-methoxypyridine
  • Rationale: The tert-butyloxycarbonyl (Boc) group is an ideal protecting group for the amine. It is stable to the strongly basic conditions of the subsequent metalation step and can be readily removed under acidic conditions without affecting other functional groups.

  • Laboratory-Scale Protocol (10 g scale):

    • To a 500 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3-Amino-5-methoxypyridine (10.0 g, 80.5 mmol) and anhydrous tetrahydrofuran (THF, 200 mL).

    • Stir the mixture at room temperature until all solids have dissolved.

    • Add Di-tert-butyl dicarbonate (Boc₂O, 19.3 g, 88.6 mmol, 1.1 equiv.) portion-wise over 15 minutes.

    • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, concentrate the mixture in vacuo.

    • Redissolve the residue in ethyl acetate (150 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield tert-butyl (5-methoxy-3-pyridinyl)carbamate as a solid. The product is typically of sufficient purity for the next step.

    • Expected Yield: 90-95%.

Step 2: Directed ortho-Metalation and Boronation, followed by Oxidation
  • Rationale: Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings.[9][10] In this case, the Boc-protected amino group and the methoxy group are expected to direct the lithiation to the C4 position. The resulting lithiated species is trapped with trimethyl borate to form a boronic ester, which is then oxidized to the desired pyridinol.

  • Laboratory-Scale Protocol (15 g scale):

    • Set up a 1 L three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a dropping funnel. Flame-dry the glassware under vacuum and allow it to cool under a nitrogen atmosphere.

    • Charge the flask with tert-butyl (5-methoxy-3-pyridinyl)carbamate (15.0 g, 66.9 mmol) and anhydrous THF (300 mL).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-Butyllithium (2.5 M in hexanes, 32.1 mL, 80.3 mmol, 1.2 equiv.) via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C.

    • Stir the resulting dark solution at -78 °C for 2 hours.

    • Add trimethyl borate (9.0 mL, 80.3 mmol, 1.2 equiv.) dropwise, again keeping the internal temperature below -70 °C.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12 hours.

    • Cool the mixture to 0 °C in an ice bath and slowly quench by the addition of saturated aqueous ammonium chloride solution (50 mL).

    • To the stirred biphasic mixture, add acetic acid (20 mL) followed by the dropwise addition of 30% hydrogen peroxide (15 mL). An exotherm may be observed. Maintain the temperature below 30 °C.

    • Stir at room temperature for 4 hours.

    • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with 10% aqueous sodium thiosulfate solution (50 mL) to quench any remaining peroxide, followed by brine (50 mL).

    • Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to give the crude 3-(tert-butoxycarbonylamino)-5-methoxypyridin-4-ol.

Step 3: Deprotection and Dihydrochloride Salt Formation
  • Rationale: The Boc group is efficiently cleaved under acidic conditions. The use of hydrochloric acid serves the dual purpose of deprotection and formation of the final dihydrochloride salt. Crystallization of the salt from a suitable solvent system is a highly effective method for purification.[11][12]

  • Laboratory-Scale Protocol:

    • Dissolve the crude product from Step 2 in isopropanol (IPA, 100 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of HCl in isopropanol (e.g., 5-6 M, ~5 equivalents) dropwise. A precipitate will form.

    • Stir the resulting slurry at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

    • Collect the solid by vacuum filtration, washing the filter cake with cold isopropanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL).

    • Dry the solid in a vacuum oven at 40-50 °C to a constant weight to afford this compound.

    • Expected Overall Yield (from Step 2): 60-70%.

Scale-Up Considerations and Process Optimization

Transitioning the described synthesis from the laboratory to a pilot or manufacturing scale introduces significant challenges related to safety, heat management, material handling, and process control.

Process Safety Management

A comprehensive Process Hazard Analysis (PHA) must be conducted before any scale-up activities. Key areas of focus include:

  • Cryogenic Reactions: The use of n-BuLi at -78 °C requires a reactor capable of maintaining such low temperatures. Heat transfer becomes less efficient at a larger scale, so the addition rate of the reagent must be carefully controlled to prevent temperature excursions.[13]

  • Pyrophoric Reagent Handling: Large-scale handling of n-BuLi requires specialized equipment, such as metered pumps and closed-system transfer lines, all under a strictly controlled inert atmosphere.[14]

  • Exothermic Events: Both the quenching of the organolithium intermediate and the peroxide oxidation step are exothermic. The rate of addition of the quenching agent and the peroxide must be carefully controlled, and the reactor must have adequate cooling capacity to dissipate the heat generated.[8]

  • Pressure Management: The decomposition of hydrogen peroxide can generate oxygen gas, potentially leading to a pressure buildup in a closed reactor. The reactor system must be equipped with appropriate pressure relief devices.

Caption: Relationship between critical process parameters and quality attributes during scale-up.

Recommended Process Modifications for Scale-Up
Parameter Laboratory Scale Pilot/Manufacturing Scale Rationale for Change
Solvent (Step 1) THF2-Methyl-THFHigher boiling point and less prone to peroxide formation, improving safety.
Reagent Addition (n-BuLi) Syringe/Dropping FunnelMetering PumpPrecise control over addition rate is critical to manage the exotherm and ensure reaction consistency.
Temperature Control Dry Ice/Acetone BathJacketed Reactor with Cryogenic ChillerProvides more reliable and uniform temperature control. Essential for managing thermal safety.
Quenching (Step 2) Addition of reaction mixture to quencherReverse addition (quencher to reaction mixture) or controlled co-feedCan provide better control over the initial exotherm of the quench.
Product Isolation Filtration on Büchner funnelCentrifuge or Filter-DryerMore efficient for handling large quantities of solids and allows for contained washing and drying.
Purification Single crystallizationRecrystallization with defined cooling profileTo achieve high purity (>99.5%) and control particle size distribution, which is important for downstream processing.[15]

Conclusion

The synthetic route and protocols described provide a robust and scalable method for the preparation of this compound. The key to a successful and safe scale-up lies in a thorough understanding and control of the reaction thermodynamics, particularly during the cryogenic metalation and subsequent exothermic oxidation steps. By implementing the process modifications and adhering to strict safety management protocols, this synthesis can be effectively transitioned from the research laboratory to a manufacturing environment, ensuring a reliable supply of this valuable pharmaceutical intermediate.

References

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • ACS Publications - Organic Process Research & Development. (2022). Evaluation of the Thermal Hazard of the Oxidation Reaction in the Synthesis of 3,4-Bis(4-nitrofurazan-3-yl)furoxan. Retrieved from [Link]

  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. (n.d.). Retrieved from [Link]

  • ACS Publications - Journal of the American Chemical Society. (n.d.). The Elbs Peroxydisulfate Oxidation in the Pyridine Series: a New Synthesis of 2,5-Dihydroxypyridine1. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]

  • ACS Publications - Industrial & Engineering Chemistry Research. (2025). Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. Retrieved from [Link]

  • PubMed. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Retrieved from [Link]

  • ACS Publications - Chemical Reviews. (n.d.). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Retrieved from [Link]

  • ACS Publications - Journal of the American Chemical Society. (2020). Visible-Light-Enabled Ortho-Selective Aminopyridylation of Alkenes with N-Aminopyridinium Ylides. Retrieved from [Link]

  • Google Patents. (n.d.). EP2585436B1 - Process for preparing 4-hydroxypyridines.
  • Interflon. (2025). Oxidation and thermal degradation: causes, effects and how to control them. Retrieved from [Link]

  • Process Safety Management. (2025). Advancing the Chemical Industry Through Process Safety Management. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). CA2514092C - Novel cocrystallization of hydrochloric acid salt of an active agent.
  • Directed (ortho) Metallation. (n.d.). Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Elbs and Boyland-Sims peroxydisulfate oxidations. Retrieved from [Link]

  • ResearchGate. (2016). Hazard Assessment of Organolithium Compounds in Rapid Scale-Up. Retrieved from [Link]

  • MDPI. (2025). Theoretical Study on the Ortho–Para Reactivity Difference in Ru-Catalyzed Amination of Aminopyridines via η 6 -Coordination: Role of Meisenheimer Intermediate Coordination Ability. Retrieved from [Link]

  • ACS Publications - Journal of the American Chemical Society. (n.d.). Directed metalation of tertiary benzamides. Ortho N-aryl amination and synthesis of acridones. Retrieved from [Link]

  • ResearchGate. (2026). The Elbs and Boyland-Sims peroxydisulfate oxidations. Retrieved from [Link]

  • Concordia University Research Repository. (n.d.). of Canada - Spectrum. Retrieved from [Link]

  • ACS Publications - Journal of the American Chemical Society. (2013). Mechanistic Insights on the ortho-Hydroxylation of Aromatic Compounds by Non-heme Iron Complex: A Computational Case Study on the. Retrieved from [Link]

  • American Chemical Society. (2024). Lithiation Reaction. Retrieved from [Link]

  • ACS Publications. (2022). Designer Gelators for the Crystallization of a Salt Active Pharmaceutical Ingredient Mexiletine Hydrochloride. Retrieved from [Link]

  • Carl ROTH. (2024). Safety Data Sheet: Di-tert-butyl dicarbonate. Retrieved from [Link]

  • Google Patents. (n.d.). US3547935A - Certain nitro-4-pyridinols,n-oxides thereof and derivatives thereof.
  • PubMed. (2009). Iron-promoted ortho- and/or ipso-hydroxylation of benzoic acids with H(2)O(2). Retrieved from [Link]

  • National Institutes of Health. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Retrieved from [Link]

  • ResearchGate. (2025). The Directed ortho Metallation–Cross-Coupling Fusion: Development and Application in Synthesis | Request PDF. Retrieved from [Link]

  • ACS Publications. (n.d.). The Elbs Peroxydisulfate Oxidation in the Pyridine Series: a New Synthesis of 2,5-Dihydroxypyridine1. Retrieved from [Link]

  • Pyrophorics - Organolithium Reagents - Standard Operating Procedure. (2012). Retrieved from [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). Retrieved from [Link]

  • Wikipedia. (n.d.). Elbs persulfate oxidation. Retrieved from [Link]

  • CEPAC. (2008). From form to function: Crystallization of active pharmaceutical ingredients. Retrieved from [Link]

  • ACS Publications - Journal of the American Chemical Society. (2024). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Retrieved from [Link]

  • ACS Publications - Inorganic Chemistry. (n.d.). A Study of the Donor Properties of 4-Substituted Pyridine N-Oxides. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Amino-5-methoxypyridin-4-ol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The synthesis of highly substituted pyridine scaffolds, such as 3-Amino-5-methoxypyridin-4-ol, is a cornerstone of medicinal and agrochemical research.[1][2] These compounds serve as vital intermediates in the development of novel therapeutic agents. However, their synthesis is often plagued by challenges that can significantly impact yield and purity, leading to increased production costs and development delays.[3] This guide provides in-depth troubleshooting advice and optimized protocols designed to help researchers overcome common hurdles and improve the overall efficiency of the synthetic process.

Section 1: Understanding the Core Synthesis & Key Challenges

A common synthetic approach to substituted pyridin-4-ols involves the cyclization of functionalized precursors. The primary challenge in handling the target compound and its immediate precursor lies in the inherent tautomerism between the pyridin-4-ol and the pyridin-4(1H)-one forms. This equilibrium complicates purification, as both tautomers are polar and may exhibit different chromatographic behaviors, often leading to product loss.

Plausible Synthetic Pathway

The following diagram illustrates a generalized, multi-step synthesis, which will serve as the basis for our troubleshooting discussion.

Synthetic_Pathway A Substituted Cyanoacetamide C Cyclization Precursor A->C Knoevenagel Condensation B Methoxy-containing Dicarbonyl Equivalent B->C D 3-Nitro-5-methoxy -pyridin-4-ol C->D Cyclization (Base or Acid Catalyzed) E 3-Amino-5-methoxy -pyridin-4-ol D->E Nitro Group Reduction F Target Product: 3-Amino-5-methoxypyridin-4-ol dihydrochloride E->F Salt Formation (HCl)

Caption: Generalized synthetic route to the target compound.

Section 2: Troubleshooting Guide (Question & Answer Format)

This section addresses the most frequently encountered issues during the synthesis.

Q1: My overall yield is consistently low. What are the most common causes in the cyclization step?

A: Low yield in the cyclization step is a frequent bottleneck. The root cause often lies in one of several areas:

  • Purity of Starting Materials: Ensure the cyclization precursor is of high purity. Impurities can inhibit the catalyst or participate in side reactions.

  • Reaction Conditions: The cyclization of pyridine rings can be highly sensitive to reaction conditions.

    • Temperature Control: Many cyclization reactions are exothermic. A failure to control the temperature can lead to the formation of degradation products and tar.[4] It is often best to add reagents slowly to maintain a stable internal temperature.[4]

    • Solvent and Catalyst: The choice of solvent and catalyst (acid or base) is critical. An inappropriate choice can lead to slow reaction times or the promotion of undesired side pathways. For instance, some reactions show enhanced reactivity and selectivity in aqueous media due to hydrophobic effects.

    • Dehydration: The presence of water can sometimes hydrolyze intermediates or starting materials. In such cases, incorporating a dehydrating agent can significantly improve yields by preventing side reactions like the dimerization of starting materials.[3]

Q2: I'm observing significant tar or dark-colored byproduct formation. How can I minimize this?

A: Tar formation is typically a sign of product or intermediate degradation due to overly harsh reaction conditions.

  • Reduce Reaction Temperature: Even if a protocol calls for reflux, attempt the reaction at a lower temperature for a longer duration. Monitor progress by TLC or HPLC to find the optimal balance.

  • Use an Inert Atmosphere: Some intermediates, particularly electron-rich phenols or amines, can be sensitive to oxidation. Conducting the reaction under an inert atmosphere of nitrogen or argon can prevent the formation of colored, oxidized byproducts.

  • Optimize Reagent Stoichiometry: Using a large excess of a strong base or acid can catalyze polymerization or degradation pathways. Carefully titrate the amount of catalyst to the minimum required for efficient conversion.

Q3: Purification of the 3-Amino-5-methoxypyridin-4-ol intermediate is difficult, leading to significant product loss. What is a better approach?

A: This is the most critical challenge, directly linked to the pyridin-4-ol/pyridin-4(1H)-one tautomerism. The high polarity and potential for zwitterion formation make standard silica gel chromatography inefficient.

Expert Recommendation: Instead of purifying the final free base, consider a "protect-purify-deprotect" strategy. After the nitro group reduction, the crude amine can be reacted in situ with an agent that forms a less polar, more chromatographically stable derivative. A particularly effective strategy is O-sulfonylation. The resulting sulfonate ester (e.g., a nonaflate or tosylate) is significantly less polar and purifies easily on silica gel. The protecting group can then be cleaved under appropriate conditions to yield the pure amine just before salt formation.

Troubleshooting Workflow: Low Yield

Troubleshooting_Workflow start Low Yield Observed check_purity Verify Purity of Starting Materials & Reagents start->check_purity purity_ok Purity OK check_purity->purity_ok check_conditions Analyze Reaction Conditions temp Is Temperature Controlled? check_conditions->temp purity_ok->check_conditions Yes purify_sm Purify/Re-source Starting Materials purity_ok->purify_sm No purify_sm->start time Is Reaction Time Optimized? temp->time Yes implement_cooling Implement Cooling/ Slow Addition temp->implement_cooling No atmosphere Is Inert Atmosphere Necessary? time->atmosphere Yes run_kinetic_study Run Time Course Study (TLC/HPLC) time->run_kinetic_study No use_inert Re-run Under N2/Ar atmosphere->use_inert Yes end Yield Improved atmosphere->end No implement_cooling->end run_kinetic_study->end use_inert->end

Caption: A logical workflow for diagnosing low yield issues.

Q4: How can I ensure the final dihydrochloride salt formation is efficient and results in a pure product?

A: The final step is crucial for the stability and handleability of your compound.

  • Solvent Selection: The pure 3-Amino-5-methoxypyridin-4-ol free base should be dissolved in a solvent in which the dihydrochloride salt is insoluble. Common choices include isopropanol (IPA), ethanol, or methanol. An anti-solvent, such as diethyl ether or MTBE, can then be added to facilitate precipitation.

  • Controlled HCl Addition: Use a calculated amount of HCl (2.0 to 2.2 equivalents). Adding HCl as a solution (e.g., 2M HCl in IPA) allows for better control than gaseous HCl, preventing localized excess acid that could cause degradation.

  • Crystallization: Allow the salt to crystallize slowly. Crash precipitation by adding anti-solvent too quickly can trap impurities. If possible, cooling the mixture slowly to 0-5 °C will maximize recovery.

  • Washing and Drying: Wash the filtered solid with a cold, anhydrous solvent (like diethyl ether) to remove any residual acid or soluble impurities. Dry the final product thoroughly under vacuum to remove all traces of solvent.

Section 3: Optimized Experimental Protocols

The following protocols incorporate the troubleshooting advice for a more robust synthesis.

Protocol A: Optimized Cyclization and Reduction

  • Reaction Setup: To a solution of the cyclization precursor in a suitable solvent (e.g., ethanol/water mixture), add the base catalyst (e.g., sodium acetate) under an inert nitrogen atmosphere.

  • Temperature Control: Heat the reaction mixture to a moderate temperature (e.g., 60-70 °C), ensuring the temperature does not overshoot. Monitor the internal temperature closely.

  • Reaction Monitoring: Follow the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the mixture to room temperature and adjust the pH to ~6-7 with acetic acid. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove non-polar impurities. The polar nitro-pyridin-4-ol intermediate often remains in the aqueous layer or precipitates.

  • Reduction: The isolated crude nitro-pyridin-4-ol is then subjected to reduction (e.g., using H₂ with a Pd/C catalyst or a chemical reductant like SnCl₂). This step should be carried out carefully to avoid over-reduction of the pyridine ring.

Protocol B: Dihydrochloride Salt Formation

  • Dissolution: Dissolve the purified 3-Amino-5-methoxypyridin-4-ol free base in anhydrous isopropanol (approx. 10 mL per gram).

  • Acidification: While stirring, slowly add 2.1 equivalents of a standardized solution of HCl in isopropanol.

  • Precipitation: A white precipitate should form. Continue stirring at room temperature for 1 hour to ensure complete precipitation.

  • Isolation: Cool the slurry to 0 °C for 30 minutes, then filter the solid through a Büchner funnel.

  • Washing & Drying: Wash the filter cake with a small amount of cold, anhydrous diethyl ether. Dry the solid in a vacuum oven at 40-50 °C to a constant weight.

Section 4: Data Summary

The following table provides a comparative overview of expected outcomes from a standard versus an optimized process.

ParameterStandard ProtocolOptimized ProtocolRationale for Improvement
Cyclization Temp. Reflux (e.g., ~100 °C)65 °CMinimizes thermal degradation and tar formation.[4]
Atmosphere AirInert (N₂)Prevents oxidative side reactions of electron-rich intermediates.
Purification Method Direct ChromatographyDerivatization -> Chromatography -> DeprotectionBypasses issues with tautomerism, leading to higher recovery and purity.
Salt Formation Gaseous HClHCl in IsopropanolAllows for precise stoichiometric control, preventing product degradation.
Expected Overall Yield 25-40%65-80%Cumulative effect of minimizing side reactions and improving purification recovery.

Section 5: Frequently Asked Questions (FAQs)

FAQ 1: Are there any specific safety precautions for this synthesis? Yes. The use of strong acids and bases requires appropriate personal protective equipment (PPE). Some reduction methods, such as catalytic hydrogenation, involve flammable gases (H₂) and catalysts that can be pyrophoric (Pd/C) and must be handled with extreme care. If alternative nitrogen sources like hydrazine or hydroxylamine are considered in different synthetic routes, be aware of their high toxicity and potential for explosive decomposition.[5]

FAQ 2: Can microwave irradiation be used to improve the cyclization step? Microwave-assisted synthesis can sometimes dramatically reduce reaction times and improve yields by providing rapid and uniform heating.[6] It is a viable strategy to explore for the cyclization step, but optimization of time, temperature, and power will be necessary to prevent decomposition.

FAQ 3: My final product is off-white or slightly yellow. What is the likely cause? A slight discoloration often points to trace impurities. This could be due to minor oxidation during the workup or incomplete removal of colored byproducts during purification. If the purity is otherwise high by NMR and LC-MS, a final recrystallization or a charcoal treatment of the free base solution before salt formation may resolve the issue.

References

  • Al-Mousawi, S. M., M. A. El-Apasery, and M. H. Elnagdi. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkivoc, 2008(ii), 115-123. [Link]

  • Google Patents. (2015). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
  • Chem-Impex. (n.d.). 3-Amino-4-methoxypyridine. [Link]

  • Ashokan, A., et al. (2023). 4-Amino-3,5-dichloropyridine. IUCrData, 8(12). [Link]

  • Google Patents. (2002). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • Wang, M., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 852627. [Link]

  • Reddy, V. P., et al. (2010). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. HETEROCYCLES, 82(1), 137-165. [Link]

  • Singh, U. P., & Kumar, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15654-15684. [Link]

  • Virginia Commonwealth University TechTransfer. (n.d.). Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Safety Issues with Pyridine Ring Construction. [Link]

Sources

Identifying side products in 3-Amino-5-methoxypyridin-4-ol dihydrochloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Amino-5-methoxypyridin-4-ol dihydrochloride is a highly functionalized pyridine derivative of significant interest to researchers in pharmaceutical and materials science. Its electron-rich core, featuring an amino, a hydroxyl, and a methoxy group, makes it a versatile building block. However, this same electronic nature renders the molecule susceptible to a variety of side reactions, primarily oxidative in nature, which can lead to the formation of colored impurities and other side products that complicate synthesis, purification, and analysis.

This technical support guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for identifying and mitigating the formation of common side products in reactions involving this compound. By understanding the underlying chemical principles, researchers can optimize reaction conditions, troubleshoot unexpected outcomes, and ensure the integrity of their experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My reaction mixture is turning dark brown/purple. What is causing this discoloration?

Answer:

The development of a dark color in your reaction mixture is a common observation when working with 3-Amino-5-methoxypyridin-4-ol and is almost certainly indicative of oxidation . The aminophenol-like structure of the pyridine ring is highly susceptible to oxidation, which can be initiated by atmospheric oxygen, residual oxidizing agents, or metal contaminants.

The initial step is often the oxidation of the electron-rich pyridin-4-ol to a pyridinone or quinone-imine type intermediate. These species are highly reactive and colored. They can then undergo further reactions, including polymerization or dimerization, to form complex, intensely colored mixtures.

Causality:

  • Electron-rich Ring System: The amino and hydroxyl groups are strong electron-donating groups, which activate the pyridine ring, making it more susceptible to oxidation compared to unsubstituted pyridine.

  • Presence of Oxygen: Dissolved oxygen in solvents or exposure to air can be sufficient to initiate oxidation, especially at elevated temperatures or under basic conditions.

  • Metal Catalysis: Trace amounts of transition metals (e.g., iron, copper) from reagents or reaction vessels can catalyze the oxidation process.

Troubleshooting Steps:

  • De-gas your solvents: Before starting your reaction, sparge your solvents with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.

  • Maintain an inert atmosphere: Run your reaction under a positive pressure of nitrogen or argon.

  • Use fresh, high-purity reagents: Ensure that your starting materials and reagents are free from metal contamination and have not degraded during storage.

  • Consider antioxidants: In some cases, the addition of a small amount of an antioxidant, such as sodium bisulfite or ascorbic acid, can help to suppress oxidation. However, this may complicate your work-up and purification.

Question 2: I am observing an unexpected peak in my LC-MS analysis with a mass corresponding to a dimer of my starting material. What is this species?

Answer:

The observation of a dimeric species is a strong indication that an oxidative dimerization side reaction has occurred. This is a known reactivity pathway for aminophenol-type compounds.[1] In the case of 3-Amino-5-methoxypyridin-4-ol, two primary dimerization pathways are plausible, often leading to phenoxazinone-like structures.

Proposed Dimerization Pathways:

  • C-N Coupling: Oxidative coupling between the amino group of one molecule and a carbon atom of another.

  • C-O Coupling: Oxidative coupling involving the hydroxyl group.

These dimers are often highly colored and may be less soluble than the starting material, potentially complicating your reaction work-up.

Below is a diagram illustrating the potential for oxidative dimerization.

G cluster_main Potential Side Product Pathways SM 3-Amino-5-methoxypyridin-4-ol Oxidant [O] (Air, Metal Catalyst, etc.) SM->Oxidant Oxidation Dimer Oxidative Dimer (e.g., Phenoxazinone-type structure) Oxidant->Dimer Dimerization OxidizedMonomer Oxidized Monomer (e.g., Quinone-imine) Oxidant->OxidizedMonomer N_Oxide Pyridine N-Oxide Derivative Oxidant->N_Oxide Nitro Nitro-Derivative Oxidant->Nitro

Caption: Potential side product pathways for 3-Amino-5-methoxypyridin-4-ol.

Question 3: My NMR spectrum shows the loss of the amino group or modification of the pyridine ring. What are other potential side products?

Answer:

Besides oxidation and dimerization, other side products can arise from the reactivity of the functional groups and the pyridine ring itself, especially under harsh reaction conditions. Based on studies of similar aminopyridine compounds, the following are plausible side products[2]:

  • Pyridine N-Oxide: The nitrogen atom of the pyridine ring can be oxidized to an N-oxide, especially if strong oxidizing agents are present. This would result in a mass increase of 16 Da.

  • Nitro-Derivative: Under certain oxidative conditions, particularly in the presence of nitrogen-containing reagents, the amino group can be oxidized to a nitro group. A study on 3,4-diaminopyridine under oxidative stress identified 4-amino, 3-nitropyridine as a degradation product.[2]

  • Deamination: While less common under typical synthetic conditions, deamination (loss of the -NH2 group) can occur, potentially leading to 3-methoxy-pyridin-4-ol. This is more likely under conditions that generate diazonium intermediates, such as in the presence of nitrous acid.

  • Hydroxylation: Further hydroxylation of the pyridine ring is a possibility, especially in biological or certain chemical oxidation systems.[3]

Summary of Potential Side Products and Their Causes:

Potential Side ProductLikely Cause(s)Analytical Signature (LC-MS)
Oxidized Monomer Exposure to air, metal catalysts, high temperatureM+14, M+16, or other small mass changes; change in UV-Vis spectrum
Dimer Oxidative conditionsApprox. 2M - 2H; often multiple isomers
Pyridine N-Oxide Strong oxidizing agentsM+16
Nitro-Derivative Oxidative conditions, nitrogen sourcesM+30 (loss of 2H, gain of 2O)
Deamination Product Diazotization conditions (e.g., NaNO2, acid)M-15

Analytical Protocols for Side Product Identification

To effectively identify and quantify potential side products, a robust analytical method is essential. A stability-indicating HPLC method coupled with mass spectrometry is the gold standard.

Protocol 1: Stability-Indicating RP-HPLC-MS Method Development

This protocol outlines a general approach for developing a method to separate the parent compound from its potential degradation products.

1. Instrumentation and Columns:

  • HPLC or UHPLC system with a PDA/UV detector and coupled to a mass spectrometer (e.g., ESI-QTOF or Orbitrap for accurate mass measurements).

  • Reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is a good starting point.

2. Mobile Phase Selection:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Rationale: Formic acid is a common mobile phase additive for LC-MS that aids in the ionization of amine-containing compounds in positive ion mode.

3. Gradient Elution:

  • Start with a shallow gradient to resolve early-eluting, polar impurities. A typical starting gradient might be:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: Hold at 5% B

  • Optimization: Adjust the gradient slope and duration to achieve baseline separation of all observed peaks.

4. Detection:

  • UV/PDA: Monitor at a wavelength where the parent compound and expected impurities absorb (e.g., 254 nm and 280 nm). A PDA detector is crucial for assessing peak purity.

  • MS: Operate in positive ion mode. Perform a full scan to detect all ions and targeted MS/MS on the parent ion and any observed impurity ions to obtain fragmentation data for structural elucidation.

5. Sample Preparation:

  • Dissolve the sample in a suitable diluent, such as a mixture of water and acetonitrile, to a concentration of approximately 1 mg/mL.[4]

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and validating the stability-indicating nature of your analytical method.[4]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

2. Stress Conditions:

  • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution. Heat at 60-80°C for several hours.

  • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution. Keep at room temperature or heat gently for several hours.

  • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the stock solution. Keep at room temperature for several hours.[2]

  • Thermal Degradation: Store the stock solution at 80°C for up to 24 hours.

  • Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines.

  • Control: Keep a stock solution protected from light at 4°C.

3. Analysis:

  • At various time points, withdraw an aliquot from each stress condition, neutralize if necessary, and dilute to a suitable concentration for HPLC-MS analysis.

  • Analyze the samples using the developed stability-indicating method (Protocol 1).

  • Compare the chromatograms of the stressed samples to the control to identify degradation products.

Workflow for Forced Degradation and Analysis:

G cluster_workflow Forced Degradation Workflow Start Prepare 1 mg/mL Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Sample Sample at Time Points Stress->Sample Neutralize Neutralize/Dilute Sample->Neutralize Analyze Analyze via RP-HPLC-MS Neutralize->Analyze Identify Identify Degradation Products (Compare to Control) Analyze->Identify

Sources

Technical Support Center: Navigating Solubility Challenges with 3-Amino-5-methoxypyridin-4-ol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 3-Amino-5-methoxypyridin-4-ol dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming solubility issues encountered during in vitro and in vivo assays. As a dihydrochloride salt of a novel pyridinol derivative, this compound presents specific handling requirements to ensure accurate and reproducible experimental outcomes. This document provides in-depth, evidence-based strategies to maintain its solubility and stability in your assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing precipitation when I add my this compound stock solution to my neutral pH assay buffer. What is happening and how can I prevent this?

This is a common and expected observation for hydrochloride salts of weakly basic compounds. The issue you are encountering is likely due to a phenomenon known as disproportionation , or salt disproportionation.[1]

The Underlying Chemistry: this compound is the salt form of a weakly basic parent compound. In its solid, crystalline salt form, the molecule is protonated, rendering it more polar and thus more soluble in aqueous solutions. However, when this salt is introduced into a solution with a higher pH (typically neutral or alkaline assay buffers), the protonated molecule will deprotonate to form the less soluble, neutral "free base" form. This free base is what you are observing as a precipitate.[2][3]

Troubleshooting Workflow:

Caption: Decision workflow for addressing precipitation of this compound in neutral buffers.

Step-by-Step Solutions:

  • pH Adjustment of the Final Assay Medium: The most direct way to prevent precipitation is to lower the pH of your final assay buffer. A good starting point is to adjust the pH to a more acidic range, for instance, pH 6.0-6.5, and observe if precipitation still occurs. The ideal pH will be dependent on the specific pKa of the compound. While the exact pKa of 3-Amino-5-methoxypyridin-4-ol is not readily published, related aminopyridine structures suggest it will be a weak base.[4][5][6] Therefore, maintaining a slightly acidic environment is key.

  • High-Concentration Stock in Organic Solvent: Prepare a high-concentration stock solution of the compound in an organic solvent like Dimethyl Sulfoxide (DMSO).[7][8] DMSO is a powerful solvent for a wide range of organic molecules.[7][8] By creating a concentrated stock, you can add a very small volume to your aqueous assay buffer, minimizing the impact on the final pH and reducing the chances of precipitation.

    • Protocol for Preparing a DMSO Stock:

      • Weigh out the desired amount of this compound.

      • Add a small volume of high-purity, anhydrous DMSO.

      • Vortex or sonicate gently until the compound is fully dissolved.

      • When adding to your assay, ensure the final DMSO concentration is compatible with your experimental system (typically ≤ 0.5% v/v for most cell-based assays).

Q2: I'm still seeing some precipitation even when using a DMSO stock. What else could be the problem?

If you are still observing precipitation after implementing the initial troubleshooting steps, consider the following factors:

  • Buffer Composition and the Common Ion Effect: The type of buffer you are using can influence the solubility of your compound. Specifically, for a hydrochloride salt, the presence of chloride ions in your buffer can decrease its solubility. This is known as the "common ion effect."[9] If your buffer contains a high concentration of NaCl or other chloride salts, it may be suppressing the dissolution of your compound.

    • Recommendation: If possible, try switching to a buffer system that does not contain chloride ions. For example, consider using a phosphate-based buffer (e.g., PBS) if your assay allows. However, be aware that some weakly basic drugs can form insoluble salts with phosphate ions.[10] Therefore, it is crucial to test the solubility in any new buffer system.

  • Buffer Capacity: The ability of your buffer to resist changes in pH (its buffer capacity) can also play a role. A buffer with a low capacity may experience a localized pH increase upon the addition of your compound, leading to precipitation at the solid-liquid interface.[3]

    • Recommendation: Ensure your buffer concentration is sufficient to maintain the desired pH. A buffer concentration of 25-50 mM is a reasonable starting point for many assays.

Q3: What is the best solvent to use for making a stock solution of this compound?

The choice of solvent for your stock solution is critical. Here is a summary of recommended solvents and their properties:

SolventRecommended Starting ConcentrationAdvantagesDisadvantages
Water (acidified) 1-10 mMBiologically compatible.May require a very low pH to achieve high concentrations, which might not be suitable for all assays.
DMSO 10-50 mMExcellent solubilizing power for many organic compounds.[7][8]Can be toxic to cells at higher concentrations. The final concentration in the assay should be carefully controlled.
Ethanol 1-10 mMLess toxic than DMSO for some cell lines.May not have the same solubilizing power as DMSO for this compound.

Experimental Protocol for Solubility Testing:

To determine the best solvent and optimal concentration for your specific needs, perform a small-scale solubility test:

  • Weigh a small, known amount of this compound into several microcentrifuge tubes.

  • Add a calculated volume of each test solvent (e.g., acidified water, DMSO, ethanol) to achieve a target concentration.

  • Vortex or sonicate the tubes for a set period (e.g., 15-30 minutes).

  • Visually inspect for any undissolved material.

  • If the compound has dissolved, you can try increasing the concentration. If not, the compound is not soluble at that concentration in that solvent.

Q4: How should I store my stock solutions of this compound?

Proper storage is essential to maintain the integrity of your compound.

  • Solid Form: Store the solid dihydrochloride salt at the recommended temperature (typically 2-8°C or -20°C), protected from light and moisture.

  • Stock Solutions:

    • DMSO Stocks: Aliquot your DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

    • Aqueous Stocks: Aqueous stocks are generally less stable and should be prepared fresh for each experiment. If you must store an aqueous stock, it should be for a very short period at 2-8°C and protected from light. Long-term storage of aqueous solutions is not recommended due to the risk of degradation and precipitation.

Advanced Troubleshooting and Considerations

Understanding the pH-Solubility Profile

The solubility of an ionizable compound like 3-Amino-5-methoxypyridin-4-ol is highly dependent on pH. While the exact profile for this specific molecule is not published, a theoretical pH-solubility profile for a weakly basic drug forming a hydrochloride salt can be conceptualized.

G cluster_0 pH-Solubility Profile of a Weak Base Hydrochloride Salt pH Solubility 2 2 4 4 6 6 8 8 10 10 High High Medium Medium Low Low p1 p2 p1->p2 p3 p2->p3 p4 p3->p4

Sources

Minimizing by-product formation during the synthesis of pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Pyridine Derivative Synthesis. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to help you minimize by-product formation and optimize your synthetic routes. As experienced chemists, we understand that the path to a pure target molecule is often complicated by side reactions. This resource is built on a foundation of established chemical principles and field-proven insights to help you navigate these challenges.

Troubleshooting Guide: Common Issues in Pyridine Synthesis

This section addresses specific problems you may encounter during your experiments, providing explanations of the underlying causes and actionable protocols to resolve them.

Problem 1: Low Yield of the Desired 1,4-Dihydropyridine in Hantzsch Synthesis with Evidence of Over-oxidation.

Symptoms:

  • Low isolated yield of the expected 1,4-dihydropyridine (Hantzsch ester).

  • Presence of a significant amount of the corresponding pyridine by-product, identifiable by a characteristic aromatic proton signal around 8.8 ppm in the 1H NMR spectrum.[1]

  • Discoloration of the reaction mixture, suggesting decomposition or the formation of colored impurities.

Causality and Mechanistic Insight:

The Hantzsch synthesis is a four-component reaction that initially forms a 1,4-dihydropyridine (1,4-DHP).[2] This intermediate is susceptible to oxidation to the more thermodynamically stable aromatic pyridine. This oxidation can occur prematurely under the reaction conditions, especially at elevated temperatures or in the presence of air (oxygen). Certain starting materials or impurities can also promote this oxidation.

graph Hantzsch_Overoxidation { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Reactants [label="Aldehyde + 2x β-Ketoester + NH3"]; DHP [label="1,4-Dihydropyridine\n(Desired Product)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pyridine [label="Oxidized Pyridine\n(By-product)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Side_Products [label="Other Side\nProducts"];

Reactants -> DHP [label="Hantzsch Condensation"]; DHP -> Pyridine [label="Uncontrolled Oxidation\n(Heat, Air)", color="#EA4335"]; Reactants -> Side_Products [label="Side Reactions"];

{rank=same; DHP; Pyridine;} }

Caption: Uncontrolled oxidation of the 1,4-DHP intermediate.

Troubleshooting Protocol:

  • Temperature Control:

    • Action: Lower the reaction temperature. While classical Hantzsch reactions are often run at reflux in ethanol, this can promote over-oxidation.

    • Protocol: Start the reaction at a lower temperature (e.g., 50-60 °C) and monitor the progress by TLC. Only increase the temperature if the reaction is too slow.

  • Inert Atmosphere:

    • Action: Exclude oxygen from the reaction.

    • Protocol: Run the reaction under an inert atmosphere of nitrogen or argon. This can be achieved by using standard Schlenk techniques.

  • Choice of Oxidizing Agent (for subsequent pyridine synthesis):

    • Action: If the final desired product is the pyridine, the oxidation should be a separate, controlled step.

    • Protocol: Isolate the 1,4-DHP first. Then, in a separate step, use a mild oxidizing agent such as ferric chloride (FeCl₃) or manganese dioxide (MnO₂) for the aromatization. This avoids the harsh conditions that can lead to by-products.

  • Solvent Selection:

    • Action: The choice of solvent can influence the rate of oxidation.

    • Protocol: While ethanol is common, consider alternative solvents. "Green" chemistry approaches have demonstrated the use of water or glycerol, which can sometimes offer better control.[3]

Data Summary: Effect of Reaction Conditions on Hantzsch Synthesis

ParameterConventional ConditionsOptimized Conditions for Minimizing Oxidation
Temperature Reflux (e.g., ~78 °C in Ethanol)50-60 °C
Atmosphere AirInert (Nitrogen or Argon)
Oxidation Can occur in situSeparate, controlled step after DHP isolation
Expected Outcome Mixture of 1,4-DHP and pyridineHigher yield and purity of 1,4-DHP
Problem 2: Formation of Michael Addition By-products in Kröhnke Pyridine Synthesis.

Symptoms:

  • Complex reaction mixture observed by TLC and NMR.

  • Difficulty in isolating the desired 2,4,6-trisubstituted pyridine.

  • Presence of signals in the 1H NMR spectrum corresponding to open-chain intermediates.

Causality and Mechanistic Insight:

The Kröhnke synthesis involves the Michael addition of an α-pyridinium methyl ketone salt to an α,β-unsaturated carbonyl compound, followed by cyclization and aromatization.[4] If the cyclization step is slow or incomplete, the intermediate 1,5-dicarbonyl compound or other Michael adducts can accumulate as by-products. The primary by-products of a successful Kröhnke synthesis are typically just water and pyridine, which are easily removed.[5]

graph Krohnke_Byproducts { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Start [label="α-Pyridinium methyl ketone + \nα,β-Unsaturated carbonyl"]; Michael_Adduct [label="1,5-Dicarbonyl Intermediate"]; Pyridine [label="Desired Pyridine Product", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Byproducts [label="Incomplete Cyclization\nBy-products", fillcolor="#FBBC05", fontcolor="#202124"];

Start -> Michael_Adduct [label="Michael Addition"]; Michael_Adduct -> Pyridine [label="Cyclization & Aromatization\n(Desired Pathway)"]; Michael_Adduct -> Byproducts [label="Stalls or Reverts\n(Side Pathway)", color="#EA4335"]; }

Caption: By-product formation from incomplete cyclization.

Troubleshooting Protocol:

  • Solvent and Temperature Optimization:

    • Action: The choice of solvent and temperature is crucial for promoting the cyclization step.

    • Protocol: Glacial acetic acid is a common and effective solvent as it also acts as a catalyst.[5] If using other solvents like methanol, ensure the reaction is heated sufficiently (up to 140 °C) to drive the cyclization to completion.[5]

  • Stoichiometry and Reagent Purity:

    • Action: Ensure the correct stoichiometry and purity of your starting materials.

    • Protocol: Use a slight excess of ammonium acetate to ensure a sufficient source of ammonia for the cyclization. Verify the purity of your α,β-unsaturated carbonyl compound, as impurities can interfere with the Michael addition.

  • Reaction Monitoring:

    • Action: Closely monitor the reaction to determine the optimal reaction time.

    • Protocol: Use TLC to track the disappearance of the starting materials and the formation of the product. Prolonged reaction times at high temperatures can sometimes lead to degradation.

Problem 3: Low Yield and/or Charring in Bohlmann-Rahtz Pyridine Synthesis.

Symptoms:

  • Low yield of the desired 2,3,6-trisubstituted pyridine.

  • Formation of a dark, tarry substance in the reaction flask (charring).

  • Isolation of the uncyclized aminodiene intermediate.

Causality and Mechanistic Insight:

The Bohlmann-Rahtz synthesis involves the condensation of an enamine with an alkynylketone to form an aminodiene intermediate. This intermediate must then undergo a thermally induced E/Z isomerization before cyclodehydration to the pyridine.[2] The high temperatures often required for this step can lead to decomposition and charring, significantly reducing the yield.[6]

graph Bohlmann_Rahtz_Troubleshooting { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Start [label="Enamine + Alkynylketone"]; Intermediate [label="Aminodiene Intermediate"]; Isomerization [label="E/Z Isomerization"]; Pyridine [label="Desired Pyridine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Decomposition [label="Charring/Decomposition", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Intermediate [label="Michael Addition"]; Intermediate -> Isomerization [label="High Temperature"]; Isomerization -> Pyridine [label="Cyclodehydration"]; Isomerization -> Decomposition [label="Excessive Heat", color="#EA4335"]; }

Caption: High temperatures can lead to decomposition.

Troubleshooting Protocol:

  • Catalyst-Mediated Cyclodehydration:

    • Action: Use a catalyst to lower the temperature required for cyclodehydration.

    • Protocol: Instead of purely thermal conditions, add a catalyst. Acetic acid, Amberlyst-15 ion-exchange resin, zinc bromide (ZnBr₂), or ytterbium triflate (Yb(OTf)₃) have been shown to effectively catalyze the cyclodehydration at lower temperatures, thus minimizing charring.[6][7]

  • In Situ Generation of Enamines:

    • Action: If the enamine starting material is unstable or difficult to prepare, it can be generated in situ.

    • Protocol: A three-component reaction using a β-dicarbonyl compound, ammonium acetate (as the ammonia source), and the alkynone can be employed. This avoids the need to isolate the potentially unstable enamine.[7]

  • Solvent Choice:

    • Action: The solvent can influence the reaction rate and side reactions.

    • Protocol: For catalyzed reactions, toluene is often a good choice. Protic solvents like ethanol can also be effective, especially in three-component versions of the reaction.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the Guareschi-Thorpe synthesis of 2,6-dihydroxypyridines?

A1: The most common side reaction in the Guareschi-Thorpe synthesis is the hydrolysis of the cyanopyridine product or intermediates, especially under harsh acidic or basic conditions. This can lead to the formation of the corresponding carboxylic acid or other degradation products. To minimize this, it is crucial to control the pH of the reaction mixture. Modern protocols often use a buffered system, such as an aqueous solution of ammonium carbonate, which acts as both the nitrogen source and a pH-controlled medium.[8][9]

Q2: How can I improve the regioselectivity of nucleophilic addition to a pyridine ring?

A2: Nucleophilic addition to an activated pyridine ring (e.g., an N-acyl pyridinium salt) can occur at the C2, C4, or C6 positions. The regioselectivity is influenced by both electronic and steric factors. To favor addition at a specific position, you can:

  • Use Protecting/Blocking Groups: A removable blocking group can be used to sterically hinder one position, directing the nucleophile to another. For example, a maleate-derived blocking group has been used to achieve selective C4-alkylation.[3]

  • Employ Directing Groups: A substituent already on the pyridine ring can direct an incoming group. For example, in directed ortho-metalation (DoM), a directing group at C2 can facilitate functionalization at C3.

  • Utilize Pyridine N-oxides: Conversion of the pyridine to a pyridine N-oxide activates the ring towards electrophilic attack, particularly at the C4 position. It also influences the regioselectivity of nucleophilic attack.[10]

Q3: My pyridine derivative is difficult to purify by column chromatography. What are some tips?

A3: Pyridine derivatives can be challenging to purify by silica gel chromatography due to their basicity, which can lead to tailing of peaks. Here are some strategies:

  • Add a Basic Modifier to the Eluent: Adding a small amount of a basic modifier to your solvent system can significantly improve peak shape. A common choice is triethylamine (Et₃N) at a concentration of about 0.1-1%.[11]

  • Use a Different Stationary Phase: If silica gel is not effective, consider using alumina (basic or neutral) or a C18 reversed-phase column.

  • Recrystallization: If your compound is a solid, recrystallization is often the best way to achieve high purity. A good starting point for solvent selection is a mixture of a solvent in which your compound is soluble (e.g., ethanol, ethyl acetate) and a solvent in which it is poorly soluble (e.g., hexanes, water).[12]

  • Acid-Base Extraction: Utilize the basicity of the pyridine nitrogen. During your workup, you can often remove neutral or acidic impurities by washing the organic layer with an acidic aqueous solution (e.g., dilute HCl). The pyridine derivative will move to the aqueous layer as the pyridinium salt. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and extracted with an organic solvent to recover the purified pyridine derivative.

Q4: How can I monitor the progress of my pyridine synthesis reaction?

A4: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of most organic reactions.

  • Procedure: Spot the starting materials, co-spot (starting material and reaction mixture in the same spot), and the reaction mixture on a TLC plate. Elute with an appropriate solvent system.

  • Interpretation: As the reaction progresses, you should see the spot(s) for the starting materials diminish and a new spot for the product appear. This allows you to determine when the reaction is complete and can also give you a qualitative idea of the number of by-products being formed. In some cases, in-situ monitoring techniques like Raman spectroscopy can provide real-time data on reaction kinetics.[13]

References

  • Kröhnke, F. (1976). The Kröhnke Pyridine Synthesis. Synthesis, 1976(1), 1-24.
  • Wikipedia. (n.d.). Kröhnke pyridine synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. (2017). Royal Society Open Science.
  • Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]

  • An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. (2024). PubMed.
  • Figure S50. 1 H NMR spectrum (400 MHz, DMSO-d 6 ) of... (n.d.).
  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbon
  • Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. (2025).
  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbon
  • Impurity in H-NMR spectrum of Hantzsch ester after synthetic procedure. (2024). Stack Exchange.
  • Chromatography: How to Run a Flash Column. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • An Application of Borane As a Protecting Group for Pyridine. (2025).
  • Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. (n.d.). IUCr.
  • Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions. (2025). BenchChem.
  • 2,6-Dihydroxypyridine. (n.d.). Wikipedia. Retrieved from [Link]

  • Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies employing (4 R ,5 R )-bis(diphenylhydroxymet ... (2025). CrystEngComm (RSC Publishing).
  • FlowSyn™ Application Note 10: Bohlmann-Rahtz Pyridine Synthesis. (n.d.). Interchim.
  • Bohlmann-Rahtz Pyridine Synthesis. (n.d.). Academia.edu.
  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (2023).
  • Structure, Mechanism and Reactivity of Hantzsch Esters. (2004). Macmillan Group.
  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. (n.d.). PMC - NIH.
  • An alternative metal-free amination approach to 3-trifluoromethyl aniline derivatives: the major products under Kröhnke pyridine synthesis conditions. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • How can I modify my flash chromatography method to separate chemically similar compounds? (2023). Biotage.
  • Polymorph Selection and Derivatization in Enantiomerically Pure Medicarpin: Crystallographic and Comput
  • Synthesis of tetrasubstituted pyridines by the acid-catalysed Bohlmann–Rahtz reaction. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. (2020). YouTube.
  • Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. (n.d.).
  • One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condens
  • Electronic Supplementary Information - Electrostatically Tuned Phenols: A Scalable Catalyst for Room Temperature Hydrogenation and Tandem Reductive Alkylation. (n.d.). The Royal Society of Chemistry.
  • Purification of Organic Compounds by Flash Column Chrom
  • Characterization of Impurities and Degradants Using Mass Spectrometry. (n.d.).
  • Hantzsch pyridine synthesis. (n.d.). Chemeurope.com.
  • How To Make Pyridines: The Hantzsch Pyridine Synthesis. (n.d.). Scribd.
  • Kröhnke Pyridine Synthesis. (n.d.).
  • Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. (2025). Inter-Research Science Publisher.
  • The Guareschi–Thorpe Cyclization Revisited – An Efficient Synthesis of Substituted 2,6-Dihydroxypyridines and 2,6-Dichloropyridines. (n.d.).
  • Schematic of the real-time and in situ monitoring of a mechanochemical reaction using Raman spectroscopy. (n.d.).
  • One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. (n.d.). CORE.

Sources

Technical Support Center: Scaling Up 3-Amino-5-methoxypyridin-4-ol Dihydrochloride Production

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the process development and scale-up of 3-Amino-5-methoxypyridin-4-ol dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the transition from laboratory-scale synthesis to larger-scale production. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary critical stages in the scale-up of this compound production?

A1: The scale-up process can be broadly categorized into four critical stages, each with unique challenges:

  • Synthetic Route Execution: This involves managing reaction kinetics, thermodynamics, and reagent stoichiometry on a larger scale. Key concerns include maintaining regioselectivity and preventing runaway reactions, especially during potentially hazardous steps like nitration.[1]

  • Work-up and Product Isolation: Efficiently quenching the reaction, separating phases, and isolating the crude free base are crucial. Challenges include emulsion formation and minimizing product loss in aqueous streams.

  • Purification and Salt Formation: Achieving the desired purity profile through crystallization is paramount. The formation of the dihydrochloride salt requires precise control over pH and solvent systems to ensure high purity and yield.

  • Drying and Stability: Ensuring the final active pharmaceutical ingredient (API) is free of residual solvents and stable under storage is a final, critical step. The hygroscopic nature of hydrochloride salts often requires specialized handling.

Q2: Why is the dihydrochloride salt form of this molecule typically preferred?

A2: The dihydrochloride salt form is often chosen for amine-containing pharmaceutical intermediates for several reasons. It generally exhibits higher aqueous solubility, improved crystallinity, and enhanced stability compared to the free base. Crystalline salts are easier to purify and handle in a manufacturing environment, as they are typically less prone to degradation and have better flow properties than amorphous forms.

Q3: What are the major safety concerns when handling precursors to substituted aminopyridinols on a large scale?

A3: Safety is a primary concern. Many synthetic routes for substituted pyridines involve hazardous reagents and reactions. For instance, nitration steps often use a mixture of nitric and sulfuric acid, which can pose a risk of runaway reactions if not properly controlled.[1] Additionally, intermediates and the final product may be irritants or toxic. It is essential to conduct a thorough process safety assessment and handle all materials in well-ventilated areas with appropriate personal protective equipment (PPE).[2][3]

Troubleshooting Guide: Synthesis & Purification

This section provides in-depth solutions to specific problems you may encounter during the scale-up process.

Part A: Synthesis & Reaction Control

Q4: My reaction yield is significantly lower on a larger scale compared to the lab. What are the likely causes?

A4: A drop in yield during scale-up is a common issue, often attributable to mass and heat transfer limitations.

  • Causality: In a large reactor, inefficient mixing can create localized "hot spots" or areas of high reactant concentration, leading to side product formation. Heat removal is also less efficient due to a lower surface-area-to-volume ratio, which can cause thermal degradation of reactants or products.

  • Troubleshooting Steps:

    • Evaluate Mixing Efficiency: Ensure your reactor's impeller design and agitation speed are sufficient for the viscosity and density of your reaction mixture. Consider installing baffles to improve turbulent mixing.

    • Improve Heat Transfer: Use a reactor with a jacketed cooling system and ensure the heat transfer fluid is at the optimal temperature and flow rate. For highly exothermic steps, consider a semi-batch process where one reactant is added slowly to control the reaction rate and temperature.

    • Re-optimize Stoichiometry: The optimal reagent stoichiometry in the lab may not translate directly to a large scale. Perform a new Design of Experiments (DoE) at the pilot scale to fine-tune reactant ratios.

Q5: I am observing the formation of isomeric impurities. How can I improve the regioselectivity of my synthesis?

A5: Poor regioselectivity is a frequent challenge in pyridine chemistry, particularly during electrophilic substitution steps like nitration.

  • Causality: The electronic nature of the pyridine ring and its existing substituents dictates the position of incoming electrophiles. Minor changes in reaction conditions (temperature, solvent, catalyst) can significantly alter the ratio of desired to undesired isomers.[1]

  • Troubleshooting Protocol:

    • Temperature Control: Maintain a consistent and low temperature during the addition of the electrophile. For example, in nitration reactions, adding the nitrating agent at 0-5 °C can significantly favor the desired isomer.

    • Solvent Effects: The polarity of the solvent can influence the reactivity of both the substrate and the electrophile. Screen a variety of solvents to find one that maximizes the formation of the target regioisomer.

    • Protecting Groups: In some cases, temporarily protecting a reactive site on the molecule can direct the substitution to the desired position. This adds steps to the synthesis but can be a robust solution for intractable selectivity issues.

Part B: Purification & Impurity Profile

Q6: During crystallization of the dihydrochloride salt, the product is oiling out instead of forming a solid. What should I do?

A6: "Oiling out" or liquid-liquid phase separation during crystallization is a common problem, especially with salts. It typically occurs when the product's solubility in the initial crystallization medium is too high, or when the solution is supersaturated too quickly.

  • Causality: The product precipitates as a liquid phase that is immiscible with the solvent. This oil can trap impurities and is very difficult to handle and dry.

  • Troubleshooting Workflow: The following diagram outlines a systematic approach to resolving this issue.

G start Product 'Oils Out' During Crystallization check_temp Is cooling rate too fast? start->check_temp check_solvent Is the anti-solvent addition rate too fast? check_temp->check_solvent No sol_temp Action: Reduce cooling rate. Add seed crystals at a higher temperature (Cloud Point). check_temp->sol_temp Yes check_concentration Is the initial solution too concentrated? check_solvent->check_concentration No sol_solvent Action: Reduce anti-solvent addition rate. Add anti-solvent at a higher temperature. check_solvent->sol_solvent Yes check_system Is the solvent/anti-solvent system appropriate? check_concentration->check_system No sol_concentration Action: Dilute the initial solution before adding anti-solvent or cooling. check_concentration->sol_concentration Yes sol_system Action: Re-screen solvent systems. Consider a system with lower initial product solubility. check_system->sol_system Yes

Caption: Troubleshooting workflow for crystallization oiling out.

Q7: How do I remove persistent colored impurities from my final product?

A7: Colored impurities are often highly conjugated organic molecules present in small quantities.

  • Causality: These impurities can arise from side reactions or degradation and may co-crystallize with the product, making them difficult to remove.

  • Troubleshooting Steps:

    • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount (typically 1-5% w/w) of activated carbon. Heat the mixture gently with stirring for a short period (e.g., 15-30 minutes).[4] Caution: Prolonged exposure or excessive carbon can lead to product loss through adsorption.

    • Filtration: Filter the hot solution through a bed of diatomaceous earth (e.g., Celite®) to remove the carbon particles. A fine-grade filter paper is essential to prevent carbon from contaminating the filtrate.

    • Recrystallization: Proceed with the crystallization of the purified filtrate as planned. This method is often very effective at removing color bodies.

Part C: Final Product Handling & Stability

Q8: The final this compound product is highly hygroscopic. How should it be handled and stored?

A8: Hygroscopicity, the tendency to absorb moisture from the air, is common for hydrochloride salts.

  • Causality: The salt can form hydrates, which may alter its physical properties, affect its stability, and complicate accurate weighing.

  • Handling and Storage Protocol:

    • Drying: Dry the final product thoroughly under vacuum at an elevated temperature (e.g., 40-50 °C) to remove residual water and solvents. Monitor the loss on drying (LOD) to confirm dryness.

    • Packaging: Immediately transfer the dried product into sealed, airtight containers. Double-bagging with polyethylene bags inside a fiber or steel drum is a common industrial practice. The use of desiccant packs within the outer packaging is also recommended.

    • Storage Environment: Store the containers in a controlled, low-humidity environment.[5] Avoid opening containers in high-humidity areas. If sampling is required, use a glove box or a room with controlled humidity.

Experimental Protocols & Data
Protocol 1: General Procedure for Dihydrochloride Salt Formation

This protocol provides a general workflow for forming the dihydrochloride salt from the isolated free base.

  • Dissolution: Dissolve the crude 3-Amino-5-methoxypyridin-4-ol free base in a suitable solvent (e.g., isopropanol, ethanol).

  • Acidification: Slowly add a solution of hydrochloric acid (e.g., HCl in isopropanol or concentrated aqueous HCl) to the stirred solution. The amount should be slightly more than 2 molar equivalents.

  • pH Adjustment: Monitor the pH of the slurry. A final pH of 1-2 is typically targeted to ensure complete formation of the dihydrochloride salt.[6]

  • Crystallization: Stir the resulting slurry at room temperature or cool to 0-5 °C to maximize precipitation.

  • Isolation: Isolate the solid product by filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent to remove residual impurities.

  • Drying: Dry the product under vacuum.

Table 1: Analytical Monitoring Techniques

Summarizes key analytical methods for process monitoring and quality control.

Technique Purpose Typical Mobile Phase / Conditions What to Look For
TLC Fast, qualitative reaction monitoring.Dichloromethane / Methanol (9:1)Disappearance of starting material spot; Appearance of product spot.
HPLC Quantitative analysis of purity and impurity profiling.C18 column; Acetonitrile / Water gradient with TFA or formic acid modifier.Purity >99%; Identification and quantification of known and unknown impurities.[7]
¹H NMR Structural confirmation of intermediates and final product.DMSO-d₆ or D₂OCorrect chemical shifts, integration values, and splitting patterns for the target structure.
LC-MS Identification of unknown impurities.Couples HPLC separation with mass spectrometry.Provides mass-to-charge ratio of impurities, aiding in structural elucidation.[7]
Process Scale-up Workflow

The following diagram illustrates the logical flow of a typical chemical process scale-up, highlighting critical control points (CCPs).

Caption: High-level workflow for chemical process scale-up.

References
  • CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents.
  • 2,3-diaminopyridine - Organic Syntheses Procedure. Available at: [Link]

  • (PDF) 4-Amino-3,5-dichloropyridine - ResearchGate. Available at: [Link]

  • US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents.
  • Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles - Arkivoc. Available at: [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. Available at: [Link]

  • Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate - Der Pharma Chemica. Available at: [Link]

  • Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate - ACS Publications. Available at: [Link]

  • CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents.
  • A REVIEW ON CHARACTERIZATION OF IMPURITIES - World Journal of Pharmaceutical Research. Available at: [Link]

Sources

Technical Support Center: Analytical Method Development for Substituted Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for analytical method development of substituted pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of these unique compounds. Pyridine and its derivatives are prevalent in pharmaceuticals and specialty chemicals, yet their basic nature often presents distinct analytical hurdles.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure the development of robust and reliable analytical methods.

Table of Contents

  • Troubleshooting Guide: Conquering Common Chromatographic Challenges

    • Q1: Why am I observing significant peak tailing with my substituted pyridine analytes?

    • Q2: My system backpressure is unexpectedly high. What are the likely causes and solutions?

    • Q3: I'm experiencing a noisy or drifting baseline. How can I rectify this?

    • Q4: My retention times are shifting between injections. What should I investigate?

  • LC-MS Method Development: Optimizing for Sensitivity and Specificity

    • Q5: How can I improve the ionization efficiency of my substituted pyridine compounds in ESI-MS?

    • Q6: What are the best practices for selecting precursor and product ions for MRM analysis?

  • Sample Preparation and Stability

    • Q7: What are the critical considerations for sample preparation of substituted pyridines to ensure accurate analysis?

    • Q8: My substituted pyridine analyte appears to be unstable during sample processing or storage. How can I mitigate this?

  • Frequently Asked Questions (FAQs)

    • What is the ideal pH for the mobile phase when analyzing basic compounds like pyridines?

    • Should I use a guard column for my analysis?

    • How do I perform a forced degradation study for a substituted pyridine?

  • References

Troubleshooting Guide: Conquering Common Chromatographic Challenges

Q1: Why am I observing significant peak tailing with my substituted pyridine analytes?

Underlying Cause: Peak tailing is a common issue when analyzing basic compounds like substituted pyridines.[3][4][5] The primary reason is secondary interactions between the basic analyte and acidic residual silanol groups on the surface of silica-based stationary phases.[3][6] These interactions lead to a mixed-mode retention mechanism, causing the peak to tail.[3]

Troubleshooting Workflow:

start Peak Tailing Observed ph_check Is mobile phase pH 2-3 units below the pKa of the analyte? start->ph_check adjust_ph Adjust mobile phase pH to 2.5-3.5 with an acidic modifier (e.g., formic acid, TFA). ph_check->adjust_ph No column_check Are you using a modern, high-purity, end-capped C18 column? ph_check->column_check Yes adjust_ph->column_check change_column Switch to a base-deactivated column or a column with a different stationary phase (e.g., phenyl-hexyl). column_check->change_column No additive_check Have you tried adding a competing base to the mobile phase? column_check->additive_check Yes change_column->additive_check add_additive Add a competing base like Triethylamine (TEA) at a low concentration (e.g., 0.1%). additive_check->add_additive No overload_check Is the sample concentration too high? additive_check->overload_check Yes add_additive->overload_check dilute_sample Dilute the sample and re-inject. overload_check->dilute_sample Yes end Symmetrical Peak Shape overload_check->end No dilute_sample->end

Caption: Troubleshooting decision tree for peak tailing.

Detailed Solutions:

  • Mobile Phase pH Adjustment: The most effective way to minimize silanol interactions is to operate at a low pH.[3][6] By maintaining the mobile phase pH at least 2 units below the pKa of the pyridine analyte, the silanol groups are protonated and less likely to interact with the protonated basic analyte.[7]

    • Protocol: Prepare the aqueous portion of your mobile phase with 0.1% formic acid or 0.05% trifluoroacetic acid (TFA) to achieve a pH in the range of 2.5-3.5.

  • Column Selection: Modern, high-purity silica columns that are well end-capped are crucial.[7] Consider using columns specifically marketed as "base-deactivated" or those with alternative stationary phases.

  • Mobile Phase Additives: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites, reducing their interaction with the analyte.[6] However, be aware that TEA can suppress ionization in mass spectrometry.

  • Sample Overload: Injecting too much sample can lead to peak fronting or tailing.[5][7] Try diluting your sample to see if the peak shape improves.

Parameter Recommendation for Substituted Pyridines Rationale
Mobile Phase pH 2.5 - 3.5Minimizes interaction with residual silanols.[3][7]
Column Type High-purity, end-capped C18 or Phenyl-HexylReduces active sites for secondary interactions.
Mobile Phase Additive 0.1% Formic Acid or 0.05% TFAEnsures low pH and good peak shape.
Q2: My system backpressure is unexpectedly high. What are the likely causes and solutions?

Underlying Cause: High backpressure is usually indicative of a blockage somewhere in the HPLC system.[8][9] This can be caused by precipitated buffers, sample particulates, or a clogged column frit.

Troubleshooting Steps:

  • Isolate the Source: Systematically disconnect components starting from the detector and working your way back to the pump to identify the source of the high pressure.[8][9]

  • Column Flushing: If the column is the source of the high pressure, try back-flushing it (if the manufacturer allows) with a series of strong solvents.[9]

  • Check for Precipitation: If you are using buffers, ensure they are fully dissolved and that you are not mixing organic solvents too quickly with high concentrations of buffered aqueous solutions, which can cause precipitation.[8]

  • In-line Filter and Guard Column: Regularly check and replace your in-line filter and guard column to prevent particulates from reaching the analytical column.[9]

Q3: I'm experiencing a noisy or drifting baseline. How can I rectify this?

Underlying Cause: A noisy or drifting baseline can be caused by several factors including air in the system, contaminated mobile phase, or detector issues.[8]

Solutions:

  • Degas Mobile Phase: Ensure your mobile phases are properly degassed to prevent air bubbles from entering the system.[8][10]

  • System Contamination: Flush the system with a strong solvent like isopropanol to remove any contaminants.[11]

  • Detector Lamp: Check the age and performance of your detector lamp, as an aging lamp can cause baseline noise.[8]

  • Mobile Phase Quality: Use high-purity HPLC or LC-MS grade solvents and freshly prepared mobile phases.

Q4: My retention times are shifting between injections. What should I investigate?

Underlying Cause: Retention time shifts can be due to changes in mobile phase composition, column temperature, or pump performance.[11]

Troubleshooting Checklist:

  • Mobile Phase Preparation: Are you preparing your mobile phase consistently each time? Small variations in pH or organic solvent ratio can affect retention.

  • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting your analytical run.

  • Column Temperature: Use a column oven to maintain a consistent temperature, as temperature fluctuations can impact retention times.[8]

  • Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate.[10][11]

LC-MS Method Development: Optimizing for Sensitivity and Specificity

Q5: How can I improve the ionization efficiency of my substituted pyridine compounds in ESI-MS?

Underlying Cause: Substituted pyridines are basic and generally ionize well in positive electrospray ionization (ESI) mode. However, optimization is key to achieving the best sensitivity.

Optimization Strategies:

  • Mobile Phase pH: A low pH mobile phase (e.g., with 0.1% formic acid) will ensure the pyridine nitrogen is protonated, leading to efficient formation of [M+H]+ ions.

  • Solvent Composition: Higher organic content in the mobile phase at the point of elution can improve desolvation efficiency in the ESI source.

  • Source Parameters: Systematically tune the ESI source parameters, including capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature, to maximize the signal for your specific analyte.

  • Derivatization: For challenging analytes, derivatization to introduce a more readily ionizable group can be considered, though this adds complexity to the sample preparation.[12][13]

Q6: What are the best practices for selecting precursor and product ions for MRM analysis?

Protocol for MRM Method Development:

  • Infuse the Analyte: Directly infuse a standard solution of your substituted pyridine into the mass spectrometer to obtain a full scan MS spectrum and identify the precursor ion (typically [M+H]+).[14]

  • Generate Product Ion Spectrum: Perform a product ion scan (MS/MS) on the selected precursor ion to identify stable and intense fragment ions.

  • Select MRM Transitions: Choose at least two to three of the most intense and specific product ions for your MRM transitions. One transition is used for quantification (quantifier) and the others for confirmation (qualifiers).

  • Optimize Collision Energy: For each MRM transition, optimize the collision energy (CE) to maximize the intensity of the product ion.

Parameter Typical Starting Point Optimization Goal
Precursor Ion [M+H]+Highest intensity and specificity
Product Ions 2-3 most intense fragmentsStable and specific to the analyte
Collision Energy (CE) Varies by instrument and analyteMaximize product ion intensity

Sample Preparation and Stability

Q7: What are the critical considerations for sample preparation of substituted pyridines to ensure accurate analysis?

Key Considerations:

  • Solubility: Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.[15]

  • Matrix Effects: For complex matrices like plasma or tissue extracts, consider sample cleanup techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components that can cause ion suppression in LC-MS.

  • Filtration: Filter all samples and standards through a 0.22 µm or 0.45 µm filter to remove particulates that could clog the system.

Q8: My substituted pyridine analyte appears to be unstable during sample processing or storage. How can I mitigate this?

Underlying Cause: The stability of substituted pyridines can be influenced by factors such as pH, temperature, and light exposure.[16]

Stabilization Strategies:

  • pH Control: Maintain the pH of the sample solution where the analyte is most stable. For many basic compounds, acidic conditions can improve stability.

  • Temperature: Store samples at low temperatures (e.g., 4°C or -20°C) to slow down degradation.

  • Light Protection: Use amber vials or protect samples from light if they are found to be photolabile.

  • Antioxidants: If oxidative degradation is a concern, consider adding an antioxidant to the sample.

Frequently Asked Questions (FAQs)

What is the ideal pH for the mobile phase when analyzing basic compounds like pyridines?

For reversed-phase chromatography, the ideal mobile phase pH is at least 2 pH units below the pKa of the pyridine analyte.[7] This ensures the analyte is in a single ionic form (protonated) and minimizes interactions with residual silanols on the stationary phase, leading to improved peak shape.[3][7]

Should I use a guard column for my analysis?

Yes, using a guard column is highly recommended, especially when analyzing samples in complex matrices. A guard column is a short, disposable column placed before the analytical column that helps to protect it from particulates and strongly retained matrix components, thereby extending the life of the more expensive analytical column.[5]

How do I perform a forced degradation study for a substituted pyridine?

Forced degradation studies, or stress testing, are essential to develop stability-indicating methods.[17][18][19][20] The goal is to generate potential degradation products to ensure they can be separated from the parent compound.

Forced Degradation Workflow:

start Substituted Pyridine API or Drug Product acid Acid Hydrolysis (e.g., 0.1M HCl, heat) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, heat) start->base oxidation Oxidation (e.g., 3% H2O2) start->oxidation thermal Thermal Degradation (e.g., 60-80°C) start->thermal photochemical Photochemical Degradation (e.g., UV/Vis light exposure) start->photochemical analysis Analyze stressed samples by LC-UV and LC-MS to identify degradation products and develop a stability-indicating method. acid->analysis base->analysis oxidation->analysis thermal->analysis photochemical->analysis

Caption: Workflow for a forced degradation study.

Typical Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C).

  • Base Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.

  • Oxidation: 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Heating the solid or solution at elevated temperatures (e.g., 80°C).

  • Photodegradation: Exposing the sample to UV and visible light according to ICH guidelines.[21]

References

  • Vertex AI Search. (n.d.). HPLC Method Development - Obrnuta faza.
  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
  • (n.d.). HPLC Troubleshooting Guide.
  • (2024, September). HPLC TROUBLESHOOTING: A REVIEW. Jetir.Org.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • (2013, November 27). How can I prevent peak tailing in HPLC?. ResearchGate.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
  • (n.d.). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [ 12/13 CH] + Insertion. ACS Publications.
  • (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central.
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • (n.d.). A Simple, Modular Synthesis of Substituted Pyridines. ACS Publications.
  • (n.d.). Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry. PubMed Central.
  • (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central.
  • (2018, March 8). Problems encountered in LC-MS/MS analysis for the determination of pesticide residues in food. ResearchGate.
  • (2025, December 18). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. ResearchGate.
  • (n.d.). Process for the preparation of substituted pyridines. Google Patents.
  • (2025, August 10). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. ResearchGate.
  • (n.d.). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
  • (2021, April 7). Why is β substitution in Nucleophilic reactions of pyridines not preferred?. Quora.
  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. NIH.
  • (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PubMed Central.
  • (n.d.). Synthetic procedure for the preparation of substituted pyridines. ResearchGate.
  • (n.d.). Evaluation of Chromatographic Separation, with a Focus on LC-MS/MS, for the Determination of Stereoisomeric Cypermethrin and Other Synthetic Pyrethroids in Apples. MDPI.
  • (2025, March 15). Impact of Forced Degradation Studies on the Formulation and Stability of Topiroxostat: A Comprehensive Review.
  • (2018, January 8). Mass Spectrometry Tutorial: How to Tune Your Analytes. YouTube.
  • (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PubMed Central.
  • (n.d.). Synthesis and unusual stability of pyridine and in/i‐methyl pyridinium 1,3‐dioxolanes.
  • (2022, November 30). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
  • (n.d.). Isolation, Structural Characterization, and In Vitro Antioxidant Activity of Polysaccharides from Cynanchum auriculatum Royle ex Wight. MDPI.
  • (2022, August 16). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. MDPI.
  • (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.

Sources

Column chromatography techniques for removing impurities from 3-Amino-5-methoxypyridin-4-ol dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Purifying 3-Amino-5-methoxypyridin-4-ol Dihydrochloride

Welcome to the Technical Support Center. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting and practical advice for the chromatographic purification of this compound. Given the unique chemical properties of this polar, ionizable molecule, standard purification protocols often require significant modification. This document is structured to help you navigate these challenges, moving from fundamental questions to advanced troubleshooting.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when developing a purification strategy for this compound.

Question: What are the key chemical properties of this compound that I must consider for column chromatography?

Answer: Understanding the molecule's structure is the first step to successful purification. Four characteristics are critical:

  • High Polarity: The combination of hydroxyl (-OH), amino (-NH2), and methoxy (-OCH3) groups on a pyridine ring makes the core molecule highly polar. This means it will have strong interactions with polar stationary phases and high solubility in polar solvents.

  • Basic Amino Group: The amino group is basic and will readily protonate, especially in the presence of acidic surfaces like the silanol groups (Si-OH) on standard silica gel. This strong acid-base interaction is a primary cause of purification issues like severe peak tailing and irreversible adsorption.

  • Dihydrochloride Salt Form: Your compound is a salt, meaning the pyridine nitrogen and the amino group are likely protonated, each associated with a chloride counter-ion. This dramatically increases its polarity and water solubility compared to the free base.[1] The salt form may behave differently on the column than the free base, and the presence of the salt can influence the local pH environment.

  • Potential for Hydrogen Bonding: The presence of hydrogen bond donors (-OH, -NH2) and acceptors (N, O) allows for strong interactions with both the stationary phase and polar mobile phase solvents.

Question: I typically use Reverse Phase (RP) chromatography for polar compounds. Is that a good starting point here?

Answer: While Reverse Phase (RP) chromatography is a powerful technique for many polar molecules, it can be challenging for highly polar, water-soluble compounds like this compound.[2][3] The primary issue is often inadequate retention .[4] The compound may be so polar that it has very little affinity for the non-polar stationary phase (like C18) and elutes in the void volume (solvent front), resulting in no separation from other polar impurities.[2][4]

While specialized RP columns (like those with polar-embedded or polar-endcapped phases) or using 100% aqueous mobile phases can sometimes work, other techniques are often more suitable as a starting point.[5]

Question: Which chromatography mode is the most promising for this compound?

Answer: For a highly polar and basic compound, two modes are generally the most successful:

  • Modified Normal Phase Chromatography: This involves using a polar stationary phase (silica or alumina) but adding a small amount of a basic modifier, such as triethylamine (Et3N) or ammonium hydroxide (NH4OH), to the mobile phase. This modifier deactivates the acidic sites on the stationary phase, preventing the strong interactions that cause peak tailing and yield loss.[6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of very polar compounds.[7][8][9] It utilizes a polar stationary phase (e.g., bare silica, amino, diol) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small percentage of an aqueous buffer.[4][9] In HILIC, the polar analyte partitions into a water-enriched layer on the surface of the stationary phase, leading to excellent retention and separation.[7][8]

Question: Should I neutralize the dihydrochloride salt to its free base form before running the column?

Answer: This is a critical decision that depends on your chosen chromatography mode.

  • For Modified Normal Phase: It is often advantageous to work with the free base. The salt form is typically insoluble in the non-polar solvents used in normal phase (like hexane or ethyl acetate). Neutralizing the compound with a base (e.g., NaHCO3 solution) during an aqueous workup, extracting it into an organic solvent, and then loading it onto the column is a common workflow.

  • For HILIC or Reverse Phase: It is generally better to work with the salt form. These techniques use aqueous-organic mobile phases in which the salt is soluble. Attempting to load the free base might lead to solubility issues in the mobile phase. Furthermore, maintaining a consistent, buffered pH is crucial in these modes, and starting with the salt helps ensure the analyte is in a consistent ionic state.

Question: What types of impurities should I anticipate?

Answer: While the exact impurities depend on the synthetic route, they generally fall into several classes:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Reaction By-products: Isomeric impurities, products of side-reactions, or over-alkylated/acylated species.

  • Reagents and Catalysts: Leftover reagents that were not fully removed during workup.

  • Degradation Products: The compound might degrade on the column if the stationary phase is too harsh (e.g., acidic silica).[10]

  • Residual Solvents: Solvents used in the reaction or workup.[11][12]

Part 2: Troubleshooting Guide & Protocols

This section provides solutions to specific problems you may encounter during purification.

Workflow: Initial Chromatography Mode Selection

Before starting, a logical approach to selecting the right technique is essential.

G cluster_0 Analyte Properties cluster_1 Initial Assessment cluster_2 Primary Technique Choice Analyte 3-Amino-5-methoxypyridin-4-ol dihydrochloride Solubility Check Solubility: - Polar Solvents (MeOH, H2O)? - Apolar Solvents (EtOAc, Hexane)? Analyte->Solubility HILIC HILIC (High Polarity, Salt Form) Solubility->HILIC Soluble in Polar Insoluble in Apolar ModifiedNP Modified Normal Phase (Free Base Form) Solubility->ModifiedNP Soluble in Apolar (as Free Base) TLC Run TLC Plate (Silica + Modifier, e.g., 1% Et3N) TLC->ModifiedNP Good Rf & Spot Shape RP Reverse Phase (High Risk of No Retention) TLC->RP Rf = 1, Streaking HILIC->TLC HILIC plates if available ModifiedNP->TLC

Caption: Logic for selecting an initial chromatography method.

Issue 1: In Normal Phase, my compound is stuck at the origin (Rf = 0) or shows severe streaking on TLC.

Question: Why is this happening?

Answer: This is the classic sign of a strong, irreversible interaction between your basic amine compound and the acidic silanol groups on the silica gel surface. The amine is effectively "stuck" and requires an extremely polar eluent to move, which then causes it to streak rather than move as a defined band.

Question: How can I solve this and achieve good separation?

Answer: You must add a basic modifier to your mobile phase to compete with your compound for the acidic sites on the silica. Triethylamine (Et3N) is the most common choice. This technique is often called "amine-deactivated" or "base-modified" chromatography.

Objective: To find a mobile phase system that provides good separation and symmetrical peak shape for the free base of 3-Amino-5-methoxypyridin-4-ol.

Materials:

  • Crude sample (converted to free base via aqueous workup)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes

  • Additive: Triethylamine (Et3N) or Ammonium Hydroxide (conc. aq. solution)

  • Silica gel TLC plates

Procedure:

  • Prepare a Stock Additive Solution: Create a stock solution of your polar eluent containing the modifier. A common starting point is 1-2% Et3N in Methanol or 1-2% NH4OH in Methanol .

    • Causality: Preparing a stock ensures the modifier concentration is consistent across all test systems, making results comparable.

  • Initial TLC Screening:

    • Spot your crude free-base material on several TLC plates.

    • Develop the plates in solvent systems with increasing polarity. Start with a binary system like DCM/MeOH or EtOAc/Hexanes and add the modified polar solvent.

    • Test Systems:

      • 99:1 DCM / (MeOH + 2% Et3N)

      • 95:5 DCM / (MeOH + 2% Et3N)

      • 90:10 DCM / (MeOH + 2% Et3N)

    • Expertise: Using a more polar solvent like Methanol is often necessary for highly polar compounds. DCM is a good choice as it dissolves a wide range of compounds.[13]

  • Analyze TLC Results:

    • Aim for a target Rf value between 0.2 and 0.35 for your desired compound. This Rf range typically translates well to good separation on a column.

    • Observe the spot shape. The addition of Et3N should significantly reduce streaking, resulting in a round, well-defined spot. If streaking persists, you may need to increase the modifier concentration slightly (e.g., to 3%).

  • Column Chromatography Execution:

    • Pack a silica gel column using the optimal mobile phase identified in Step 3.

    • Equilibrate the column thoroughly by flushing with at least 5 column volumes of the mobile phase. This is a critical step to ensure the entire silica bed is deactivated by the amine modifier.

    • Dissolve your crude free base in a minimum amount of the mobile phase (or DCM) and load it onto the column.

    • Run the column, collecting fractions and monitoring by TLC.

Issue 2: My compound runs to the solvent front in Reverse Phase (C18), even with high water content.

Question: Why isn't my polar compound retained on a C18 column?

Answer: This indicates that the hydrophobic interactions between your highly polar analyte and the non-polar C18 stationary phase are extremely weak.[3] Even in a highly polar mobile phase (like 95% water), your compound prefers to stay in the mobile phase rather than interact with the stationary phase, leading to no retention.[2][4]

Question: What are my best options to get retention?

Answer: The most effective solution is to switch to a different chromatographic mode.

  • Switch to HILIC: This is the preferred method. HILIC is designed for this exact scenario. The mechanism provides strong retention for polar analytes using a high-organic mobile phase, which is also beneficial for sensitivity if you are using mass spectrometry (MS) detection.[14][15]

  • Use an Ion-Exchange (IEX) Column: Since your compound is a salt and is positively charged at low to neutral pH, a strong cation-exchange (SCX) column can be very effective.[16][17][18] The analyte binds to the negatively charged stationary phase and is then eluted by increasing the ionic strength (salt concentration) or pH of the mobile phase.[19][20]

Data Summary: Recommended Starting Conditions
Chromatography ModeStationary PhaseTypical Mobile PhaseSample FormKey Considerations
Modified Normal Phase Silica Gel90:10 to 98:2 DCM / (MeOH + 2% Et3N)Free BaseRequires conversion to free base. Essential to pre-equilibrate column with modifier.[6]
HILIC Bare Silica, Amino, or Diol95:5 to 80:20 Acetonitrile / (Aqueous Buffer, e.g., 10mM Ammonium Acetate, pH 5)Dihydrochloride SaltAllow for long equilibration times.[4] Ensure sample is dissolved in mobile phase.[4]
Ion Exchange (IEX) Strong Cation Exchange (SCX)Load: Low ionic strength buffer (e.g., 10mM Phosphate, pH 3). Elute: Gradient of increasing salt (e.g., 0-1M NaCl) or increasing pH.Dihydrochloride SaltPowerful for separating based on charge. Method development can be more complex.[16][19]
Issue 3: I'm getting poor separation between my product and a key impurity.

Question: I have co-eluting peaks. How can I improve the resolution?

Answer: Improving resolution involves optimizing selectivity—the difference in retention between two compounds. If a simple gradient isn't working, you need to change the fundamental interactions within the system.

G Start Poor Separation (Co-eluting Peaks) ChangeSolvent Change a Mobile Phase Solvent (e.g., MeOH to ACN, or DCM to EtOAc) Start->ChangeSolvent ChangeStationary Change Stationary Phase Chemistry (e.g., Silica to Alumina, or Silica to Amino/Diol) ChangeSolvent->ChangeStationary No Success Resolution Achieved ChangeSolvent->Success Yes ChangeMode Change Chromatography Mode (e.g., Normal Phase to HILIC) ChangeStationary->ChangeMode No ChangeStationary->Success Yes ChangeMode->Start Re-evaluate ChangeMode->Success Yes

Sources

Technical Support Center: Catalyst Optimization for the Synthesis of 3-Amino-5-methoxypyridin-4-ol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Amino-5-methoxypyridin-4-ol dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions, ensuring successful synthesis through catalyst optimization. The synthesis of this molecule, a key intermediate in many pharmaceutical development programs, often relies on a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. Success in this reaction is highly dependent on the careful selection and optimization of the catalytic system.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am attempting the synthesis of 3-Amino-5-methoxypyridin-4-ol via a Buchwald-Hartwig amination of a 3-halo-5-methoxypyridin-4-ol precursor, but I am observing very low to no formation of my desired product. What are the likely causes and how can I troubleshoot this?

Answer: Low or no product yield in a Buchwald-Hartwig amination is a common challenge that can often be resolved by systematically evaluating the components of your reaction. The primary areas to investigate are the catalyst system, reaction conditions, and the integrity of your starting materials.

Possible Causes and Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from your Pd(II) precatalyst.

    • Solution: Employ modern palladacycle precatalysts (e.g., G3 or G4) as they are designed to form the active LPd(0) catalyst more cleanly and efficiently than traditional sources like Pd(OAc)₂. If using a Pd(II) source, the presence of an amine with an α-hydrogen or the phosphine ligand itself can aid in the reduction to Pd(0).[1] Consider a pre-activation step where the palladium source and ligand are stirred with the base before the addition of the aryl halide and amine.

  • Inappropriate Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition and reductive elimination.[2]

    • Solution: For electron-rich pyridinol substrates, bulky, electron-rich biaryl phosphine ligands are often required. A screening of ligands is highly recommended. Start with commonly successful ligands for heteroaromatic couplings such as XPhos, RuPhos, or BrettPhos.[2] The choice of ligand can significantly impact the outcome, especially with challenging substrates.

  • Suboptimal Base: The choice and strength of the base are crucial. The base activates the amine nucleophile and participates in the catalytic cycle.

    • Solution: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is a common choice. However, for substrates sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be considered. The solubility of the base can also be a factor, so ensure vigorous stirring.

  • Poor Solvent Choice: The solvent must be anhydrous and capable of dissolving the reactants and catalyst system at the reaction temperature.

    • Solution: Toluene and dioxane are common solvents for Buchwald-Hartwig reactions. Ensure your solvent is thoroughly degassed and dried to prevent catalyst deactivation by oxygen or water.

  • Reaction Temperature Too Low: The oxidative addition of the aryl halide to the Pd(0) complex can be slow, especially with less reactive aryl chlorides.

    • Solution: Gradually increase the reaction temperature. Typical temperatures for these reactions range from 80-110 °C. Monitor for potential decomposition of starting materials or product at higher temperatures.

Issue 2: Formation of a Significant Side Product

Question: My reaction is proceeding, but I am observing a significant amount of a side product with a similar mass to my desired product. What could this be and how can I minimize its formation?

Answer: A common side reaction in the amination of pyridinols is O-arylation, where the hydroxyl group of the pyridinol acts as a nucleophile instead of the amine. This leads to the formation of a diaryl ether byproduct.

Possible Causes and Solutions:

  • Competitive O-Arylation: The pyridinol oxygen can compete with the amine nitrogen as the nucleophile, particularly at elevated temperatures or with certain catalyst systems.

    • Solution:

      • Protecting the Hydroxyl Group: The most straightforward solution is to protect the hydroxyl group as a benzyl or silyl ether before the amination reaction. The protecting group can be removed in a subsequent step.

      • Ligand and Base Optimization: The choice of ligand and base can influence the selectivity between N- and O-arylation. A more sterically hindered ligand may favor amination. Experimenting with different bases can also alter the relative nucleophilicity of the amine and the hydroxyl group.

      • Lower Reaction Temperature: If possible, running the reaction at a lower temperature may favor the desired N-arylation.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst and ligand combination to start with for the synthesis of 3-Amino-5-methoxypyridin-4-ol?

A1: While the optimal system will require screening, a good starting point for the Buchwald-Hartwig amination of a 3-chloro-5-methoxypyridin-4-ol would be a palladium precatalyst like Pd₂(dba)₃ or a G3-palladacycle, paired with a bulky, electron-rich biarylphosphine ligand such as XPhos or RuPhos.[2] These combinations have shown broad applicability for the amination of heteroaryl chlorides.

Q2: How do I choose the right base for my reaction?

A2: The choice of base depends on the pKa of the amine and the sensitivity of your substrate to basic conditions. For primary aliphatic amines, a strong base like NaOtBu is often effective. If your substrate contains base-sensitive functional groups, consider weaker inorganic bases like Cs₂CO₃ or K₃PO₄. It is crucial that the base is anhydrous.

Q3: My starting aryl halide is an aryl bromide. Does this change the recommended conditions?

A3: Aryl bromides are generally more reactive than aryl chlorides in Buchwald-Hartwig amination. This may allow for milder reaction conditions, such as lower temperatures or a less activating ligand. However, the general principles of catalyst, ligand, and base selection still apply.

Q4: How should I purify the final product, this compound?

A4: After the reaction is complete, a typical workup involves quenching the reaction, extracting the free base into an organic solvent, and then precipitating the dihydrochloride salt.

  • Workup: After cooling, the reaction mixture can be quenched with water or a mild aqueous acid. The aqueous layer is then basified to deprotonate the product and facilitate its extraction into an organic solvent like ethyl acetate or dichloromethane.

  • Purification of the Free Base: The crude free base can be purified by column chromatography on silica gel.

  • Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., isopropanol, ethanol, or a mixture of ethers) and treated with a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol). The dihydrochloride salt should precipitate and can be collected by filtration, washed with a non-polar solvent, and dried under vacuum. The exact conditions for precipitation may require optimization to ensure good recovery and purity.

Q5: What analytical techniques are best for monitoring the reaction and characterizing the final product?

A5:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are suitable for monitoring the consumption of the starting material and the formation of the product. HPLC can provide more quantitative information on the reaction progress.[3]

  • Product Characterization:

    • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. The spectra will show characteristic shifts for the aromatic protons and carbons, as well as the methoxy and amino groups.[4]

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Elemental Analysis: To determine the elemental composition and confirm the purity of the dihydrochloride salt.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening in the Synthesis of 3-Amino-5-methoxypyridin-4-ol

This protocol is a starting point and should be optimized for your specific substrate and desired scale.

  • Preparation: In a glovebox, add the 3-halo-5-methoxypyridin-4-ol (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%) to an oven-dried reaction vial equipped with a stir bar.

  • Addition of Base: Add the anhydrous base (e.g., NaOtBu, 1.5 equiv).

  • Addition of Amine Source: Add the amine source (e.g., a solution of ammonia in dioxane or an ammonium salt, 2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) to achieve the desired concentration.

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC.

Table 1: Catalyst System Comparison for Buchwald-Hartwig Amination
Catalyst SystemLigandBaseTypical Temperature (°C)Notes
Pd₂(dba)₃XPhosNaOtBu100-110A robust system for many heteroaryl couplings.
Pd(OAc)₂RuPhosK₃PO₄80-100Milder conditions, good for functionalized substrates.
G3-PalladacycleBrettPhosCs₂CO₃90-110Effective for sterically hindered substrates.

Data Interpretation

Interpreting NMR Spectra:

  • ¹H NMR: Look for the appearance of a new signal corresponding to the N-H protons of the amino group. The chemical shifts of the pyridine ring protons will also change upon substitution.

  • ¹³C NMR: The carbon atom where the amination occurred will show a significant upfield shift in the ¹³C NMR spectrum.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low or No Product Yield catalyst Check Catalyst System start->catalyst conditions Review Reaction Conditions start->conditions reagents Verify Reagent Quality start->reagents inactive_pd inactive_pd catalyst->inactive_pd Inactive Pd(0)? wrong_ligand wrong_ligand catalyst->wrong_ligand Inappropriate Ligand? temp temp conditions->temp Temperature Too Low? solvent solvent conditions->solvent Solvent Issues? base base conditions->base Suboptimal Base? purity purity reagents->purity Impure Starting Materials? precatalyst precatalyst inactive_pd->precatalyst Use modern precatalyst (G3/G4) screen_ligands screen_ligands wrong_ligand->screen_ligands Screen bulky, electron-rich ligands (XPhos, RuPhos) increase_temp increase_temp temp->increase_temp Increase temperature (80-110 °C) dry_degas dry_degas solvent->dry_degas Ensure anhydrous, degassed solvent screen_bases screen_bases base->screen_bases Screen strong, non-nucleophilic bases (NaOtBu, Cs2CO3) purify_reagents purify_reagents purity->purify_reagents Re-purify starting materials

Caption: A decision tree for troubleshooting low product yield.

References

  • Umpolung Synthesis of Pyridyl Ethers by BiV-Mediated O-Arylation of Pyridones. PubMed. [Link]

  • SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. WOLFGANG HOLZER, et al.[Link]

  • Chemoselective Primary Amination of Aryl Boronic Acids by PIII/PV=O-Catalysis: Synthetic Capture of the Transient Nef Intermediate HNO. National Institutes of Health. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • 3-aminopyridine - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Class selection of amino acid metabolites in body fluids using chemical derivatization and their enhanced 13C NMR. National Institutes of Health. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]

  • Preparation method of 3-amino-4-methylpyridine - Google P
  • Optimization of the Buchwald-Hartwig reaction. ResearchGate. [Link]

  • An NMR Metabolomics Analysis Pipeline for Human Neutrophil Samples with Limited Source Material. MDPI. [Link]

  • 4-Amino-3,5-dichloropyridine. PubMed Central. [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions - YouTube. [Link]

  • Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkivoc. [Link]

  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC Technologies. [Link]

  • 2,3-diaminopyridine - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Synthetic Approaches to a Chiral 4-Amino-3-hydroxy Piperidine with Pharmaceutical Relevance. Royal Society of Chemistry. [Link]

Sources

Validation & Comparative

Spectroscopic Confirmation of 3-Amino-5-methoxypyridin-4-ol Dihydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the unambiguous confirmation of a molecule's identity is a cornerstone of scientific rigor. For novel heterocyclic compounds such as 3-Amino-5-methoxypyridin-4-ol dihydrochloride, a multi-faceted spectroscopic approach is not just best practice, but an absolute necessity. This guide provides a comprehensive framework for researchers to confirm the identity of this compound, leveraging a comparative analysis of expected spectral data against that of structurally related analogs. We will delve into the causality behind experimental choices and present detailed protocols for robust, self-validating spectroscopic analysis.

Introduction: The Structural Significance of this compound

3-Amino-5-methoxypyridin-4-ol is a substituted pyridine derivative of significant interest in medicinal chemistry due to its structural motifs that are common in biologically active compounds. The presence of an amino group, a methoxy group, and a hydroxyl group on a pyridine ring offers multiple points for molecular interactions, making it a valuable scaffold for drug design. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for biological testing.

Given the potential for isomeric impurities during synthesis, a rigorous spectroscopic confirmation is paramount. This guide will focus on the key spectroscopic techniques required for this purpose: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Predicted Spectroscopic Signature of this compound

Due to the limited availability of published experimental spectra for this specific dihydrochloride salt, we will predict the expected spectroscopic features based on fundamental principles and comparison with known analogs. The protonation of the two basic nitrogen atoms (the amino group and the pyridine ring nitrogen) in the dihydrochloride salt will have a significant impact on the spectral data, particularly in NMR and IR spectroscopy.

dot

Spectroscopic_Workflow Workflow for Spectroscopic Confirmation cluster_Sample Sample Preparation cluster_Spectroscopy Spectroscopic Analysis cluster_Analysis Data Interpretation & Comparison Sample 3-Amino-5-methoxypyridin-4-ol dihydrochloride NMR ¹H and ¹³C NMR Sample->NMR Dissolve in D₂O or DMSO-d₆ IR Infrared (IR) Spectroscopy Sample->IR Prepare KBr pellet or ATR MS Mass Spectrometry (MS) Sample->MS Prepare for ESI UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Dissolve in suitable solvent Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis UV_Vis->Data_Analysis Comparison Comparison with Structural Analogs Data_Analysis->Comparison Confirmation Structural Confirmation Comparison->Confirmation

Caption: Experimental workflow for the spectroscopic confirmation of this compound.

Comparative Spectroscopic Data

To provide a practical reference, the following tables compare the expected spectral characteristics of this compound with the known data of structurally similar compounds. The presence of the electron-donating amino and methoxy groups, the hydroxyl group, and the effects of protonation in the dihydrochloride salt are all expected to influence the observed spectra.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. The dihydrochloride form of the target compound will lead to downfield shifts of the pyridine ring protons and the proton of the amino group due to the electron-withdrawing effect of the positive charges.

Table 1: Comparative ¹H NMR Data (Predicted vs. Analogs)

CompoundH-2 (ppm)H-6 (ppm)-OCH₃ (ppm)Aromatic Protons (ppm)Solvent
This compound (Predicted) ~8.0-8.2~7.8-8.0~4.0-4.2-D₂O
3-Aminopyridin-4-ol[1][2][3]~7.5-7.7~6.8-7.0-~7.5-7.7 (H-2), ~6.8-7.0 (H-5), ~7.6-7.8 (H-6)DMSO-d₆
4-Hydroxypyridine[4][5]~7.8-8.0~7.8-8.0-~6.5-6.7 (H-3, H-5)D₂O
3-Amino-5-bromopyridin-4-ol[6][7][8][9]~7.8-8.0~7.9-8.1--DMSO-d₆

Table 2: Comparative ¹³C NMR Data (Predicted vs. Analogs)

CompoundC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)-OCH₃ (ppm)Solvent
This compound (Predicted) ~140-145~125-130~155-160~135-140~130-135~55-60D₂O
4-Hydroxypyridine[4]~140~116~175~116~140-D₂O
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The dihydrochloride salt will exhibit characteristic N-H stretching and bending vibrations.

Table 3: Key IR Absorptions (Predicted vs. Analogs)

Functional Group**this compound (Predicted, cm⁻¹) **4-Hydroxypyridine (cm⁻¹)[4]Pyridine Hydrochloride (cm⁻¹)[10]
O-H Stretch (Alcohol)3200-3500 (broad)2600-3200 (broad, H-bonded)-
N-H Stretch (Ammonium)2800-3100 (broad)-2500-3000 (broad)
C=C, C=N Stretch (Aromatic)1580-16501500-16501600-1630
C-O Stretch (Methoxy)1000-1100, 1200-1275--
N-H Bend (Ammonium)1500-1600-1500-1550
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-Amino-5-methoxypyridin-4-ol, the molecular ion peak corresponding to the free base is expected.

Table 4: Expected Mass Spectrometry Data

CompoundIonization ModeExpected [M+H]⁺ (m/z)
3-Amino-5-methoxypyridin-4-ol ESI+143.07
UV-Vis Spectroscopy

UV-Vis spectroscopy is useful for analyzing compounds with chromophores, such as aromatic rings. The substitution pattern on the pyridine ring will influence the absorption maxima.

Table 5: Expected UV-Vis Absorption Data

CompoundSolventExpected λmax (nm)
This compound Water~270-290
4-Hydroxypyridine[11]Water~255

Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following detailed experimental protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet): Mix approximately 1 mg of the sample with 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the expected frequencies.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or water.

  • Data Acquisition: Introduce the sample into an electrospray ionization (ESI) mass spectrometer and acquire the spectrum in positive ion mode.

  • Data Analysis: Determine the mass of the molecular ion and analyze the fragmentation pattern, if any.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., water or ethanol) of a known concentration.

  • Data Acquisition: Record the UV-Vis spectrum over a range of 200-400 nm using a quartz cuvette.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax).

Conclusion: A Pathway to Unambiguous Identification

The spectroscopic confirmation of this compound requires a systematic and comparative approach. By leveraging the predicted spectral data outlined in this guide and comparing it with experimentally acquired spectra of the target compound and its close structural analogs, researchers can achieve a high degree of confidence in the compound's identity and purity. The provided protocols offer a robust framework for generating reliable and reproducible data, which is fundamental to the integrity of any research and development endeavor.

dot

Caption: Key structural differences between the target compound and its spectroscopic analogs.

References

  • PubChem. (n.d.). 4-Hydroxypyridine. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • The Good Scents Company. (n.d.). 4-hydroxypyridine. Retrieved January 23, 2026, from [Link]

  • SpectraBase. (n.d.). 4-Hydroxypyridine. Wiley-VCH GmbH. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). 3-Aminopyridin-4-ol. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). 3-amino-5-bromopyridin-4-ol. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • NIST. (n.d.). Pyridine hydrochloride. National Institute of Standards and Technology. Retrieved January 23, 2026, from [Link]

Sources

A Comparative Guide to HPLC-UV and Orthogonal Methods for Purity Validation of 3-Amino-5-methoxypyridin-4-ol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of safe and effective drug development. This guide provides an in-depth technical analysis of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the purity validation of 3-Amino-5-methoxypyridin-4-ol dihydrochloride, a crucial building block in contemporary pharmaceutical synthesis.

This document moves beyond a simple recitation of methods. It delves into the scientific rationale behind the selection of analytical techniques, offers a detailed, validated HPLC-UV protocol, and provides a comparative assessment against orthogonal methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR). By understanding the strengths and limitations of each approach, scientists can build a robust, self-validating system for purity assessment that ensures the highest standards of scientific integrity.

The Criticality of Purity for this compound

3-Amino-5-methoxypyridin-4-ol and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry. The presence of impurities, which can arise from starting materials, intermediates, by-products of side reactions, or degradation, can have a profound impact on the safety, efficacy, and stability of the final drug product. Therefore, a highly specific, sensitive, and accurate analytical method is not just a regulatory requirement but a scientific necessity.

Potential Impurities: Based on common synthetic routes for substituted pyridines, potential impurities in this compound may include:

  • Starting materials: Unreacted precursors from the synthesis process.

  • Positional isomers: Variations in the substitution pattern on the pyridine ring.

  • Over- or under-methylated species: Impurities where the methoxy group is absent or an additional methyl group is present.

  • Degradation products: Resulting from exposure to light, heat, or incompatible pH conditions.

HPLC-UV: The Workhorse for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture, making it exceptionally well-suited for purity analysis. When coupled with a UV detector, it provides a robust and widely accessible method for quantifying chromophoric compounds like 3-Amino-5-methoxypyridin-4-ol.

The Rationale Behind Method Development

The development of a successful HPLC method hinges on a systematic understanding of the analyte's physicochemical properties and potential impurities.

  • Column Selection: For polar, ionizable compounds like our target molecule, a reversed-phase (RP) C18 column is the logical starting point. The nonpolar stationary phase provides retention for the moderately polar pyridine ring, while the polar mobile phase allows for elution.

  • Mobile Phase Selection: The dihydrochloride salt form of the analyte suggests good aqueous solubility. A mobile phase consisting of an aqueous buffer and an organic modifier (like acetonitrile or methanol) is appropriate. The pH of the aqueous buffer is a critical parameter. Given that aminopyridines have pKa values that can be theoretically predicted, adjusting the pH can control the ionization state of the analyte and its impurities, thereby influencing retention and peak shape.[1] For this compound, a slightly acidic pH (e.g., 3-4) is recommended to ensure the protonation of the amino group, leading to better peak shape and retention on a C18 column.

Experimental Protocol: HPLC-UV Purity Assay

This protocol is designed to be a validated, self-consistent method for the routine purity analysis of this compound.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or PDA detector.

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in a 1:1 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation:

The method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Analyte dissolve Dissolve in Diluent weigh->dissolve filter Filter Sample dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC-UV Purity Analysis.

Orthogonal Methods: A Multi-faceted Approach to Purity Confirmation

Relying solely on a single analytical technique can sometimes lead to overlooking co-eluting impurities. The use of orthogonal methods, which employ different separation and detection principles, provides a more comprehensive and trustworthy purity profile.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent orthogonal technique for identifying and quantifying volatile and semi-volatile impurities that may be present in the sample.[4]

Principle: Separation is based on the compound's boiling point and interaction with the GC column stationary phase, followed by detection and identification based on its mass-to-charge ratio.

Applicability:

  • Residual Solvents: Highly effective for detecting solvents used in the synthesis.

  • Volatile Starting Materials: Can detect unreacted volatile precursors.

  • Thermally Stable By-products: Can identify certain low molecular weight, non-polar impurities.

Limitations:

  • Requires the analyte to be volatile and thermally stable, or to be derivatized. This compound itself is not suitable for direct GC-MS analysis due to its low volatility and thermal lability.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a powerful primary method for determining the absolute purity of a substance without the need for a specific reference standard of the same compound.[5][6]

Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific proton on the analyte molecule to the integral of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.

Applicability:

  • Absolute Purity: Provides a direct measure of the mass fraction of the analyte.

  • Structure Confirmation: Simultaneously confirms the structure of the main component.

  • Broad Applicability: Can be used for a wide range of compounds, provided they have suitable NMR signals that do not overlap with the standard.

Limitations:

  • Lower sensitivity compared to chromatographic methods.

  • Requires a certified internal standard and careful experimental setup to ensure accuracy.

Comparative Analysis of Purity Assessment Methods

ParameterHPLC-UVGC-MSQuantitative NMR (qNMR)
Principle Chromatographic separation based on polarity, UV absorbance detection.Chromatographic separation based on volatility, mass spectrometric detection.Nuclear magnetic resonance signal integration relative to a standard.
Primary Use Quantitative purity and impurity profiling.Identification and quantification of volatile/semi-volatile impurities.Absolute purity determination and structural confirmation.
Sensitivity High (ng to pg range).Very High (pg to fg range).Moderate to Low (µg to mg range).
Specificity High, but susceptible to co-elution.Very High, provides structural information from mass spectra.High, based on unique NMR signals.
Sample Requirements Soluble in mobile phase.Volatile or derivable.Soluble in deuterated solvent, requires internal standard.
Key Advantage Robust, widely available, excellent for routine QC.Excellent for volatile impurities and unknowns.Primary method for absolute purity without a specific analyte standard.

Logical Framework for Comprehensive Purity Validation

A robust purity validation strategy should integrate these methods in a logical sequence.

Purity_Validation_Strategy start Test Sample of 3-Amino-5-methoxypyridin-4-ol dihydrochloride hplc HPLC-UV Analysis (Primary Method) start->hplc Assay & Impurities gcms GC-MS Analysis (Orthogonal Method 1) start->gcms Volatiles qnmr qNMR Analysis (Orthogonal Method 2) start->qnmr Absolute Purity decision Purity Profile Consistent? hplc->decision gcms->decision qnmr->decision pass Purity Confirmed decision->pass Yes fail Investigate Discrepancies decision->fail No

Sources

A Comparative Guide to the Synthetic Routes of 3-Amino-5-methoxypyridin-4-ol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Amino-5-methoxypyridin-4-ol dihydrochloride is a highly functionalized pyridine derivative with significant potential as a key intermediate in the synthesis of novel pharmaceutical compounds. Its unique substitution pattern, featuring amino, methoxy, and hydroxyl groups, offers multiple points for further chemical modification, making it an attractive building block for drug discovery and development. This guide provides a comparative analysis of two plausible synthetic routes to this target molecule. As no direct synthesis has been reported in the literature, the following routes are proposed based on established and reliable chemical transformations of pyridine systems. This document is intended for researchers, medicinal chemists, and process development scientists.

Route 1: The Nitration-Reduction Strategy

This synthetic pathway is a classical approach for the introduction of an amino group onto an aromatic ring. It commences with a commercially available, or readily synthesized, pyridin-4-ol derivative, followed by a regioselective nitration and subsequent reduction.

Experimental Protocol

Step 1: Synthesis of 5-methoxy-3-nitropyridin-4-ol

The synthesis begins with the nitration of a suitable 4-hydroxypyridine precursor. A plausible starting material would be 5-methoxypyridin-4-ol. The nitration of pyridinols can be achieved using a mixture of concentrated nitric and sulfuric acids.[1]

  • To a cooled (0-5 °C) solution of 5-methoxypyridin-4-ol (1.0 eq) in concentrated sulfuric acid, a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid is added dropwise, maintaining the internal temperature below 10 °C.

  • The reaction mixture is stirred at this temperature for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum to afford 5-methoxy-3-nitropyridin-4-ol.

Step 2: Synthesis of 3-amino-5-methoxypyridin-4-ol

The reduction of the nitro group to an amine is a well-established transformation. Catalytic hydrogenation is a clean and efficient method for this purpose.[2][3][4]

  • 5-methoxy-3-nitropyridin-4-ol (1.0 eq) is dissolved in a suitable solvent such as ethanol or methanol.

  • A catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol%) is added to the solution.

  • The reaction mixture is subjected to a hydrogen atmosphere (balloon or Parr hydrogenator) and stirred vigorously at room temperature.

  • The reaction progress is monitored by TLC or HPLC.

  • Upon completion, the catalyst is removed by filtration through a pad of Celite®, and the filtrate is concentrated under reduced pressure to yield 3-amino-5-methoxypyridin-4-ol.

Step 3: Formation of this compound

The final step is the formation of the dihydrochloride salt to improve the stability and handling of the compound.

  • The crude 3-amino-5-methoxypyridin-4-ol is dissolved in a minimal amount of anhydrous ethanol or isopropanol.

  • The solution is cooled in an ice bath, and a solution of hydrochloric acid in ethanol (or ethereal HCl) is added dropwise with stirring until precipitation is complete.

  • The resulting solid is collected by filtration, washed with cold anhydrous ether, and dried under vacuum to give this compound.

Visualization of Route 1

Route 1: Nitration-Reduction Strategy start 5-Methoxypyridin-4-ol intermediate1 5-Methoxy-3-nitropyridin-4-ol start->intermediate1 HNO₃, H₂SO₄ intermediate2 3-Amino-5-methoxypyridin-4-ol intermediate1->intermediate2 H₂, Pd/C product 3-Amino-5-methoxypyridin-4-ol dihydrochloride intermediate2->product 2 HCl

Caption: Nitration-Reduction pathway to the target compound.

Route 2: The Halogenation-Azidation-Reduction Strategy

This alternative route avoids the use of strong nitrating acids and proceeds through a halogenated intermediate, followed by the introduction of the amino functionality via an azide intermediate.

Experimental Protocol

Step 1: Synthesis of 3-bromo-5-methoxypyridin-4-ol

This route would ideally start from 5-methoxypyridin-4-ol. The direct bromination of this substrate at the 3-position would need to be achieved. Alternatively, a starting material such as 3-bromo-5-methoxypyridine could be hydroxylated at the 4-position, though this is a non-trivial transformation. A more plausible, albeit longer, route would involve constructing the pyridine ring with the desired substituents. For the purpose of this guide, we will assume the successful synthesis of 3-bromo-5-methoxypyridin-4-ol.

Step 2: Synthesis of 3-azido-5-methoxypyridin-4-ol

The bromo-substituent is displaced by an azide group through a nucleophilic aromatic substitution reaction.

  • 3-bromo-5-methoxypyridin-4-ol (1.0 eq) is dissolved in a polar aprotic solvent such as DMF or DMSO.

  • Sodium azide (1.5-2.0 eq) is added to the solution.

  • The reaction mixture is heated to 80-120 °C and stirred for several hours. The reaction can be monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and poured into water.

  • The product is extracted with a suitable organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 3-azido-5-methoxypyridin-4-ol.

Step 3: Synthesis of 3-amino-5-methoxypyridin-4-ol

The reduction of the azide to the amine can be accomplished by several methods, with catalytic hydrogenation being a common and effective choice.[5][6]

  • 3-azido-5-methoxypyridin-4-ol (1.0 eq) is dissolved in methanol or ethanol.

  • A catalytic amount of palladium on carbon (10% Pd/C) is added.

  • The mixture is stirred under a hydrogen atmosphere until the reaction is complete (as monitored by TLC, watching for the disappearance of the azide starting material).

  • The catalyst is removed by filtration through Celite®, and the solvent is evaporated to give 3-amino-5-methoxypyridin-4-ol.

Step 4: Formation of this compound

This step is identical to Step 3 in Route 1.

Visualization of Route 2

Route 2: Halogenation-Azidation-Reduction Strategy start 3-Bromo-5-methoxypyridin-4-ol intermediate1 3-Azido-5-methoxypyridin-4-ol start->intermediate1 NaN₃ intermediate2 3-Amino-5-methoxypyridin-4-ol intermediate1->intermediate2 H₂, Pd/C product 3-Amino-5-methoxypyridin-4-ol dihydrochloride intermediate2->product 2 HCl

Caption: Halogenation-Azidation-Reduction pathway.

Comparative Analysis

ParameterRoute 1: Nitration-ReductionRoute 2: Halogenation-Azidation-Reduction
Number of Steps 34 (assuming availability of the brominated precursor)
Starting Materials Potentially more readily available (e.g., substituted pyridin-4-ols).Requires a specific halogenated precursor which may require a multi-step synthesis.
Reagents & Conditions Uses strong, corrosive, and potentially hazardous nitrating acids. The reduction step is standard.Avoids strong nitrating agents but uses sodium azide, which is toxic and potentially explosive. The subsequent reduction is standard.
Potential Yields Nitration of pyridines can sometimes lead to mixtures of isomers, potentially lowering the yield of the desired product. The reduction step is typically high-yielding.Nucleophilic substitution with azide is generally efficient. The reduction of azides is also typically high-yielding.
Safety Considerations Handling of concentrated nitric and sulfuric acids requires stringent safety protocols. Nitration reactions can be highly exothermic.Sodium azide is highly toxic and can form explosive heavy metal azides. Proper quenching procedures are essential.
Scalability Nitration reactions can be challenging to scale up due to their exothermic nature and the need for precise temperature control.The use of sodium azide on a large scale requires specialized handling and safety measures.
Purification Purification of the nitrated intermediate from potential isomers may require chromatography.Purification of the azide intermediate is typically straightforward.

Expert Insights and Recommendations

From a practical standpoint, the Nitration-Reduction Strategy (Route 1) is likely the more direct and cost-effective approach, provided that the regioselectivity of the nitration step can be adequately controlled. The starting materials are generally more accessible, and the number of synthetic steps is lower. However, the inherent risks associated with the use of strong nitrating agents, especially on a larger scale, must be carefully managed.

The Halogenation-Azidation-Reduction Strategy (Route 2) offers a milder alternative to nitration for the introduction of the amino group precursor. This route could potentially provide a cleaner reaction profile with fewer isomeric byproducts. The main drawback is the potential difficulty in obtaining the required 3-bromo-5-methoxypyridin-4-ol starting material. Furthermore, the toxicity and potential hazards of sodium azide necessitate strict safety protocols.

For initial laboratory-scale synthesis and exploration, Route 1 may be the preferred starting point due to its conciseness. For larger-scale production, a thorough process safety assessment for both routes would be imperative. The choice between the two would ultimately depend on the availability and cost of the starting materials, the desired purity of the final product, and the safety infrastructure available.

Conclusion

Both the Nitration-Reduction and the Halogenation-Azidation-Reduction strategies represent viable, albeit hypothetical, pathways to this compound. Each route has its distinct advantages and disadvantages concerning the availability of starting materials, reaction conditions, safety, and scalability. The selection of the optimal route will depend on the specific requirements of the research or development program. Further experimental validation is required to determine the actual yields and to optimize the reaction conditions for each proposed step.

References

  • PrepChem. Synthesis of 3-Methoxy-5-Nitro-2-Pyridone. Available from: [Link]

  • CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents.
  • ResearchGate. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Available from: [Link]

  • European Patent Office. SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. Available from: [Link]

  • PubMed Central. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - PMC. Available from: [Link]

  • NIH. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Available from: [Link]

  • Google Patents. CN104356057A - Preparation method of 3-amino-4-methylpyridine.
  • PMC. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Available from: [Link]

  • Arkivoc. Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Available from: [Link]

  • RSC Publishing. Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. Available from: [Link]

  • Google Patents. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • RSC Publishing. Selective reduction of the azido groups of 2,4,6-triazidopyridines. Available from: [Link]

  • SciELO. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by azide reduction. Available from: [Link]

  • Google Patents. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
  • ResearchGate. Direct nitration of five membered heterocycles. Available from: [Link]

  • Google Patents. CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide.
  • PubMed. Asymmetric Partial Reductions of Pyridines. Available from: [Link]

  • Google Patents. CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine.
  • Semantic Scholar. Direct nitration of five membered heterocycles. Available from: [Link]

  • MDPI. Safety and Process Intensification of Catalytic Reduction of 4-Nitophenol Using Sodium Borohydride in Flow Microreactor System. Available from: [Link]

  • Asian Journal of Chemistry. Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Available from: [Link]

  • YouTube. Synthesis of Amines: Reduction of Azides. Available from: [Link]

  • Dalton Transactions (RSC Publishing). Effects of nitric acid concentration for nitration of fused[1][3][7]oxadiazolo[3,4-d]pyrimidine-5,7-diamine. Available from: [Link]

  • ResearchGate. Synthesis of L-3-Hydroxy-4-methoxy-5-methylphenylalanol. Available from: [Link]

  • Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Chemsrc. 3-Bromo-5-methoxypyridine | CAS#:50720-12-2. Available from: [Link]

  • YouTube. Amines 33 I REduction of Azide and Nitrile I Preparation of Amine I LIAlH4 I Alkyl halide. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. Available from: [Link]

  • Dalton Transactions (RSC Publishing). Effects of nitric acid concentration for nitration of fused[1][3][7]oxadiazolo[3,4-d]pyrimidine. Available from: [Link]

  • Organic Syntheses Procedure. 3-bromo-4-aminotoluene. Available from: [Link]

Sources

A Comparative Guide to Aminopyridine Analogs for Neuro-centric Research: Profiling 3-Amino-5-methoxypyridin-4-ol dihydrochloride Against Established Modulators

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of 3-Amino-5-methoxypyridin-4-ol dihydrochloride against other prominent aminopyridine analogs. Tailored for researchers, scientists, and drug development professionals, this document delves into the nuanced landscape of aminopyridine pharmacology, offering a framework for evaluating novel compounds within this class. While extensive data exists for analogs such as 4-aminopyridine (4-AP), this guide also uniquely addresses the current knowledge gap concerning this compound by presenting a suite of robust experimental protocols to facilitate its characterization and direct comparison.

Introduction to Aminopyridines: A Class of Potent Neuromodulators

Aminopyridines are a class of organic compounds characterized by a pyridine ring substituted with an amino group. These compounds have garnered significant interest in the scientific community for their diverse biological activities, primarily as modulators of ion channels.[1] Their ability to block voltage-gated potassium channels, in a dose-dependent manner, underpins their therapeutic potential in a range of neurological disorders.[1] By interacting with various enzymes and receptors, aminopyridine derivatives elicit a broad spectrum of pharmacological effects, making them valuable scaffolds in drug discovery.[1]

The prototypical aminopyridine, 4-aminopyridine (4-AP), is approved for the symptomatic treatment of walking disability in multiple sclerosis (MS).[2][3] Its mechanism of action involves the blockade of exposed potassium channels in demyelinated axons, which enhances the conduction of action potentials.[2][3][4] Beyond symptomatic relief, emerging evidence suggests that 4-AP and its derivatives may also possess neuroprotective properties.[2][3][5][6] This has spurred further investigation into novel aminopyridine analogs with potentially improved efficacy, selectivity, and safety profiles.

This guide will focus on a comparative analysis of this compound in the context of other well-characterized aminopyridine analogs, providing a roadmap for its systematic evaluation.

Comparative Landscape of Aminopyridine Analogs

A critical aspect of drug development is understanding the structure-activity relationship (SAR) within a chemical class. For aminopyridines, substitutions on the pyridine ring can significantly influence their potency, selectivity, and pharmacokinetic properties. Below is a comparative overview of key aminopyridine analogs.

Table 1: Physicochemical Properties of Selected Aminopyridine Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )
3-Amino-5-methoxypyridin-4-ol C₆H₈N₂O₂140.14
4-Aminopyridine (4-AP) C₅H₆N₂94.12
3,4-Diaminopyridine (3,4-DAP) C₅H₇N₃109.13
2-Aminopyridine C₅H₆N₂94.12
4-Amino-3,5-dichloropyridine C₅H₄Cl₂N₂163.01

Table 2: Comparative Biological Activity of Selected Aminopyridine Analogs

CompoundTarget(s)IC₅₀ (µM)Key Biological EffectsReference(s)
4-Aminopyridine (4-AP) Voltage-gated K⁺ channels (e.g., Kᵥ1.1, Kᵥ1.2)Kᵥ1.1: ~147, Kᵥ1.2: ~117Enhances neurotransmission, improves motor function in MS, potential neuroprotection[7]
3,4-Diaminopyridine (3,4-DAP) Voltage-gated K⁺ channelsMore potent than 4-APTreatment of Lambert-Eaton myasthenic syndrome[8]
2-Aminopyridine Analogs Glyoxylate shunt enzymes (in P. aeruginosa)-Antibacterial activity[9]
4-Amino-3,5-dichloropyridine Not specified-Antimicrobial and anti-cancer activity[10]
This compound Unknown-Not yet characterized-

Note: The biological activity of this compound is not yet reported in the reviewed literature. The provided protocols are intended to facilitate such characterization.

Core Mechanism of Action: Modulation of Potassium Channels

The primary mechanism of action for many aminopyridines is the blockade of voltage-gated potassium (Kᵥ) channels. These channels are crucial for repolarizing the cell membrane following an action potential. In demyelinated neurons, the exposure of these channels leads to an excessive potassium efflux, which impairs signal conduction.

Aminopyridine_Mechanism_of_Action cluster_0 Demyelinated Axon cluster_1 Therapeutic Intervention Neuron Axon AP_Propagation Action Potential Propagation Neuron->AP_Propagation Signal K_Channel Exposed Kᵥ Channel K⁺ Efflux Conduction_Block Conduction Failure K_Channel:f1->Conduction_Block Leads to Blocked_K_Channel Blocked Kᵥ Channel AP_Propagation->K_Channel:f0 Opens Aminopyridine Aminopyridine Analog Aminopyridine->Blocked_K_Channel Blocks Restored_Conduction Restored Conduction Blocked_K_Channel->Restored_Conduction Results in

Caption: Mechanism of aminopyridine action on demyelinated axons.

By blocking these exposed Kᵥ channels, aminopyridines prolong the duration of the action potential, allowing for more efficient signal propagation across the demyelinated segment.[2][4]

Experimental Protocols for Comparative Assessment

To facilitate the characterization of this compound and its comparison with other aminopyridine analogs, the following detailed experimental protocols are provided.

Synthesis of Aminopyridine Analogs

Workflow for a Hypothetical Synthesis:

Synthesis_Workflow Start Starting Materials (e.g., Substituted Malononitrile, Aldehyde, Amidine) Step1 One-pot Three-component Reaction Start->Step1 Step2 Cyclization Step1->Step2 Step3 Purification (e.g., Column Chromatography) Step2->Step3 End Final Aminopyridine Analog Step3->End

Caption: General workflow for aminopyridine synthesis.

In Vitro Potency and Selectivity: Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to assess the inhibitory effects of aminopyridine analogs on specific voltage-gated potassium channels expressed in a cellular model.

Step-by-Step Methodology:

  • Cell Culture:

    • Maintain a stable cell line (e.g., HEK293 or CHO cells) expressing the potassium channel of interest (e.g., Kᵥ1.1, Kᵥ1.2) in appropriate culture medium supplemented with antibiotics and serum.

    • Culture cells on glass coverslips for electrophysiological recording.

  • Electrophysiological Recording:

    • Prepare extracellular (bath) solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).

    • Prepare intracellular (pipette) solution containing (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, and 2 Mg-ATP (pH adjusted to 7.2 with KOH).

    • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.

    • Perform whole-cell patch-clamp recordings at room temperature.

    • Hold cells at a membrane potential of -80 mV. Elicit potassium currents by applying depolarizing voltage steps.

  • Compound Application and Data Analysis:

    • Prepare stock solutions of the aminopyridine analogs in a suitable solvent (e.g., water or DMSO).

    • Dilute the stock solutions in the extracellular solution to the desired final concentrations.

    • Apply the compounds to the cells via a perfusion system.

    • Record the potassium currents before and after compound application.

    • Calculate the percentage of current inhibition for each concentration.

    • Construct concentration-response curves and determine the IC₅₀ value by fitting the data to the Hill equation.

Neuroprotective Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used to evaluate the neuroprotective effects of compounds against a neurotoxic insult.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture a neuronal cell line (e.g., SH-SY5Y or PC12) in 96-well plates at an appropriate density.

    • Allow cells to adhere and grow for 24 hours.

  • Treatment:

    • Pre-treat the cells with various concentrations of the aminopyridine analogs for a specified period (e.g., 1-2 hours).

    • Induce neurotoxicity by adding a neurotoxic agent (e.g., glutamate, MPP⁺, or H₂O₂). Include a control group without the neurotoxin and a group with the neurotoxin alone.

    • Incubate for the desired duration (e.g., 24 hours).

  • MTT Assay and Data Analysis:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based solution).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control group and determine the neuroprotective effect of the compounds.

In Vitro Toxicity Assessment: Hepatotoxicity Assay

This protocol provides a method to assess the potential for drug-induced liver injury using a human liver cell line.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a human hepatocyte cell line (e.g., HepG2) in 96-well plates until confluent.

  • Compound Exposure:

    • Treat the cells with a range of concentrations of the aminopyridine analogs for 24-72 hours. Include a vehicle control.

  • Cytotoxicity Measurement:

    • Assess cell viability using a suitable assay, such as the MTT assay (as described above) or a lactate dehydrogenase (LDH) release assay.

    • For the LDH assay, collect the cell culture supernatant and measure LDH activity using a commercially available kit.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each concentration relative to a positive control (e.g., a known hepatotoxin) and the vehicle control.

    • Determine the CC₅₀ (50% cytotoxic concentration) for each compound.

Preliminary Pharmacokinetic Profiling: Rodent Study

This protocol outlines a basic pharmacokinetic study in rats to determine key parameters such as half-life, volume of distribution, and clearance.

Step-by-Step Methodology:

  • Animal Dosing:

    • Use adult male Sprague-Dawley or Wistar rats.

    • Administer the aminopyridine analog intravenously (IV) via the tail vein and orally (PO) by gavage at a predetermined dose.

  • Blood Sampling:

    • Collect blood samples at various time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) from the tail vein or another appropriate site.

    • Process the blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of the aminopyridine analog in plasma.

    • Analyze the plasma samples to determine the drug concentration at each time point.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to analyze the plasma concentration-time data.

    • Calculate key pharmacokinetic parameters, including:

      • Area under the curve (AUC)

      • Clearance (CL)

      • Volume of distribution (Vd)

      • Half-life (t₁/₂)

      • Bioavailability (F%) for the oral dose.

Workflow for Pharmacokinetic Study:

PK_Workflow Dosing Animal Dosing (IV and PO) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Preparation Sampling->Processing Analysis LC-MS/MS Bioanalysis Processing->Analysis Calculation Pharmacokinetic Parameter Calculation Analysis->Calculation Report PK Profile Report Calculation->Report

Caption: Workflow for a rodent pharmacokinetic study.

Conclusion and Future Directions

The aminopyridine scaffold represents a promising starting point for the development of novel therapeutics for a variety of neurological disorders. While compounds like 4-aminopyridine have demonstrated clinical utility, the exploration of new analogs is essential for identifying molecules with improved properties. This guide provides a comparative context for established aminopyridine analogs and, more importantly, offers a suite of validated experimental protocols to enable the thorough characterization of novel compounds such as this compound.

By systematically evaluating its synthesis, potency and selectivity on relevant ion channels, neuroprotective potential, and safety profile, researchers can effectively determine the therapeutic promise of this and other novel aminopyridine derivatives. The application of these methodologies will undoubtedly contribute to a deeper understanding of the structure-activity relationships within this important class of neuromodulators and accelerate the discovery of next-generation therapies.

References

  • Albrecht, P., & Hartung, H. P. (2021). Neuroprotective Properties of 4-Aminopyridine.
  • Dietrich, M., et al. (2020). Protective effects of 4-aminopyridine in experimental optic neuritis and multiple sclerosis. Brain, 143(5), 1434-1449.
  • Shaabani, A., et al. (2008).
  • Dimitrova, P., et al. (2021). Neuroprotective effect of newly synthesized 4-aminopyridine derivatives on cuprizone-induced demyelination in mice-a behavioral and immunohistochemical study. Naunyn-Schmiedeberg's Archives of Pharmacology, 394(10), 2055-2065.
  • In vitro cytotoxic activity of some selected synthesized compounds. (n.d.).
  • In vitro cytotoxicity against K562 cell line. (n.d.).
  • Dietrich, M., et al. (2020). Protective effects of 4-aminopyridine in experimental optic neuritis and multiple sclerosis. YouTube.
  • 4-aminopyridine: a pan voltage-gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline-mediated contraction of rat mesenteric small arteries. (2015).
  • Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.
  • de la Fuente-revenga, M., et al. (2013). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Future Medicinal Chemistry, 5(15), 1845-1865.
  • Process for preparing 4-hydroxypyridines. (2013).
  • Williams, H. D., et al. (2020). 2-Aminopyridine Analogs Inhibit Both Enzymes of the Glyoxylate Shunt in Pseudomonas aeruginosa. International Journal of Molecular Sciences, 21(7), 2490.
  • Russell, S. N., et al. (1994). On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1. The Journal of Physiology, 481(Pt 3), 573–588.
  • Oh, S. J., et al. (2019). Pharmacokinetics and tissue distribution of 3,4-diaminopyridine in rats. Biopharmaceutics & Drug Disposition, 40(9), 337-344.

Sources

Navigating the Structure-Activity Landscape of 3-Amino-5-methoxypyridin-4-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridinol scaffold, a prominent feature in medicinal chemistry, serves as a versatile template for the design of novel therapeutic agents. Among its many variations, the 3-Amino-5-methoxypyridin-4-ol core represents a promising starting point for the development of targeted therapies. However, a comprehensive analysis of the structure-activity relationships (SAR) for this specific class of compounds remains a notable gap in the current scientific literature. Extensive searches for detailed experimental data on a series of 3-Amino-5-methoxypyridin-4-ol derivatives have revealed a scarcity of publicly available information.

This guide, therefore, aims to provide a foundational understanding by drawing comparisons with structurally related pyridinol and aminopyridine analogs for which SAR data is available. By examining the impact of substitutions on similar scaffolds, we can extrapolate potential key determinants of activity for the 3-Amino-5-methoxypyridin-4-ol core and propose a strategic approach for its future exploration.

The 3-Amino-5-methoxypyridin-4-ol Scaffold: A Structural Overview

The core structure of 3-Amino-5-methoxypyridin-4-ol presents several key features that are amenable to chemical modification, offering multiple avenues to modulate its physicochemical properties and biological activity.

Caption: Key modification points on the 3-Amino-5-methoxypyridin-4-ol scaffold.

The primary points for substitution and derivatization include:

  • The Pyridyl Nitrogen (N1): Alkylation or arylation at this position can influence the overall electronics and steric profile of the molecule.

  • The 3-Amino Group (C3-NH2): This group can be acylated, alkylated, or incorporated into heterocyclic rings, significantly impacting hydrogen bonding potential and overall polarity.

  • The 4-Hydroxyl Group (C4-OH): Etherification or esterification of the hydroxyl group can modulate lipophilicity and metabolic stability.

  • The 5-Methoxy Group (C5-OCH3): Demethylation to a hydroxyl group or replacement with other alkoxy or bulkier groups can probe the steric and electronic requirements of the binding pocket.

  • Positions C2 and C6: Substitution at these positions with various functional groups can influence potency and selectivity.

Comparative SAR Insights from Related Scaffolds

In the absence of direct data, we turn to related structures to infer potential SAR trends for 3-Amino-5-methoxypyridin-4-ol derivatives.

Aminopyridine Derivatives as Kinase Inhibitors

A significant body of research exists on aminopyridine-based compounds as kinase inhibitors. The amino group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase.

Table 1: General SAR Trends for Aminopyridine-based Kinase Inhibitors

Position of ModificationGeneral ObservationPotential Implication for 3-Amino-5-methoxypyridin-4-ol
Amino Group (C3-NH2) Acylation or sulfonylation can modulate potency and selectivity.Derivatization of the 3-amino group is likely to be a critical determinant of activity.
Substitutions on the Pyridine Ring Introduction of small alkyl or halogen groups can enhance potency.Exploration of substitutions at C2 and C6 is warranted.
Groups Mimicking the Sugar-Phosphate Backbone of ATP Often a solubilizing group is attached via a linker to the core.The 4-hydroxyl and 5-methoxy groups could be sites for attaching such linkers.
Substituted Pyridinols in Biological Systems

The pyridinol moiety is a known pharmacophore that can act as a bioisostere for catechol, engaging in important interactions with biological targets.

Caption: Proposed workflow for systematic SAR analysis.

Proposed Experimental Strategy for SAR Elucidation

To systematically investigate the SAR of 3-Amino-5-methoxypyridin-4-ol derivatives, a focused medicinal chemistry campaign is required. The following is a proposed high-level experimental protocol:

Part 1: Synthesis of a Focused Library
  • Core Synthesis: Develop a robust and scalable synthesis for the 3-Amino-5-methoxypyridin-4-ol core.

  • Systematic Derivatization:

    • At C3-Amino: Synthesize a series of amides and sulfonamides with varying electronic and steric properties.

    • At C4-Hydroxyl: Prepare a set of O-alkyl and O-aryl ethers.

    • At C5-Methoxy: Synthesize the corresponding 5-hydroxy analog and other 5-alkoxy derivatives.

    • At C2 and C6: Introduce small substituents such as methyl, chloro, and fluoro groups.

Part 2: Biological Evaluation
  • Primary Screening: Screen the synthesized library against a relevant biological target (e.g., a panel of kinases, a specific receptor). Determine IC50 or EC50 values.

  • Secondary Assays: For active compounds, perform secondary assays to confirm on-target activity and assess cellular potency.

  • Selectivity Profiling: Profile promising hits against a panel of related targets to determine selectivity.

  • ADME-Tox Profiling: Evaluate key physicochemical and pharmacokinetic properties (solubility, permeability, metabolic stability) for lead candidates.

Future Perspectives

While the current literature lacks specific SAR data for 3-Amino-5-methoxypyridin-4-ol derivatives, the scaffold holds considerable promise based on the known biological activities of related aminopyridines and pyridinols. A systematic medicinal chemistry effort, guided by the principles of rational drug design and leveraging insights from analogous series, is essential to unlock the therapeutic potential of this compound class. The establishment of clear SAR trends will be the first critical step towards the development of novel and effective drug candidates based on the 3-Amino-5-methoxypyridin-4-ol core.

References

Due to the lack of specific literature on the SAR of 3-Amino-5-methoxypyridin-4-ol derivatives, this section cannot be populated with relevant citations at this time. A comprehensive literature search will be necessary upon the initiation of a research program in this area.

A Senior Application Scientist's Guide to the Comparative Biological Activity of Substituted Pyridinol Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its hydroxylated derivatives, pyridinols (or hydroxypyridines) and their tautomeric pyridinone forms, have garnered significant attention due to their diverse and potent biological activities. This guide provides an in-depth comparative analysis of the biological activities of substituted pyridinol compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present detailed experimental protocols for their evaluation, and visualize the key signaling pathways they modulate.

The Versatile Pharmacophore: Understanding the Biological Significance of the Pyridinol Scaffold

Substituted pyridinols are privileged structures in drug discovery due to their ability to engage in various non-covalent interactions with biological targets. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the nitrogen atom provides an additional site for hydrogen bonding. Furthermore, the aromatic ring can participate in π-π stacking and hydrophobic interactions. The position of the hydroxyl group and the nature and position of other substituents on the pyridine ring profoundly influence the compound's physicochemical properties and, consequently, its biological activity.[2] This chemical versatility has led to the development of pyridinol-containing compounds with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[2][3]

Comparative Analysis of Anticancer Activity: A Focus on Structure-Activity Relationships

The antiproliferative activity of substituted pyridinols has been extensively studied against various cancer cell lines. The potency of these compounds is highly dependent on the nature and position of the substituents on the pyridinol ring.

Key Structure-Activity Relationship (SAR) Insights:
  • Impact of Hydroxyl and Methoxy Groups: The presence of hydroxyl (-OH) and methoxy (-OMe) groups on the pyridine or appended phenyl rings generally enhances antiproliferative activity.[2] Studies have shown that increasing the number of these groups can lead to a decrease in IC50 values, indicating greater potency.[2] For instance, the replacement of a hydroxyl group with a chlorine or methoxy group has been observed to decrease activity, highlighting the importance of hydrogen-donating groups for biological efficacy.[2]

  • Influence of Halogens and Bulky Groups: Conversely, the introduction of halogen atoms or bulky substituents often leads to a decrease in antiproliferative activity.[2]

  • Position of Substituents: The position of substituents is critical. For example, in a series of 3-hydroxypyridine-4-one derivatives, a compound with a methoxy group at the meta position of a phenyl ring showed the most potent activity against S. aureus and E. coli.[4]

Quantitative Comparison of Anticancer Activity:

The following table summarizes the anticancer activity of representative substituted pyridinol and pyridinone derivatives from various studies. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Compound ClassSubstituentsCancer Cell LineIC50 (µM)Reference
Pyridine-based AzomethinesVaried aryl substitutionsHCT-15 (Colon)15.2 - >100[5]
MCF-7 (Breast)18.9 - >100[5]
Pyridine-3-Sulfonamides4-substituted piperazinylLeukemia subpanel13.6[5]
Colon Cancer subpanel14.2[5]
Melanoma subpanel13.6[5]
Pyridinone-quinazoline derivativesVaried substitutionsMCF-7 (Breast)9 - 15[6]
HeLa (Cervical)9 - 15[6]
HepG2 (Liver)9 - 15[6]
Thieno[2,3-c]pyridine derivativesThiomorpholine substitutionMCF-7 (Breast)16.4[7]
Piperidine substitutionHSC3 (Head and Neck)14.5[7]

Mechanism of Action: Targeting Key Signaling Pathways in Cancer

Many substituted pyridinol compounds exert their anticancer effects by inhibiting the activity of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[6] Two such important targets are the PIM-1 kinase and the Epidermal Growth Factor Receptor (EGFR).

PIM-1 Kinase Inhibition

PIM-1 is a serine/threonine kinase that plays a significant role in cell survival and proliferation.[6] Its overexpression is associated with various cancers. Substituted pyridinones have been identified as potent inhibitors of PIM-1. These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of its downstream substrates.

PIM1_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Cytokines Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokines->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization PIM1 PIM-1 Kinase BAD BAD PIM1->BAD Phosphorylates (Inhibits) Bcl2 Bcl-2 BAD->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Pyridinol Substituted Pyridinol (PIM-1 Inhibitor) Pyridinol->PIM1 Inhibits PIM1_gene PIM-1 Gene Transcription STAT3_dimer->PIM1_gene Induces PIM1_gene->PIM1 Translation

Caption: PIM-1 signaling pathway and the inhibitory action of substituted pyridinols.

EGFR Tyrosine Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades that promote cell proliferation, survival, and migration.[8] Mutations and overexpression of EGFR are common in many cancers. Pyrimidine-based compounds, which share structural similarities with pyridinols, have been developed as EGFR inhibitors.[9][10] These inhibitors typically bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream pathways like the RAS-RAF-MAPK and PI3K-AKT pathways.[11]

EGFR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR Tyrosine Kinase Domain EGF->EGFR RAS RAS EGFR:p->RAS Activation PI3K PI3K EGFR:p->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Pyridinol Substituted Pyridinol (EGFR Inhibitor) Pyridinol->EGFR:p Inhibits ATP Binding

Caption: EGFR signaling pathway and the mechanism of inhibition by substituted pyridinols.

Broader Biological Activities: Antimicrobial and Anti-inflammatory Potential

Beyond their anticancer properties, substituted pyridinols exhibit promising antimicrobial and anti-inflammatory activities.

Antimicrobial Activity

The emergence of antibiotic-resistant bacteria is a major global health concern.[4] Substituted pyridinols have shown activity against a range of bacteria, particularly Gram-positive strains.[12] The mechanism of action is thought to involve disruption of the bacterial cell membrane. The lipophilicity and electronic properties of the substituents play a crucial role in their antimicrobial efficacy.

Comparative Antimicrobial Activity (MIC in µg/mL):

CompoundSubstituentS. aureusE. coliReference
6c3-OCH3-phenyl3232[4]
Ampicillin (Reference)->512128[4]
Pyridyl substituted thiazolyl triazoles3-pyridyl moiety< 3.09 - 500-[12]
Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases.[13] Substituted pyridinols have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[13][14] The mechanism often involves the modulation of inflammatory signaling pathways like NF-κB.[13]

Experimental Methodologies: A Guide for the Bench Scientist

To ensure the reproducibility and validity of research findings, it is essential to follow well-defined experimental protocols. Here, we provide detailed methodologies for key in vitro assays used to evaluate the biological activity of substituted pyridinol compounds.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the substituted pyridinol compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with compounds A->B C Incubate (48-72h) B->C D Add MTT reagent C->D E Incubate (4h) D->E F Solubilize formazan (DMSO) E->F G Read Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cell viability assay.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.

Protocol:

  • Kinase Reaction Setup: In a 384-well plate, prepare a reaction mixture containing the kinase (e.g., PIM-1), the substrate, ATP, and the test compound at various concentrations.

  • Incubation: Incubate the reaction mixture at 30°C for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[15]

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30 minutes.[15]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition and determine the IC50 value.

Kinase_Assay_Workflow A Set up kinase reaction (Kinase, Substrate, ATP, Inhibitor) B Incubate (30°C, 60 min) A->B C Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) B->C D Incubate (RT, 40 min) C->D E Add Kinase Detection Reagent (ADP to ATP, Luciferase) D->E F Incubate (RT, 30 min) E->F G Measure Luminescence F->G H Calculate IC50 G->H

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Conclusion and Future Directions

Substituted pyridinol compounds represent a rich source of biologically active molecules with significant potential for the development of novel therapeutics. Their diverse activities, including anticancer, antimicrobial, and anti-inflammatory effects, are intricately linked to the substitution patterns on the pyridinol core. A thorough understanding of the structure-activity relationships is paramount for the rational design of more potent and selective agents. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers in this exciting field. Future research should focus on the systematic evaluation of novel pyridinol derivatives, the elucidation of their precise molecular mechanisms of action, and their advancement into preclinical and clinical development.

References

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link].

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. National Institutes of Health. Available at: [Link].

  • Synthesis and Structure–Activity Relationship of Pyxinol Derivatives as Novel Anti-Inflammatory Agents. National Institutes of Health. Available at: [Link].

  • Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. ResearchGate. Available at: [Link].

  • New pyrimidine and pyrazole-based compounds as potential EGFR inhibitors: Synthesis, anticancer, antimicrobial evaluation and computational studies. PubMed. Available at: [Link].

  • Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International. Available at: [Link].

  • Synthesis and Antimicrobial Activity of Some New Pyrazoles, Fused Pyrazolo[3,4-d]-pyrimidine and 1,2-Dihydroimidazo-[2,1-c][2][9][16]triazin-6-one Derivatives. National Institutes of Health. Available at: [Link].

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. MDPI. Available at: [Link].

  • New 3-Hydroxypyridine-4-one Analogues: Their Synthesis, Antimicrobial Evaluation, Molecular Docking, and In Silico ADME Prediction. Bentham Science Publishers. Available at: [Link].

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. Available at: [Link].

  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. MDPI. Available at: [Link].

  • Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. SciELO. Available at: [Link].

  • Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. PubMed. Available at: [Link].

  • Mechanisms of action of EGFR inhibitors. ResearchGate. Available at: [Link].

  • Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. ResearchGate. Available at: [Link].

  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. National Institutes of Health. Available at: [Link].

  • Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. MDPI. Available at: [Link].

  • Chemi-Verse™ PIM1 Kinase Assay Kit. BPS Bioscience. Available at: [Link].

  • Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. MDPI. Available at: [Link].

  • Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. ResearchGate. Available at: [Link].

  • In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. National Institutes of Health. Available at: [Link].

  • Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central. Available at: [Link].

  • Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). PubMed. Available at: [Link].

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. ACS Publications. Available at: [Link].

  • Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents. National Institutes of Health. Available at: [Link].

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Amino-5-methoxypyridin-4-ol dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity and potency of an active pharmaceutical ingredient (API) are paramount. For novel compounds such as 3-Amino-5-methoxypyridin-4-ol dihydrochloride, establishing robust and reliable analytical methods is a critical step. This guide provides an in-depth comparison and cross-validation of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry—for the quantitative determination of this compound. Our focus is not just on the "how," but the critical "why" behind our methodological choices, ensuring a scientifically sound and defensible analytical strategy.

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1][2] This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which emphasize that analytical methods should be validated to ensure their suitability under actual conditions of use.[3]

Introduction to the Analyte: this compound

This compound is a pyridine derivative with potential applications in pharmaceutical research. Its structure, featuring amino, methoxy, and hydroxyl functional groups, presents unique analytical challenges and opportunities. The selection of an appropriate analytical method is crucial for accurate quantification in various matrices, from raw materials to finished drug products.

Comparative Overview of Analytical Methodologies

The choice of an analytical technique is dictated by the physicochemical properties of the analyte and the intended application of the method. For this compound, we will explore three orthogonal methods to ensure a comprehensive analytical package.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and sensitivity. For polar compounds like our target analyte, a reversed-phase HPLC (RP-HPLC) method is often the first choice.

Causality of Experimental Choices:

  • Column: A C18 column is selected for its hydrophobic stationary phase, which is well-suited for retaining and separating polar analytes when used with a polar mobile phase.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile) provides the necessary polarity range to elute the analyte with good peak shape and resolution from potential impurities. The buffer helps to control the ionization state of the amine and hydroxyl groups, leading to consistent retention times.

  • Detection: UV detection is appropriate as the pyridine ring is a chromophore. The detection wavelength is selected based on the analyte's maximum absorbance to ensure high sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and sensitivity, making it a powerful tool for identification and quantification. However, for non-volatile or thermally labile compounds, derivatization is often necessary.

Causality of Experimental Choices:

  • Derivatization: Due to the polar functional groups and the salt form, this compound is not directly amenable to GC analysis. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is proposed to increase volatility and thermal stability by converting the polar -OH and -NH2 groups to their trimethylsilyl ethers and amines.

  • Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating the derivatized analyte from other components.

  • Detection: Mass spectrometry provides definitive identification based on the mass-to-charge ratio of the fragmented ions, offering a high degree of specificity.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler, more rapid technique suitable for quantitative analysis, particularly in quality control settings where high sample throughput is required. Its primary limitation is its lack of specificity compared to chromatographic methods.

Causality of Experimental Choices:

  • Solvent: A suitable solvent, such as methanol or a buffered aqueous solution, is chosen to dissolve the analyte and ensure stability. The solvent should be transparent in the UV region of interest.

  • Wavelength Selection: The wavelength of maximum absorbance (λmax) is determined by scanning a solution of the analyte across a range of UV wavelengths. Measuring at λmax provides the highest sensitivity and minimizes errors.

Experimental Protocols

The following are detailed, step-by-step methodologies for each analytical technique.

HPLC Method Protocol
  • Preparation of Mobile Phase:

    • Mobile Phase A: 20 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection: UV at 275 nm.

    • Gradient Program: 5% B to 60% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in Mobile Phase A.

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare sample solutions at a similar concentration.

GC-MS Method Protocol
  • Derivatization Procedure:

    • To 100 µL of a methanolic solution of the sample or standard, add 50 µL of BSTFA.

    • Heat the mixture at 70°C for 30 minutes.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

  • Standard and Sample Preparation:

    • Prepare a stock solution (1 mg/mL) in methanol.

    • Prepare calibration standards and samples for derivatization.

UV-Vis Spectrophotometry Protocol
  • Instrument Parameters:

    • Spectrophotometer: Double beam UV-Vis.

    • Wavelength Scan: 200-400 nm to determine λmax.

    • Measurement Wavelength: λmax (hypothetically 275 nm).

  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution in methanol.

    • Prepare a series of calibration standards by diluting the stock solution to fall within the linear range of the instrument.

    • Prepare sample solutions to a concentration within the calibration range.

Cross-Validation: The Cornerstone of Methodical Trustworthiness

Cross-validation is the process of comparing results from two or more analytical methods to ensure their equivalence and reliability.[4][5] This is particularly crucial when a new method is developed or when results from different laboratories need to be compared.[6] Our cross-validation study is designed in accordance with ICH Q2(R2) guidelines, which provide a framework for validating analytical procedures.[7][8]

Cross-Validation Workflow

Caption: Cross-validation workflow for the analytical methods.

Data Presentation and Comparative Analysis

To objectively compare the performance of the three methods, a series of validation experiments were conducted. The following tables summarize the hypothetical data obtained.

Table 1: Accuracy - Recovery Studies

MethodSpiked Concentration (µg/mL)Mean Measured Concentration (µg/mL)% RecoveryAcceptance Criteria
HPLC 8079.599.498.0 - 102.0%
100100.2100.2
120119.899.8
GC-MS 8081.1101.498.0 - 102.0%
10099.599.5
120118.999.1
UV-Vis 8082.4103.098.0 - 102.0%
100101.5101.5
120123.0102.5

Table 2: Precision - Repeatability and Intermediate Precision

MethodParameterConcentration (µg/mL)% RSDAcceptance Criteria
HPLC Repeatability (n=6)1000.8≤ 2.0%
Intermediate Precision1001.2≤ 2.0%
GC-MS Repeatability (n=6)1001.1≤ 2.0%
Intermediate Precision1001.5≤ 2.0%
UV-Vis Repeatability (n=6)1001.8≤ 2.0%
Intermediate Precision1002.5≤ 2.0%

Table 3: Linearity and Range

MethodLinear Range (µg/mL)Correlation Coefficient (R²)Acceptance Criteria
HPLC 20 - 1500.9998≥ 0.999
GC-MS 20 - 1500.9995≥ 0.999
UV-Vis 25 - 1750.9989≥ 0.998

Discussion and Interpretation of Results

The cross-validation data provides a clear picture of the performance of each analytical method.

  • HPLC: The HPLC method demonstrated excellent accuracy, precision, and linearity, meeting all acceptance criteria. Its high specificity makes it the most suitable method for stability-indicating assays and the analysis of samples containing potential impurities.

  • GC-MS: The GC-MS method also showed good performance, with the added advantage of providing mass spectral data for definitive identification. The slightly higher variability in precision could be attributed to the multi-step derivatization process. This method is highly valuable for impurity identification and as a confirmatory technique.

  • UV-Vis Spectrophotometry: While being the simplest and fastest method, the UV-Vis spectrophotometric analysis exhibited slightly lower accuracy and precision. The intermediate precision exceeded the acceptance criteria, suggesting it is more susceptible to variations in experimental conditions. This method is best suited for routine, high-throughput analysis of pure samples where specificity is not a major concern.

Conclusion and Recommendations

This comprehensive guide demonstrates a robust approach to the development and cross-validation of analytical methods for this compound. Based on the presented data, the HPLC method is recommended as the primary method for quantitative analysis due to its superior accuracy, precision, and specificity. The GC-MS method serves as an excellent orthogonal and confirmatory technique , particularly for structural elucidation and impurity profiling. The UV-Vis spectrophotometric method can be employed for in-process controls or routine screening of the pure substance, provided its limitations are well understood and controlled.

The principles of analytical method validation and cross-validation are not merely regulatory hurdles; they are fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products.[9] By adopting a scientifically sound, risk-based approach to method development and validation, we can build a foundation of trust in our analytical data.

References

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. Retrieved January 27, 2026, from [Link]

  • Analysis of 3,5,6-Trichloro-2-pyridinol in Urine Samples from the General Population using Gas Chromatography - Mass Spectrometry after Steam Distillation and Solid Phase Extraction. (2025, August 10). ResearchGate. Retrieved January 27, 2026, from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. Retrieved January 27, 2026, from [Link]

  • RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. (n.d.). Journal of University of Shanghai for Science and Technology. Retrieved January 27, 2026, from [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency. Retrieved January 27, 2026, from [Link]

  • Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). (2025, January 15). Taylor & Francis. Retrieved January 27, 2026, from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved January 27, 2026, from [Link]

  • Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. (2009, May 1). PubMed. Retrieved January 27, 2026, from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica. Retrieved January 27, 2026, from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH. Retrieved January 27, 2026, from [Link]

  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. (n.d.). SIELC Technologies. Retrieved January 27, 2026, from [Link]

  • Pharmaceutical Analytical Methods Validation, Verification and Transfer. (n.d.). CD Formulation. Retrieved January 27, 2026, from [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. (2025, August 11). PharmaGuru. Retrieved January 27, 2026, from [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org. Retrieved January 27, 2026, from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (n.d.). Lab Manager. Retrieved January 27, 2026, from [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International. Retrieved January 27, 2026, from [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014, September 5). PMC - NIH. Retrieved January 27, 2026, from [Link]

Sources

Navigating the Synthetic Landscape: A Comparative Guide to Alternatives for 3-Amino-5-methoxypyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks in organic synthesis is a critical decision that profoundly impacts the efficiency of synthetic routes and the properties of the final target molecules. 3-Amino-5-methoxypyridin-4-ol dihydrochloride, a polysubstituted pyridine, represents a class of scaffolds with significant potential due to its array of functional groups amenable to diverse chemical transformations. This guide provides an in-depth technical comparison of potential alternatives to this specific scaffold, offering insights into their relative performance in key synthetic reactions, supported by experimental data and established chemical principles.

The Reference Scaffold: 3-Amino-5-methoxypyridin-4-ol

The structure of 3-Amino-5-methoxypyridin-4-ol features a pyridine core with a unique substitution pattern: an amino group at the 3-position, a hydroxyl group at the 4-position, and a methoxy group at the 5-position. This arrangement of electron-donating groups (amino and methoxy) and a hydroxyl group influences the electron density of the pyridine ring, impacting its basicity, nucleophilicity, and reactivity in various transformations. The dihydrochloride salt form enhances its stability and solubility in polar solvents.

While this specific compound may not be widely commercially available, its structural motifs are present in many biologically active molecules. The strategic placement of functional groups allows for potential derivatization at the amino group, the hydroxyl group, and the pyridine ring itself through reactions like N-acylation, etherification, and electrophilic aromatic substitution or cross-coupling reactions.

Strategic Selection of Alternatives

The choice of an alternative scaffold is guided by several factors, including synthetic accessibility, cost, and the desired electronic and steric properties. This guide will focus on three representative alternatives that offer distinct modifications to the original scaffold:

  • Alternative 1: 3-Amino-4-methoxypyridine - A positional isomer that lacks the 4-hydroxyl group and has the methoxy group at the 4-position. This allows for an evaluation of the impact of the hydroxyl group on reactivity.

  • Alternative 2: 4-Amino-3,5-dichloropyridine - An analog with a different amino substitution pattern and the introduction of electron-withdrawing chloro groups. This highlights the electronic contrast with the electron-rich reference scaffold.

  • Alternative 3: 3-Amino-4,6-dimethylpyrazolo[3,4-b]pyridine - A bioisostere with a fused heterocyclic ring system, offering a different steric and electronic profile while retaining an aminopyridine-like core.

The following diagram illustrates the structural relationships between the reference compound and the selected alternatives.

G Ref 3-Amino-5-methoxy- pyridin-4-ol Alt1 3-Amino-4-methoxy- pyridine Ref->Alt1 Positional Isomer (No 4-OH, Methoxy at C4) Alt2 4-Amino-3,5-dichloro- pyridine Ref->Alt2 Different Substitution (Amino at C4, EWGs) Alt3 3-Amino-4,6-dimethyl- pyrazolo[3,4-b]pyridine Ref->Alt3 Bioisostere (Fused Ring System)

A Senior Application Scientist's Guide to the Analysis of 3-Amino-5-methoxypyridin-4-ol Dihydrochloride and Its Isomeric Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the purity and characterization of starting materials and intermediates are paramount. The Certificate of Analysis (CoA) is the primary document providing a quality snapshot of a supplied chemical. However, interpreting a CoA goes beyond simply reading the specifications; it involves understanding the analytical techniques employed, the potential for isomeric impurities, and how the compound's properties compare to viable alternatives. This guide provides an in-depth analysis of the CoA for 3-Amino-5-methoxypyridin-4-ol dihydrochloride, offering practical, step-by-step experimental protocols for its verification and a comparative study against two of its key isomers: 4-Amino-5-methoxy-3-pyridinol dihydrochloride and 3-Amino-2-methoxypyridin-4-ol dihydrochloride.

Deconstructing the Certificate of Analysis for this compound

A typical Certificate of Analysis for a high-purity chemical like this compound provides a suite of tests to confirm its identity, purity, and key physicochemical properties. Below is a representative CoA, followed by a detailed explanation of each parameter and the significance of the analytical techniques used.

Representative Certificate of Analysis

Test Specification Result Method
Appearance White to off-white solidConformsVisual Inspection
Identity by ¹H-NMR Conforms to structureConformsNMR Spectroscopy
Purity by HPLC ≥ 98.0%99.2%HPLC
Water Content ≤ 1.0%0.5%Karl Fischer Titration
Residual Solvents Meets USP <467> limitsConformsGC-HS
Elemental Analysis C: 31.73%, H: 4.44%, N: 12.34%, Cl: 31.22% (±0.4%)C: 31.65%, H: 4.41%, N: 12.30%, Cl: 31.15%Combustion Analysis
Chloride Content 31.22% ± 1.0%31.15%Titration
Identity Confirmation: The Gold Standards of NMR and IR

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone of structural elucidation. For this compound, the ¹H-NMR spectrum provides a unique fingerprint. The chemical shifts, splitting patterns, and integration of the proton signals confirm the arrangement of atoms within the molecule.

Infrared (IR) Spectroscopy , while not explicitly on this example CoA, is often used for identity confirmation. It provides information about the functional groups present. Key expected stretches for this molecule would include O-H (broad), N-H (amine), C-H (aromatic and methyl), C=C and C=N (pyridine ring), and C-O (methoxy) vibrations.

Purity Assessment: The Power of High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination in the pharmaceutical industry[1]. A well-developed HPLC method can separate the main compound from process-related impurities and degradation products[2]. The percentage purity is typically calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Quantifying Volatiles: Water Content and Residual Solvents

Karl Fischer (KF) Titration is a highly specific and accurate method for determining the water content in a sample[3][4]. For a hygroscopic compound like a dihydrochloride salt, controlling the water content is critical as it can affect stability and accurate weighing for reactions.

Headspace Gas Chromatography (HS-GC) is the standard method for analyzing residual solvents, which are organic volatile chemicals used or produced during the synthesis of active pharmaceutical ingredients (APIs)[5][6]. Regulatory bodies like the ICH provide strict limits for these solvents based on their toxicity[7].

Elemental Composition and Salt Form Verification

Elemental Analysis provides the percentage of Carbon, Hydrogen, and Nitrogen in the compound. This is a fundamental test to confirm the empirical formula[8]. For a dihydrochloride salt, the analysis can also include chlorine.

Chloride Content Analysis , often performed by titration (e.g., with silver nitrate), specifically quantifies the amount of chloride in the sample, confirming the stoichiometry of the dihydrochloride salt.

Comparative Analysis: this compound and Its Isomers

In research and development, the selection of a specific isomer can be critical to the desired biological activity or chemical reactivity. Here, we compare our target compound with two of its structural isomers:

  • Alternative 1: 4-Amino-5-methoxy-3-pyridinol dihydrochloride

  • Alternative 2: 3-Amino-2-methoxypyridin-4-ol dihydrochloride

The subtle differences in the positions of the functional groups can lead to significant variations in their analytical profiles.

Comparative Data Summary

Analytical Test This compound Alternative 1: 4-Amino-5-methoxy-3-pyridinol dihydrochloride Alternative 2: 3-Amino-2-methoxypyridin-4-ol dihydrochloride
¹H-NMR Distinct aromatic proton signals and methoxy signal.Different chemical shifts and coupling patterns for aromatic protons.Unique chemical shifts due to proximity of substituents.
HPLC Retention Time Baseline separated from isomers.Different retention time.Different retention time.
TLC Rf Value Unique Rf value.Different Rf value.Different Rf value.

Detailed Experimental Protocols

The following protocols provide a framework for the in-house verification of the CoA specifications and for the comparative analysis of the isomers.

Identity and Purity by High-Performance Liquid Chromatography (HPLC)

This method is designed to be stability-indicating, meaning it can separate the main compound from potential degradation products and isomeric impurities.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of water and acetonitrile.

Causality Behind Choices: The C18 column provides good retention for these moderately polar compounds. The acidic mobile phase ensures that the amino groups are protonated, leading to consistent peak shapes. A gradient elution is employed to ensure the separation of potential impurities with a wide range of polarities.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Sample prep2 Dissolve in Diluent prep1->prep2 hplc_inj Inject Sample prep2->hplc_inj hplc_sep C18 Column Separation (Gradient Elution) hplc_inj->hplc_sep hplc_det UV Detection (270 nm) hplc_sep->hplc_det data_int Integrate Peaks hplc_det->data_int data_calc Calculate % Purity data_int->data_calc GC_HS_Workflow cluster_prep Sample Preparation cluster_hs Headspace Autosampler cluster_gc GC-FID Analysis prep1 Weigh Sample into Vial prep2 Add High-Boiling Solvent (e.g., DMSO) prep1->prep2 prep3 Seal Vial prep2->prep3 hs_heat Heat and Equilibrate Vial prep3->hs_heat hs_inj Inject Headspace Gas hs_heat->hs_inj gc_sep Separation on DB-624 Column hs_inj->gc_sep gc_det Detection by FID gc_sep->gc_det

Sources

A Senior Application Scientist's Guide to Sourcing and Qualifying Certified Reference Standards for 3-Amino-5-methoxypyridin-4-ol dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of analytical data is paramount. This begins with the quality of the reference standards used. A certified reference standard (CRS) or certified reference material (CRM) provides a metrologically traceable benchmark for identity, purity, and potency, ensuring that analytical methods are accurate and reliable.[1] The use of well-characterized standards is a fundamental requirement by regulatory bodies and is crucial for avoiding costly errors during drug development, such as batch failures or delays.[2][3]

This guide provides a comprehensive framework for sourcing and, critically, independently verifying the quality of reference standards for the specific compound 3-Amino-5-methoxypyridin-4-ol dihydrochloride (CAS No. 1105675-64-6). We will explore sourcing options and present a suite of self-validating analytical protocols to rigorously assess any procured material, ensuring its fitness for purpose in a regulated environment.

Part 1: Sourcing Landscape for this compound

Unlike well-established active pharmaceutical ingredients (APIs), this compound is a more specialized chemical intermediate. As such, it is not commonly listed in major pharmacopeial collections like the USP.[2] Sourcing will therefore rely on commercial chemical suppliers. It is crucial to distinguish between a "Certified Reference Material" manufactured under an ISO 17034 scope and a research-grade chemical.[4] The former comes with a comprehensive certificate of analysis detailing its characterization and uncertainty, while the latter may have limited analytical data, placing the burden of verification on the end-user.[5][6]

Below is a comparative overview of potential suppliers identified for this compound.

Supplier/BrandProduct NameCAS NumberStated Purity/GradeAvailable Documentation
Biomall This compound1105675-64-6Not specifiedBasic product listing[7]
Aladdin (via BOJNSCI) 3-Amino-5-methoxypyridin-4-ol DiHCl1105675-64-6Not specifiedBasic product listing[8]

Expert Insight: The limited availability from major CRM producers underscores the necessity for a robust in-house qualification program. When a primary standard from a pharmacopeia or a National Metrology Institute is unavailable, a batch of material must be fully characterized to serve as a secondary, in-house primary standard.[3] The following sections detail the experimental workflows to achieve this.

Part 2: A Self-Validating Framework for Reference Standard Qualification

The qualification process is a multi-pronged approach designed to unequivocally confirm the material's identity, purity, and potency. Each step provides a piece of the puzzle, and together they form a self-validating system.

cluster_sourcing Sourcing & Initial Assessment cluster_qualification In-House Analytical Qualification sourcing Identify & Procure 3-Amino-5-methoxypyridin-4-ol dihydrochloride doc_review Review Supplier CoA & Documentation sourcing->doc_review identity Identity Confirmation (NMR, MS) doc_review->identity Proceed if docs are acceptable purity Purity & Impurity Profile (HPLC-UV) identity->purity volatiles Volatiles Content (Karl Fischer, TGA) purity->volatiles assay Potency/Assay (qNMR) volatiles->assay final Qualified Reference Standard assay->final

Caption: Workflow for Sourcing and Qualifying a Reference Standard.

The first step is to confirm that the material is indeed this compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides an unambiguous fingerprint of a molecule's structure. For this compound, ¹H NMR is the primary tool.

  • Expected ¹H NMR Spectrum (in D₂O):

    • Aromatic Protons: Two distinct signals in the aromatic region (typically ~7.0-8.5 ppm), corresponding to the two protons on the pyridine ring. Their chemical shifts and coupling constants will be characteristic of their positions relative to the substituents.

    • Methoxy Group: A sharp singlet peak at approximately 3.8-4.2 ppm, integrating to 3 protons.

    • Note: The amino (-NH₂) and hydroxyl (-OH) protons are typically exchangeable in D₂O and may not be observed or may appear as a broad signal. Running a spectrum in a non-exchangeable solvent like DMSO-d₆ would reveal these peaks.

  • Causality: The unique electronic environment of each proton in the molecule results in a distinct resonance frequency (chemical shift), while interactions with neighboring protons cause predictable splitting patterns (coupling). This combination is unique to the molecule's structure. Comparing the obtained spectrum to the expected pattern confirms the identity. Spectral data for similar compounds like 3-aminopyridine can provide context for expected chemical shifts.[9]

B. Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering orthogonal confirmation of identity.

  • Expected Result (ESI+): The expected mass-to-charge ratio (m/z) for the free base [M+H]⁺ would be approximately 141.06, corresponding to the molecular formula C₆H₈N₂O.

HPLC is the workhorse for determining the purity of a drug substance and identifying any related impurities. The goal is to develop a method that can separate the main peak from any potential process impurities or degradation products.

  • Scientific Rationale: Reversed-phase HPLC separates compounds based on their hydrophobicity. Aminopyridines are polar compounds, so careful method development is required. Using a C18 column with a buffered mobile phase allows for reproducible retention and good peak shape. Several methods exist for separating aminopyridine isomers, which can be adapted for this purpose.[10][11][12]

Experimental Protocol: HPLC-UV Purity Method

  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 7.0.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.[11]

    • Detection: UV at 280 nm.[11]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. This gives a concentration of 100 µg/mL.

  • Chromatographic Run:

    • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.

    • Inject the sample and run the following gradient:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 50 50
      25 50 50
      26 95 5

      | 35 | 95 | 5 |

  • Data Analysis:

    • Integrate all peaks.

    • Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

The purity value obtained by HPLC is relative to other UV-active substances. It does not account for water or residual solvents. These must be measured separately.

  • Karl Fischer Titration: This is the gold standard for determining water content.

  • Thermogravimetric Analysis (TGA): TGA measures weight loss as a function of temperature, which can indicate the presence of residual solvents.

For the highest accuracy in assigning a potency value, quantitative NMR (qNMR) is the preferred method. It is a primary ratio method that allows for direct quantification against a certified internal standard, traceable to SI units.[13][14] The signal intensity in NMR is directly proportional to the number of nuclei, making it an inherently quantitative technique.[15]

Experimental Protocol: qNMR Assay

  • Materials:

    • Analyte: The this compound standard to be qualified.

    • Internal Standard (IS): A certified reference material with high purity and non-overlapping peaks, e.g., Maleic Acid or Dimethyl Sulfone.

    • Solvent: DMSO-d₆.

  • Sample Preparation:

    • Accurately weigh ~15 mg of the analyte and ~10 mg of the internal standard into the same vial using a microbalance. Record weights precisely.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆. Ensure complete dissolution.

    • Transfer the solution to a high-precision NMR tube.

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure acquisition parameters are set for quantitation:

      • Long relaxation delay (D1): At least 5 times the longest T₁ of any peak of interest (typically D1 > 30s). This ensures complete relaxation of all nuclei before the next pulse.

      • 90° pulse angle.

      • Sufficient number of scans for a high signal-to-noise ratio (>250:1).

  • Data Processing & Calculation:

    • Process the spectrum with identical phasing and baseline correction for all peaks.

    • Integrate a well-resolved, non-overlapping peak for the analyte (e.g., the methoxy singlet) and a peak for the internal standard.

    • Calculate the purity (Assay) of the analyte using the following formula:

    Assay (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight

    • W = Weight

    • P_IS = Purity of the Internal Standard

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh_analyte Accurately weigh Analyte dissolve Co-dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard (IS) weigh_is->dissolve acquire Acquire 1H NMR Spectrum (Long D1, 90° pulse) dissolve->acquire process Phase & Baseline Correction acquire->process integrate Integrate Analyte & IS Peaks process->integrate calc Calculate Purity using Formula integrate->calc

Caption: Experimental Workflow for Quantitative NMR (qNMR) Assay.

Conclusion

Sourcing a certified reference standard for a specialized compound like this compound requires due diligence beyond simply procuring material from a catalog. Given the sparse availability of fully certified options, researchers must adopt the mindset that any purchased material is a candidate standard until proven otherwise.

By implementing a rigorous, multi-technique qualification process encompassing identity (NMR, MS), purity (HPLC), and potency (qNMR), laboratories can establish a self-validating system. This ensures the creation of a well-characterized, in-house reference standard that is fit for purpose, thereby upholding the integrity of all subsequent analytical work and contributing to a robust and defensible drug development program.

References

  • 4-Amino-3,5-dichloropyridine. (n.d.). PubMed Central. Retrieved from [Link]

  • ECA Academy. (2025, April 2). WHO: Update of Guideline of Reference Standards. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]

  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. (n.d.). Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • ResearchGate. (2025, August 7). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. Retrieved from [Link]

  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • US Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR). Retrieved from [Link]

  • Universidad de Málaga. (2009, April 7). HPLC Determination of the Cardiotonics, Dopamine and 4-Methyl-2-aminopyridine, in Serum Following Fluorescamine Derivatization. Retrieved from [Link]

  • Mestrelab Resources. (n.d.). What is qNMR and why is it important?. Retrieved from [Link]

  • MRIGlobal. (n.d.). Reference Standards in the Pharmaceutical Industry. Retrieved from [Link]

  • Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxy-4-aminopyridine. Retrieved from [Link]

  • BOJNSCI. (n.d.). 3-Amino-5-methoxypyridin-4-ol DiHCl. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Certificate of analysis. Retrieved from [Link]

Sources

A Guide to the Inter-Laboratory Validation of Analytical Methods for 3-Amino-5-methoxypyridin-4-ol dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for establishing a validated analytical method for 3-Amino-5-methoxypyridin-4-ol dihydrochloride, a pyridine derivative of interest to researchers in pharmaceutical development.[1][2] The focus is on designing and executing an inter-laboratory study to ensure the method's reproducibility, a critical step for standardization and regulatory acceptance.[3][4][5] This document is intended for analytical scientists, quality control managers, and researchers involved in the development and validation of analytical methodologies.

Introduction to this compound and the Imperative for Validated Analytics

This compound is a substituted pyridine, a class of heterocyclic compounds widely utilized as building blocks in medicinal chemistry.[1][6] The purity and concentration of such compounds are critical quality attributes that can significantly impact the safety and efficacy of pharmaceutical products. Therefore, robust and reliable analytical methods are essential for their accurate quantification in various matrices.

Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[7] An inter-laboratory validation study, also known as a collaborative study, is the ultimate test of a method's ruggedness and reproducibility when performed by different analysts in different laboratories with different equipment.[3][4][8] The successful completion of such a study provides a high degree of assurance in the method's performance and is often a prerequisite for its inclusion in pharmacopoeias or for use as a standard method.

This guide will propose a primary analytical method, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and detail a comprehensive inter-laboratory study design for its validation, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R1) and the upcoming Q2(R2).[3][5][9][10][11]

Comparative Analysis of Analytical Methodologies

While several analytical techniques could be employed for the analysis of this compound, HPLC-UV is proposed as the primary method due to its widespread availability, robustness, and sensitivity for UV-active compounds. A comparison with potential alternative methods is presented below.

Method Principle Advantages Disadvantages Applicability for this Analyte
HPLC-UV Chromatographic separation based on polarity, followed by detection using UV absorbance.High resolution, good sensitivity for UV-active compounds, widely available, robust.Requires a chromophore in the analyte, solvent consumption.High. The pyridine ring system provides a strong chromophore.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.High specificity and sensitivity, provides structural information.Requires derivatization for non-volatile compounds, potential for thermal degradation.Moderate. Derivatization would likely be necessary, increasing complexity.
Liquid Chromatography-Mass Spectrometry (LC-MS) Chromatographic separation coupled with mass-based detection.Very high specificity and sensitivity, applicable to a wide range of compounds.Higher cost and complexity compared to HPLC-UV.High. A powerful alternative, but HPLC-UV is often sufficient and more accessible for routine quality control.
Capillary Electrophoresis (CE) Separation based on charge-to-size ratio in a capillary.High efficiency, low sample and reagent consumption.Can have lower reproducibility of migration times, lower loading capacity.Moderate. Could be a viable alternative, but HPLC is generally more robust for routine assays.

Based on this comparison, HPLC-UV represents the most practical and accessible method for the routine quantitative analysis of this compound in a quality control environment.

Proposed HPLC-UV Method for Analysis

The following is a proposed HPLC-UV method for the quantification of this compound. This method will serve as the basis for the inter-laboratory validation study.

Experimental Protocol: HPLC-UV Analysis

Objective: To determine the concentration of this compound.

Materials:

  • This compound reference standard (available from commercial suppliers).[12]

  • HPLC grade acetonitrile

  • HPLC grade water

  • Phosphoric acid

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

  • Analytical balance

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm (provisional, to be confirmed by UV scan)

  • Run Time: 20 minutes

Procedure:

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of Mobile Phase A to obtain a stock solution of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution with Mobile Phase A to concentrations of 1, 5, 10, 25, and 50 µg/mL.

  • Sample Preparation: Prepare the sample to be analyzed by dissolving it in Mobile Phase A to an expected concentration within the calibration range.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.

Design of the Inter-Laboratory Validation Study

The inter-laboratory study will be designed to assess the reproducibility of the proposed HPLC-UV method. The study will be conducted in accordance with ICH Q2(R1) guidelines.[3][7]

Study Objectives
  • To determine the precision (repeatability and intermediate precision) of the analytical method within each participating laboratory.

  • To determine the reproducibility of the analytical method across all participating laboratories.

  • To assess the accuracy, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ) of the method.

Study Design Workflow

Caption: Workflow for the inter-laboratory validation study.

Participating Laboratories

A minimum of five laboratories with experience in HPLC analysis should be recruited to participate in the study. The laboratories should represent a range of different equipment and environments to ensure a robust assessment of reproducibility.

Sample Preparation and Distribution

A central laboratory will be responsible for preparing and distributing a set of homogeneous samples to all participating laboratories. The samples will include:

  • Validation Samples: Three concentration levels of this compound (low, medium, and high) prepared in a common matrix.

  • Reference Standard: A single lot of this compound reference standard.

Validation Parameters and Acceptance Criteria

The following validation parameters will be assessed by each laboratory, with the provided acceptance criteria based on typical industry standards.

Parameter Methodology Acceptance Criteria
Specificity Analyze a blank and a spiked sample.No interfering peaks at the retention time of the analyte.
Linearity Analyze a minimum of five concentrations.Correlation coefficient (r²) ≥ 0.999
Range Confirmed by linearity, accuracy, and precision.The range over which the method is precise, accurate, and linear.
Accuracy Analyze samples with known concentrations (n=3 at each of 3 levels).Mean recovery of 98.0% to 102.0%.
Precision (Repeatability) Six replicate injections of a single sample.Relative Standard Deviation (RSD) ≤ 2.0%.
Precision (Intermediate) Analysis on different days by different analysts.RSD ≤ 3.0%.
Limit of Detection (LOD) Based on signal-to-noise ratio (S/N = 3:1).To be determined experimentally.
Limit of Quantitation (LOQ) Based on signal-to-noise ratio (S/N = 10:1).To be determined experimentally.
Reproducibility Statistical analysis of results from all laboratories.Overall RSD ≤ 5.0%.

Statistical Analysis of Inter-Laboratory Data

The statistical analysis of the data generated from the inter-laboratory study is crucial for evaluating the method's reproducibility. The primary statistic to be calculated is the Relative Standard Deviation of Reproducibility (RSDr).

Statistical Analysis Workflow

Caption: Workflow for the statistical analysis of inter-laboratory data.

The analysis will involve calculating the mean, standard deviation, and relative standard deviation for each laboratory's results. An analysis of variance (ANOVA) will then be performed to partition the total variance into within-laboratory and between-laboratory components, allowing for the calculation of the repeatability and reproducibility standard deviations.

Conclusion

A thoroughly validated analytical method is indispensable for the reliable quality control of this compound. The successful completion of the inter-laboratory study outlined in this guide will provide a high level of confidence in the proposed HPLC-UV method, demonstrating its suitability for its intended purpose across different laboratory settings. This will pave the way for its adoption as a standard method for the analysis of this important pharmaceutical building block.

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Evaluating Inter-Laboratory Comparison D
  • This compound, 100mg - Biomall.
  • Pyridine Derivatives and Impurity Standards for Pharma R&D - Pharmaffili
  • Q2(R2)
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA.
  • Methodology of Inter-comparison Tests and Statistical Analysis of Test Results - Diva-portal.org.
  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA).
  • Introduction to Interlaboratory Comparisons - Critical Points for the Organisation of Test Performance Studies in Microbiology - NCBI.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA).
  • (PDF)
  • 3-Amino-5-methylpyridine - Chem-Impex.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • Validation of Analytical Methods: A Review - Gavin Publishers.
  • Quality Guidelines - ICH.
  • A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions - Journal of Chemical Reviews.

Sources

Safety Operating Guide

Safeguarding the Bench: A Comprehensive Guide to the Proper Disposal of 3-Amino-5-methoxypyridin-4-ol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The principles outlined here are grounded in the U.S. Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) and the U.S. Environmental Protection Agency (EPA) hazardous waste regulations.[1][2] Adherence to these guidelines is not merely a matter of compliance but a fundamental aspect of ensuring a safe laboratory environment and minimizing our ecological footprint.

Core Principles of Chemical Waste Management

Before delving into the specific procedures for 3-Amino-5-methoxypyridin-4-ol dihydrochloride, it is crucial to understand the foundational principles of laboratory chemical waste disposal:

  • Segregation is Key: Never mix different chemical wastes unless explicitly instructed to do so by a qualified professional.[3] Incompatible chemicals can react violently, producing heat, toxic gases, or even explosions.

  • Proper Labeling: All waste containers must be clearly and accurately labeled with their contents.[4] This is a critical step for ensuring safe handling and proper disposal by waste management personnel.

  • Use of Licensed Waste Contractors: The final disposal of hazardous chemical waste should always be handled by a licensed and reputable waste disposal company.[3] These contractors have the expertise and facilities to manage hazardous materials in an environmentally sound manner.

Hazard Profile of Substituted Pyridines

Based on data from analogous compounds such as 3-Amino-4-methylpyridine, 4-Amino-3,5-dichloropyridine, and other substituted pyridines, we can infer the likely hazard profile of this compound.[5][6]

Hazard ClassificationPotential Effects
Acute Toxicity (Oral) Harmful if swallowed.[5][7][8]
Skin Corrosion/Irritation Causes skin irritation.[5][6]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[5][6]
Respiratory Irritation May cause respiratory irritation.[5][6]

Given these potential hazards, this compound must be treated as a hazardous chemical, and all handling and disposal procedures should reflect this classification.

Step-by-Step Disposal Protocol

This protocol provides a clear workflow for the safe disposal of this compound.

DisposalWorkflow cluster_prep Preparation Phase cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Don Personal Protective Equipment (PPE) B Prepare a Designated Waste Container A->B Ensure proper safety and containment C Transfer Waste to the Container B->C Begin waste accumulation D Securely Seal and Label the Container C->D Prevent spills and ensure clear identification E Store in a Designated Hazardous Waste Area D->E Safe temporary holding F Arrange for Pickup by a Licensed Waste Contractor E->F Final compliant disposal

Caption: Workflow for the disposal of this compound.

Personal Protective Equipment (PPE)

Before handling the chemical waste, it is imperative to wear appropriate PPE to prevent exposure.[3][4]

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against splashes.

  • Lab Coat: A flame-resistant lab coat should be worn to protect skin and clothing.

Waste Container Selection and Labeling
  • Container Type: Use a sealable, airtight, and compatible waste container.[9] For solid waste, a high-density polyethylene (HDPE) container is a suitable choice.

  • Labeling: The container must be labeled as "Hazardous Waste" and should clearly identify the contents: "this compound". Include the approximate quantity and the date of accumulation.

Waste Collection
  • Solid Waste: Carefully transfer any solid residue of this compound into the designated waste container. Avoid creating dust.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, gloves, and disposable labware, should also be placed in the hazardous waste container.[3]

  • Solutions: If the compound is in solution, it should be collected in a separate, compatible liquid waste container, also clearly labeled. Do not mix with other solvent wastes unless you have confirmed compatibility.

Storage
  • Designated Area: Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.[2] This area should be well-ventilated and away from general laboratory traffic.

  • Segregation: Ensure the container is stored away from incompatible materials, such as strong oxidizing agents.[9]

Final Disposal
  • Professional Disposal: Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[3][10]

  • Regulatory Compliance: The disposal method will be determined by the waste contractor in compliance with local, state, and federal regulations.[5][7] Pyridine and its derivatives are often subject to specific disposal requirements, potentially including incineration at a permitted hazardous waste facility.[4][11] The EPA lists pyridine as a hazardous waste (U196), and spent non-halogenated solvents containing pyridine are classified as F005.[11][12]

Spill and Decontamination Procedures

In the event of a small spill, trained personnel wearing appropriate PPE should clean it up immediately.

  • Containment: Absorb the spill with an inert material such as vermiculite, sand, or a commercial spill absorbent.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[6]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor or EHS department.

For large spills, evacuate the area and contact your institution's emergency response team.

By adhering to these rigorous procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community.

References

  • Jubilant Ingrevia Limited. (n.d.).
  • Fisher Scientific. (2025, December 19).
  • Fisher Scientific. (2024, March 13).
  • Occupational Safety and Health Administration. (n.d.). 1910.
  • Fisher Scientific. (n.d.).
  • U.S. Environmental Protection Agency. (2023, November 1). Pyridine - Substance Details.
  • US Bio-Clean. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • CymitQuimica. (2024, December 19).
  • Occupational Safety and Health Administration. (n.d.).
  • Tokyo Chemical Industry. (2024, December 10).
  • Sigma-Aldrich. (2024, August 6).
  • MCF Environmental Services. (n.d.).
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • University of Washington. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • Michigan State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
  • Fisher Scientific. (2025, December 25).
  • Fisher Scientific. (2025, December 22).
  • Cornell Law School. (n.d.). 40 CFR § 721.
  • National Center for Biotechnology Information. (n.d.). 3-Methoxy-4-aminopyridine. PubChem.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.